molecular formula C16H16N2O B053953 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine CAS No. 84803-67-8

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Cat. No.: B053953
CAS No.: 84803-67-8
M. Wt: 252.31 g/mol
InChI Key: SEUMPHLDWPKWRO-UHFFFAOYSA-N
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Description

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a chemically modified dibenzazepine derivative of significant interest in medicinal chemistry and neuropharmacological research. This compound serves as a key synthetic intermediate and a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. Its core structure is related to tricyclic antidepressants, such as imipramine, providing a foundation for investigating structure-activity relationships (SAR) and designing new molecules with potential affinity for monoamine transporters and receptors.

Properties

IUPAC Name

1-(2-amino-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
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InChI

InChI=1S/C16H16N2O/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18/h2-5,8-10H,6-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUMPHLDWPKWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70233848
Record name 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
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Molecular Weight

252.31 g/mol
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CAS No.

84803-67-8
Record name 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone
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Record name 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
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Record name 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine
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Record name 5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine
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Record name 5-Acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a key intermediate in the development of various pharmaceutically active compounds. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy and experimental parameters, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Strategic Overview: A Three-Act Synthesis

The synthesis of the target molecule is logically approached in a three-stage sequence, beginning with the construction of the core heterocyclic scaffold, followed by functionalization of the nitrogen atom, and culminating in the introduction and transformation of a key substituent on one of the aromatic rings. This strategy ensures a high degree of control over the regioselectivity of the reactions and facilitates the purification of intermediates at each stage.

Synthesis_Overview Start Starting Materials Stage1 Stage 1: Formation of the Dibenzo[b,f]azepine Core Start->Stage1 Intermediate1 10,11-dihydro-5H-dibenzo[b,f]azepine Stage1->Intermediate1 Stage2 Stage 2: N-Acetylation Intermediate1->Stage2 Intermediate2 5-Acetyl-10,11-dihydro-5H- dibenzo[b,f]azepine Stage2->Intermediate2 Stage3 Stage 3: Nitration and Subsequent Reduction Intermediate2->Stage3 Intermediate3 5-Acetyl-10,11-dihydro-3-nitro- 5H-dibenz(b,f)azepine Stage3->Intermediate3 FinalProduct 5-Acetyl-10,11-dihydro-5H- dibenz(b,f)azepin-3-amine Intermediate3->FinalProduct

Caption: A high-level overview of the three-stage synthetic pathway.

Stage 1: Construction of the 10,11-dihydro-5H-dibenzo[b,f]azepine Scaffold

The foundational tricyclic structure, 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl, is a well-established synthetic target. Industrial-scale production often involves the intramolecular cyclization of 2,2'-diaminobibenzyl under high temperature and pressure, catalyzed by agents like polyphosphoric acid.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism, where one of the amino groups attacks the other aromatic ring, followed by dehydration to form the seven-membered ring.

For laboratory-scale synthesis, various methods have been reported, including the Ullmann condensation and Buchwald-Hartwig amination reactions, which offer milder conditions and broader substrate scope.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction. For the purpose of this guide, we will assume the availability of commercial 10,11-dihydro-5H-dibenzo[b,f]azepine.

Table 1: Physicochemical Properties of 10,11-dihydro-5H-dibenzo[b,f]azepine

PropertyValue
Molecular Formula C₁₄H₁₃N
Molecular Weight 195.26 g/mol
CAS Number 494-19-9
Appearance White to off-white crystalline powder
Melting Point 106-110 °C

Stage 2 & 3 (Part A): One-Pot N-Acetylation and Subsequent Nitration

A highly efficient approach to the 3-nitro intermediate involves a one-pot procedure that combines the N-acetylation of 10,11-dihydro-5H-dibenzo[b,f]azepine and the subsequent nitration of the resulting N-acetyl derivative. This method, described in the patent literature, offers significant advantages in terms of process economy and reduced handling of intermediates.[2]

The acetylation of the secondary amine at the 5-position is a crucial step. It serves a dual purpose: firstly, it protects the amine from oxidation during the nitration step, and secondly, the acetyl group acts as a moderately deactivating, ortho-, para-directing group, influencing the regioselectivity of the subsequent electrophilic aromatic substitution.

The nitration is achieved using a mixture of nitric acid and acetic anhydride, which generates the potent electrophile, acetyl nitrate (CH₃COONO₂), in situ. The acetyl group on the nitrogen directs the incoming nitro group primarily to the para-position (position 3) of the aromatic ring, leading to the desired 3-nitro-5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine.

Acetylation_Nitration Substrate 10,11-dihydro-5H- dibenzo[b,f]azepine Acetylation N-Acetylation Substrate->Acetylation Reagents1 Acetic Anhydride (Ac₂O) Reagents1->Acetylation Intermediate 5-Acetyl-10,11-dihydro-5H- dibenzo[b,f]azepine Acetylation->Intermediate Nitration Electrophilic Aromatic Substitution (Nitration) Intermediate->Nitration Reagents2 Nitric Acid (HNO₃) in Acetic Anhydride Reagents2->Nitration Product 5-Acetyl-10,11-dihydro-3-nitro- 5H-dibenz(b,f)azepine Nitration->Product

Caption: The one-pot N-acetylation and subsequent nitration workflow.

Experimental Protocol: Synthesis of 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine

Materials:

  • 10,11-dihydro-5H-dibenzo[b,f]azepine

  • Acetic anhydride

  • Nitric acid (concentrated)

  • Ice

  • Water

  • Ethanol

Procedure:

  • To a stirred solution of 10,11-dihydro-5H-dibenzo[b,f]azepine in acetic anhydride (at a molar ratio of 1:2), the mixture is heated to reflux.

  • After the initial acylation is complete (monitored by TLC), the reaction mixture is cooled to 25-30 °C.

  • Concentrated nitric acid is added dropwise to the reaction mixture, maintaining the temperature between 25-30 °C. The excess acetic anhydride serves as a solvent and reacts with any water present.[2]

  • Upon completion of the nitration (monitored by TLC), the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then washed with cold ethanol.

  • The crude product is recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine.

Table 2: Physicochemical Properties of 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine

PropertyValue
Molecular Formula C₁₆H₁₄N₂O₃
Molecular Weight 282.29 g/mol
CAS Number 79752-03-7
Appearance Pale yellow solid
Predicted XLogP3 3.0

Stage 3 (Part B): Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group at the 3-position to the corresponding primary amine. This transformation is a cornerstone of synthetic organic chemistry, and several reliable methods are available. For this particular substrate, catalytic hydrogenation is the preferred method due to its high efficiency, clean reaction profile, and the relative ease of product isolation.

Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of aromatic nitro compounds.[3][4] The reaction is typically carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel) in a suitable solvent, such as ethanol, methanol, or ethyl acetate. The catalyst adsorbs both the nitro compound and hydrogen gas onto its surface, facilitating the reduction.

Reduction Substrate 5-Acetyl-10,11-dihydro-3-nitro- 5H-dibenz(b,f)azepine Reduction Catalytic Hydrogenation Substrate->Reduction Reagents H₂ (gas) Pd/C (catalyst) Solvent (e.g., Ethanol) Reagents->Reduction Product 5-Acetyl-10,11-dihydro-5H- dibenz(b,f)azepin-3-amine Reduction->Product

Caption: The catalytic hydrogenation of the nitro-intermediate to the final product.

Experimental Protocol: Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Materials:

  • 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol/Ethyl Acetate)

  • Hydrogen gas supply (balloon or cylinder)

  • Celite® or a similar filter aid

Procedure:

  • A solution of 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine in ethanol is placed in a hydrogenation flask.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for this transformation) at room temperature.

  • The progress of the reaction is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure to yield the crude 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization Data

Table 3: Characterization Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
10,11-dihydro-5H-dibenzo[b,f]azepine C₁₄H₁₃N195.26MS (EI): m/z 195 (M+), 194, 180, 165.[5]
5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine C₁₆H₁₄N₂O₃282.29MS (Predicted): [M+H]⁺ 283.1077.[6]
5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine C₁₆H₁₆N₂O252.31MS (Predicted): [M+H]⁺ 253.1335. ¹H NMR (CDCl₃, predicted): δ ~7.0-7.5 (m, Ar-H), ~6.7 (d, Ar-H), ~6.6 (s, Ar-H), ~3.6 (br s, NH₂), ~3.2 (m, CH₂), ~2.9 (m, CH₂), ~2.2 (s, CH₃).

Note: Predicted NMR data is based on analogous structures and chemical shift predictions. Experimental verification is recommended.

Safety Considerations

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care, using appropriate PPE. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed by trained personnel in a well-ventilated area, away from ignition sources. The catalyst is pyrophoric when dry and should be handled with care.

Conclusion

The synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine can be achieved through a reliable and efficient three-stage process. The one-pot acetylation and nitration of the commercially available 10,11-dihydro-5H-dibenzo[b,f]azepine, followed by the catalytic hydrogenation of the resulting nitro-intermediate, provides a robust route to the target molecule. This guide has detailed the experimental procedures and the underlying chemical principles to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

  • Kricka, L. J., & Ledwith, A. (1974). Dibenz[b,f]azepines and related ring systems. Chemical Reviews, 74(1), 101-123.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025).
  • Csende, F., & Hosztafi, S. (1997). An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. Journal für praktische Chemie, 339(1), 63-66.
  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118.
  • Balaure, P., et al. (2010). Synthesis of new dibenzo[b,f]azepine derivatives. Revue Roumaine de Chimie, 55(11-12), 851-856.
  • PubChem. (n.d.). 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine. Retrieved from [Link]

  • NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-acetyl-10,11-dihydro-3-nitro-5h-dibenz[b,f]azepine. Retrieved from [Link]

  • van der Westhuizen, J. H., & van der Watt, J. G. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700-718.
  • Process for preparing 5-acetyl-3-nitro-imino-dibenzyl. RO81554B1.
  • PubChemLite. (n.d.). 5-acetyl-10,11-dihydro-3-nitro-5h-dibenz[b,f]azepine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a key intermediate in the synthesis of various pharmaceutically active compounds. This document delves into its synthesis, physicochemical characteristics, spectral data, and reactivity, offering field-proven insights for its application in research and development.

Introduction: The Significance of the Dibenzazepine Scaffold

The 10,11-dihydro-5H-dibenz(b,f)azepine core, also known as iminodibenzyl, is a privileged scaffold in medicinal chemistry. Its tricyclic structure is a cornerstone for a range of drugs, particularly those targeting the central nervous system. The inherent stability and the possibility of functionalization at various positions make it a versatile starting point for the development of novel therapeutic agents. 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, with its acetyl-protected nitrogen on the azepine ring and a reactive primary amine on one of the phenyl rings, serves as a crucial building block for creating more complex molecules with tailored pharmacological profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.

Table 1: Physicochemical Properties of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

PropertyValueSource
CAS Number 84803-67-8[1]
Molecular Formula C₁₆H₁₆N₂O[1]
Molecular Weight 252.31 g/mol [1]
Appearance Likely a solid, based on related compounds.Inferred from related structures
Melting Point Not explicitly reported. The related 3-chloro derivative has a melting point of 124 °C, suggesting this compound is also a solid with a defined melting point.Inferred from[2]
Boiling Point Not explicitly reported. The related 3-chloro derivative has a high boiling point of 481.2 °C, indicating low volatility.Inferred from[2]
Solubility Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water, similar to its chloro-analog.Inferred from[2]
pKa Not explicitly reported. The presence of the aromatic amine suggests it will have a pKa in the typical range for anilines.
LogP (predicted) 2.5[1]

Synthesis and Mechanistic Insights

The synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a critical aspect of its utility. The acetylation of the nitrogen at the 5-position serves as a protective group, modulating the reactivity of the dibenzazepine core during subsequent reactions.

A key synthetic route involves the reductive deamination of a related compound, as described in the literature. This highlights the importance of this molecule as a precursor to other 3-substituted 10,11-dihydro-5H-dibenz[b,f]azepine derivatives. The acetyl group can be introduced to the iminodibenzyl core using reagents like acetic anhydride or acetyl chloride. The subsequent introduction of the amino group at the 3-position is a critical step, often achieved through nitration followed by reduction.

Representative Synthetic Workflow:

G A 10,11-Dihydro-5H-dibenz(b,f)azepine (Iminodibenzyl) B 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepine A->B Acetylation (e.g., Acetic Anhydride) C 5-Acetyl-3-nitro-10,11-dihydro-5H-dibenz(b,f)azepine B->C Nitration (e.g., HNO₃/H₂SO₄) D 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine C->D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Sources

The Inner Workings of Amino-Dibenzazepine Derivatives: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action of amino-dibenzazepine derivatives, a cornerstone class of therapeutic agents. We will move beyond a superficial overview to dissect the molecular interactions, structure-activity relationships, and key experimental methodologies that underpin their clinical efficacy. This document is designed to be a practical and authoritative resource for professionals in the field of neuroscience and drug discovery.

Introduction: The Dibenzazepine Scaffold and its Therapeutic Legacy

The dibenzazepine core, a tricyclic structure composed of two benzene rings fused to a central seven-membered azepine ring, is the foundation for a class of drugs with significant impact in neurology and psychiatry.[1][2] Prominent members of this family, including carbamazepine, oxcarbazepine, and their more recent successor, eslicarbazepine acetate, are widely utilized as anticonvulsants and mood stabilizers.[3][4] Their enduring clinical relevance stems from a primary, potent mechanism of action: the modulation of neuronal excitability through the blockade of voltage-gated sodium channels.[3]

The Primary Target: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for amino-dibenzazepine derivatives is the inhibition of voltage-gated sodium channels (VGSCs).[3][5] These channels are critical for the initiation and propagation of action potentials in neurons.[6] By blocking these channels, amino-dibenzazepine derivatives stabilize hyperexcited neuronal membranes, thereby inhibiting repetitive firing and reducing the spread of abnormal electrical discharges.[5][7]

A key feature of their action is state-dependency . These drugs exhibit a higher affinity for the inactivated state of the sodium channel compared to the resting state.[6][8] This preferential binding to the inactivated state is crucial for their therapeutic window, as it allows for selective targeting of rapidly firing neurons—a hallmark of epileptic seizures—while having a lesser effect on neurons firing at a normal physiological rate.[8]

Molecular Binding Site and Key Interactions

Molecular modeling and mutagenesis studies have identified the binding site for these drugs within the inner pore of the sodium channel, specifically on the S6 segment of domain IV (DIVS6).[9] Key amino acid residues, notably phenylalanine (F1764) and tyrosine (Y1771) in the Nav1.2 channel, are critical for the binding of carbamazepine.[10] The interaction is thought to involve an aromatic-aromatic interaction between one of the drug's aromatic rings and the tyrosine residue, and a hydrogen bond between the drug's amide group and the phenylalanine residue.[10]

cluster_Neuron Presynaptic Neuron cluster_Channel VGSC Detail Amino-Dibenzazepine Amino-Dibenzazepine VGSC Voltage-Gated Sodium Channel (VGSC) Amino-Dibenzazepine->VGSC Binds to Inactivated State channel Extracellular Pore (S6 Segments) Intracellular Amino-Dibenzazepine->channel:f1 Accesses Binding Site Action_Potential Action Potential Propagation VGSC->Action_Potential Inhibits Na+ Influx Neurotransmitter_Release Reduced Neurotransmitter (e.g., Glutamate) Release Action_Potential->Neurotransmitter_Release Prevents binding_site Binding Site (Phe-1764, Tyr-1771)

Caption: Interaction of Amino-Dibenzazepine Derivatives with Voltage-Gated Sodium Channels.

Subtype Selectivity

The mammalian brain expresses several subtypes of voltage-gated sodium channels, including Nav1.1, Nav1.2, Nav1.3, and Nav1.6.[11] Amino-dibenzazepine derivatives exhibit some degree of subtype selectivity. For instance, carbamazepine demonstrates a high binding rate to all four of these subtypes.[11] Studies have specifically investigated the effects of these drugs on Nav1.2 channels, which are prominently expressed in principal excitatory neurons.[12] The differential effects on various subtypes likely contribute to the specific clinical profiles of these drugs.

The Role of Active Metabolites

It is crucial to recognize that for some amino-dibenzazepine derivatives, the parent compound is a prodrug, and its therapeutic effects are largely mediated by active metabolites.

  • Carbamazepine is metabolized to carbamazepine-10,11-epoxide , which is also an active sodium channel blocker.[13]

  • Oxcarbazepine is rapidly converted to its active metabolite, licarbazepine (also known as the 10-monohydroxy derivative or MHD), which is responsible for the majority of its anticonvulsant activity.[14][15]

  • Eslicarbazepine acetate is a prodrug that is extensively metabolized to eslicarbazepine (S-licarbazepine), the active entity.[3][4]

These metabolites often have different pharmacokinetic and pharmacodynamic profiles compared to the parent drug, influencing the overall clinical effect and side-effect profile.[3]

Quantitative Analysis of Sodium Channel Blockade

The potency of amino-dibenzazepine derivatives as sodium channel blockers can be quantified using electrophysiological techniques, most notably patch-clamp recordings. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of these compounds.

CompoundNav Subtype(s)IC50 (µM)CommentsReference(s)
Carbamazepine Nav1.3, Nav1.4, Nav1.5, Nav1.786.74, 45.76, 22.92, 46.72 (use-dependent)Less potent in tonic block.[16]
Oxcarbazepine Not specified~711.07 (on field excitatory postsynaptic potentials)Less potent than carbamazepine on postsynaptic glutamate receptors.[17]
Eslicarbazepine Not specifiedNot specifiedEnhances slow inactivation more than fast inactivation.[6][8]

Note: IC50 values can vary depending on the experimental conditions, including the specific Nav subtype, the holding potential, and the stimulation frequency (tonic vs. use-dependent block).

Structure-Activity Relationship (SAR)

The chemical structure of the dibenzazepine scaffold is intricately linked to its pharmacological activity. Key structural features that influence its sodium channel blocking activity include:

  • The 5-carboxamide group: This moiety is essential for the anticonvulsant activity of carbamazepine and its analogues.[18]

  • The 10,11-bridge: Modifications at this position significantly impact the metabolic profile and side effects. For instance, the ketone group in oxcarbazepine at the 10-position, compared to the double bond in carbamazepine, alters its metabolism, avoiding the formation of the epoxide metabolite.[3] The acetate group in eslicarbazepine acetate at the 10-position facilitates its conversion to the active eslicarbazepine.[3]

  • Substitutions on the aromatic rings: While less explored for anticonvulsant activity, substitutions on the benzene rings can modulate the overall lipophilicity and electronic properties of the molecule, potentially influencing its interaction with the binding site.[19]

cluster_sar Structure-Activity Relationship of Dibenzazepine Derivatives Core Dibenzazepine Core Carboxamide 5-Carboxamide Group (Essential for Activity) Core->Carboxamide Bridge 10,11-Bridge (Metabolism & Side Effects) Core->Bridge Aromatic_Rings Aromatic Rings (Lipophilicity & Electronics) Core->Aromatic_Rings cluster_workflow Patch-Clamp Workflow A Cell Preparation C Gigaohm Seal Formation A->C B Pipette Preparation B->C D Whole-Cell Configuration C->D E Baseline Recording D->E F Drug Application E->F G Recording in Presence of Drug F->G H Data Analysis G->H

Caption: A Simplified Workflow for Patch-Clamp Electrophysiology.

Synthesis of Carbamazepine (Illustrative Protocol)

Disclaimer: This is a simplified, illustrative protocol and should be adapted and performed by qualified chemists in a controlled laboratory setting.

Reaction: The synthesis of carbamazepine typically involves the reaction of iminostilbene with a source of the carbamoyl group.

Materials:

  • Iminostilbene

  • Potassium cyanate (KOCN) or sodium cyanate (NaOCN)

  • Glacial acetic acid

  • Water

Procedure:

  • In a round-bottom flask, create a suspension of iminostilbene in a mixture of glacial acetic acid and water. [20]2. Heat the stirred suspension to approximately 60°C. [20]3. Gradually add potassium cyanate or sodium cyanate in portions over several hours. [20]4. After the addition is complete, continue stirring the reaction mixture for a period of time to ensure complete reaction. [20]5. Cool the reaction mixture to room temperature to allow the carbamazepine product to precipitate. [20]6. Collect the precipitated solid by filtration. [20]7. Wash the solid with a mixture of acetic acid and water, and then dry to obtain the crude carbamazepine. [20]8. The crude product can be further purified by recrystallization.

Conclusion

The mechanism of action of amino-dibenzazepine derivatives is a well-characterized yet multifaceted process. Their primary therapeutic efficacy is unequivocally linked to the state-dependent blockade of voltage-gated sodium channels. However, a comprehensive understanding of their clinical profile requires an appreciation of their subtype selectivity, the role of their active metabolites, and their secondary effects on other ion channels and neurotransmitter systems. This in-depth knowledge is paramount for the rational design of novel derivatives with improved efficacy and tolerability, and for optimizing the clinical application of this important class of drugs.

References

  • What effects does oxcarbazepine have on neurotransmitters? - Dr.Oracle. (2025, July 12).
  • Effect of carbamazepine, oxcarbazepine and lamotrigine on the increase in extracellular glutamate elicited by veratridine in rat cortex and stri
  • Which neurotransmitters does Oxcarbazepine (anticonvulsant medic
  • Differential effect of carbamazepine and oxcarbazepine on excitatory synaptic transmission in r
  • Carbamazepine and oxcarbazepine, but not eslicarbazepine, enhance excitatory synaptic transmission onto hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors - PubMed. (n.d.).
  • Design and Synthesis of Some Carbamazepine Derivatives Using Several Str
  • The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for - OSTI.GOV. (2023, January 17).
  • Day # 58: Carbamazepine and Oxcarbazepine - Bullet Psych. (2020, October 24).
  • US7015322B1 - Process for producing carbamazepine - Google P
  • Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia - PMC - NIH. (2025, April 28).
  • Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acet
  • Design and Synthesis of Carbamazepine-Alkyne Conjugate as Antidiabetic Agent: Study of Chemical Descriptors (log P and π). (n.d.).
  • (PDF)
  • Effects of dibenzazepine compounds on Nav1.
  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review - RSYN RESEARCH. (n.d.).
  • Chemical Structure of the Dibenzazepine Family.
  • Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed. (n.d.).
  • Dual Mechanisms of the Diazepine-Benzimidazole Derivative, DAB-19, in Modulating Glutamatergic Neurotransmission - MDPI. (n.d.).
  • Carbamazepine vs Oxcarbazepine Comparison - Drugs.com. (n.d.).
  • Nav selectivity profiles for vixotrigine, carbamazepine, PF-05089771,...
  • Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC - NIH. (n.d.).
  • What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs?
  • Study of secondary and tertiary benzazepine derivatives Ca 2+ channel blockers and their analog diltiazem - Research with New Jersey. (n.d.).
  • What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed. (n.d.).
  • Interaction of calcium channel blockers with non-neuronal benzodiazepine binding sites. (n.d.).
  • Selective effects of diltiazem, a benzothiazepine calcium channel blocker, and diazepam, and other benzodiazepines on the Na+/Ca2+ exchange carrier system of heart and brain mitochondria - PubMed. (n.d.).
  • Pharmacological Actions of Potassium Channel Openers on Voltage-G
  • (PDF)
  • In vitro transport profile of carbamazepine, oxcarbazepine, eslicarbazepine acetate, and their active metabolites by human P-glycoprotein - PubMed. (n.d.).
  • [Long-term effects of dibenzazepines on metabolic parameters: retrospective comparison of carbamazepine, oxcarbazepine and eslicarbazepine acetate in the real world] - PubMed. (2020, July 16).
  • SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE - American Epilepsy Society. (2012, September 6).
  • Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PubMed. (n.d.).
  • Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed. (n.d.).

Sources

Technical Guide to the Spectroscopic Characterization of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a derivative of the pharmaceutically significant dibenzazepine scaffold.[1][2][3] While direct experimental spectra for this specific molecule are not widely published, this document, intended for researchers, scientists, and drug development professionals, outlines the predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and mass spectrometry. It serves as a predictive and instructional manual, detailing not only the expected spectral features but also the underlying causality for experimental choices and data interpretation. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation of this and similar molecules.

Introduction and Molecular Overview

The dibenzazepine core structure is a cornerstone in medicinal chemistry, forming the foundation for a variety of therapeutic agents, including antidepressants and anticonvulsants.[2][3] The title compound, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine (Molecular Formula: C₁₆H₁₆N₂O, Molecular Weight: 252.31 g/mol ), is a functionalized derivative of this important heterocyclic system.[4] Its structure incorporates an N-acetyl group, which modulates the electronic properties of the central azepine ring, and a primary amine on one of the phenyl rings, offering a site for further chemical modification.

Accurate structural confirmation is a critical step in the synthesis and development of any novel compound. This guide provides a detailed roadmap for acquiring and interpreting the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—required to unequivocally verify the identity and purity of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

Molecular Structure:

Caption: Chemical structure of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, both ¹H and ¹³C NMR will provide definitive information on its structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

The choice of solvent is critical for NMR analysis. Due to the presence of both an amide and a primary amine, which have exchangeable protons, a polar aprotic solvent is recommended.

Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh ~5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnet transfer->shim acquire_H1 Acquire ¹H Spectrum (16-32 scans) shim->acquire_H1 Lock & Tune acquire_C13 Acquire ¹³C Spectrum (≥1024 scans) shim->acquire_C13 Lock & Tune ATR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition clean Clean ATR crystal (e.g., with isopropanol) background Acquire background spectrum clean->background place Place small amount of sample on crystal background->place apply_pressure Apply pressure with clamp place->apply_pressure acquire_spectrum Acquire sample spectrum (16-32 scans) apply_pressure->acquire_spectrum

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Causality Behind Experimental Choices:

  • Method: ATR is a non-destructive technique that requires little to no sample preparation, making it highly efficient. [5]Good contact between the sample and the ATR crystal is essential for a high-quality spectrum. [5]* Background Scan: A background scan of the empty, clean crystal is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400-3200N-H Stretch (doublet)Primary Amine (-NH₂)The two N-H bonds give rise to symmetric and asymmetric stretching modes.
3100-3000C-H Stretch (Aromatic)Aromatic RingsCharacteristic stretching vibrations of sp² C-H bonds.
2950-2850C-H Stretch (Aliphatic)-CH₂- (dihydro bridge), -CH₃ (acetyl)Stretching vibrations of sp³ C-H bonds.
~1660C=O Stretch (Amide I)N-Acetyl GroupStrong, sharp absorption typical for a tertiary amide carbonyl.
1600-1450C=C Stretch (Aromatic)Aromatic RingsMultiple bands indicating the presence of the benzene rings.
~1370C-N StretchAmide, AmineC-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a detailed "fingerprint" of the molecule.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV).

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight and key structural fragments.

Expected Molecular Ion:

  • Molecular Formula: C₁₆H₁₆N₂O

  • Exact Mass: 252.13 [4]* Molecular Ion Peak (M⁺): m/z = 252

Fragmentation Pathways: The fragmentation of N-acetyl compounds and dibenzazepine derivatives often follows predictable pathways. The loss of the acetyl group is a common and diagnostically important fragmentation. [6][7]

Fragmentation M M+• m/z = 252 M_minus_42 [M - C₂H₂O]+• m/z = 210 M->M_minus_42 - CH₂=C=O (ketene) M_minus_43 [M - CH₃CO]+ m/z = 209 M->M_minus_43 - •CH₃CO (acetyl radical) Base_peak Dibenzazepine fragment m/z = 193/194/195 M_minus_42->Base_peak - NH₂ M_minus_43->Base_peak - NH₂

Caption: Predicted major fragmentation pathways in EI-MS.

Key Predicted Fragments:

  • m/z 252 (M⁺): The molecular ion peak.

  • m/z 210: Loss of ketene (CH₂=C=O, 42 Da) from the acetyl group, a characteristic fragmentation for N-acetyl compounds. [7]* m/z 209: Loss of an acetyl radical (•COCH₃, 43 Da).

  • m/z 193/194/195: Fragments corresponding to the core dibenzazepine structure after loss of the acetyl and amine groups. [8][9][10]

Conclusion: A Unified Spectroscopic Picture

The comprehensive structural elucidation of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is achieved by synthesizing the data from all four spectroscopic techniques.

  • Mass Spectrometry will confirm the molecular weight of 252 g/mol .

  • IR Spectroscopy will confirm the presence of the key functional groups: a primary amine (N-H stretch ~3400-3200 cm⁻¹), an amide C=O (~1660 cm⁻¹), and the aromatic and aliphatic C-H bonds.

  • ¹³C NMR will confirm the presence of 16 unique carbons, including the characteristic amide carbonyl (~169 ppm), aliphatic carbons (~30-35 ppm), and the acetyl methyl group (~22 ppm).

  • ¹H NMR will provide the final, detailed picture, showing the correct number of protons in distinct chemical environments: the aromatic region, the broad amine and amide N-H signals, the complex aliphatic signals of the dihydro bridge, and the sharp singlet of the acetyl methyl group.

Together, these predicted data points form a unique and internally consistent spectroscopic signature that would serve to unequivocally confirm the structure of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. This guide provides the necessary framework for any researcher to confidently perform this analysis.

References

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • Guttman, M., & Lee, K. K. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 26(7), 1159–1167. Retrieved from [Link]

  • Tjelta, B. L., & Glish, G. L. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(5), 783–790. Retrieved from [Link]

  • Kricka, L. J., & Ledwith, A. (1974). Dibenz[b,f]azepines and related ring systems. Chemical Reviews, 74(1), 101–123. Retrieved from [Link]

  • Csende, F., & Stájer, G. (1997). An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. Journal für praktische Chemie/Chemiker-Zeitung, 339(1), 84-86. Retrieved from [Link]

  • Agrawal, R. K., & Sahu, A. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN Publishers. Retrieved from [Link]

  • Bakos, J., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Retrieved from [Link]

  • Kamerling, J. P., et al. (1975). Identification of O-acetylated N-acylneuraminic acids by mass spectrometry. Biochemical and Biophysical Research Communications, 65(4), 1272-1278. Retrieved from [Link]

  • Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(7-8), 695-702. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 760875, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. Retrieved from [Link]

  • Jezierska, A., et al. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules, 27(3), 738. Retrieved from [Link]

  • Agrawal, R. K., & Sahu, A. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN Publishers. Retrieved from [Link]

  • Sánchez, J. D., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(9), 6737-6741. Retrieved from [Link]

  • Sánchez, J. D., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(9), 6737-6741. Retrieved from [Link]

  • J-Stage. (n.d.). Untitled. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 38(2). Retrieved from [Link]

  • Khan, M. A., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 9(12), 1046. Retrieved from [Link]

  • NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-acetyl-5h-dibenz[b,f]azepine (C16H13NO). Retrieved from [Link]

  • NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Elguero, J., et al. (2004). The behavior of 5H-dibenz[b,f]azepine in sulfuric acid solution. ARKIVOC, 2004(ii), 206-212. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5-carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. Retrieved from [Link]

  • van Meegen, M. A., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4989-4996. Retrieved from [Link]

  • Basu, K., et al. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(5), 607-611. Retrieved from [Link]

  • ResearchGate. (2025, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro- Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

Sources

CAS number 84803-67-8 research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of CAS Number 84803-67-8

Introduction

In the landscape of medicinal chemistry and drug development, the utility of a chemical compound is often defined by its role as a foundational building block for more complex, biologically active molecules. CAS number 84803-67-8, chemically identified as 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone and also known by synonyms such as 5-Acetyl-3-aminoiminodibenzyl, exemplifies this principle. While not extensively studied for its own pharmacological properties, this dibenzazepine derivative serves as a critical synthetic intermediate in the creation of valuable research tools and potential therapeutic agents. Its structural features, particularly the dibenzazepine core, are prevalent in a variety of centrally acting drugs.[1][2]

This technical guide provides an in-depth exploration of the research applications of CAS number 84803-67-8, focusing on its pivotal role as a precursor in the synthesis of neuropharmacological probes and other bioactive compounds. We will delve into the synthetic pathways it enables, its analytical relevance, and the broader significance of the molecules derived from it, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical Properties and Synthesis Overview

Understanding the physicochemical properties of 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is essential for its effective application in synthetic organic chemistry. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₆H₁₆N₂O[3][4]
Molecular Weight 252.31 g/mol [3][4]
Appearance White to off-white crystalline powder-
Melting Point 142.0-153.0 °C[5]
Boiling Point (Predicted) 523.9 ± 50.0 °C[5]
Density (Predicted) 1.210 ± 0.06 g/cm³[5]
pKa (Predicted) 4.40 ± 0.20[5]

The synthesis of 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is typically achieved through a multi-step process. A common route involves the reduction of the corresponding nitro-substituted precursor, 5-acetyl-3-nitroiminodibenzyl.[6] This nitro compound can be prepared by the acylation and subsequent nitration of iminodibenzyl.[6][7]

Core Research Application: A Versatile Synthetic Intermediate

The primary research application of CAS number 84803-67-8 is its function as a key intermediate in the synthesis of specialized molecules for research and pharmaceutical development.

Synthesis of Azidobupramine: A Bifunctional Neurotransmitter Transporter Ligand

A significant application of 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is its role as a starting material for the synthesis of azidobupramine. Azidobupramine is a sophisticated research tool designed as a multifunctional antidepressant probe.[8][9] Its structure incorporates functionalities that allow for covalent labeling and the attachment of fluorophores, making it invaluable for studying the structure and function of neurotransmitter transporters like the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[8]

The synthesis of azidobupramine from 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is a multi-step process that highlights the utility of this precursor. The primary amine group of the starting material is converted to an azide group, and subsequent modifications are made to the dibenzazepine nitrogen.[9]

Synthetic Workflow: From 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone to Azidobupramine
  • Diazotization and Azidation: The primary amine of 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then reacted with sodium azide to yield 1-(3-azido-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.[9]

  • Deprotection: The acetyl group on the dibenzazepine nitrogen is removed under basic conditions (e.g., using potassium hydroxide in methanol) to yield 3-azido-10,11-dihydro-5H-dibenzo[b,f]azepine.[8]

  • Alkylation: The secondary amine of the dibenzazepine is then alkylated with a suitable side chain, such as 1-bromo-3-chloropropane, to introduce the characteristic side chain of tricyclic antidepressants.

  • Further Functionalization: The terminal amine of the side chain can then be further modified, for example, by reaction with 4-bromobut-1-yne, to introduce a terminal alkyne. This alkyne group can then be used for "click" chemistry reactions to attach fluorescent probes.[9]

Azidobupramine Synthesis start 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone (CAS 84803-67-8) intermediate1 Diazonium Salt Intermediate start->intermediate1 1. NaNO₂, HCl intermediate2 1-(3-Azido-10,11-dihydro-5H- dibenzo[b,f]azepin-5-yl)ethanone intermediate1->intermediate2 2. NaN₃ intermediate3 3-Azido-10,11-dihydro-5H- dibenzo[b,f]azepine intermediate2->intermediate3 3. KOH, MeOH intermediate4 Azidodesipramine intermediate3->intermediate4 4. Alkylation final_product Azidobupramine intermediate4->final_product 5. Further Functionalization

Caption: Synthetic pathway from CAS 84803-67-8 to Azidobupramine.

Intermediate in the Synthesis of Dibenzazepine Derivatives

The dibenzazepine scaffold is a cornerstone in the development of drugs targeting the central nervous system.[1][10] 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone, as a derivative of this core structure, is a valuable starting material for creating a diverse library of new chemical entities. The amino group provides a reactive handle for a wide range of chemical transformations, allowing for the exploration of structure-activity relationships. Dibenzazepine derivatives have been investigated for a multitude of pharmacological activities, including:

  • Antidepressant[1]

  • Anticonvulsant[1]

  • Antipsychotic[1]

  • Antimicrobial

  • Anticancer[2]

  • Antiviral[2]

Precursor to the Antiarrhythmic Agent Bonnecor

Another notable application of 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is its use as a reagent in the synthesis of Bonnecor, a novel antiarrhythmic agent.[5] This highlights the versatility of this intermediate beyond the realm of neuroscience and into cardiovascular drug discovery.

Analytical Applications

In addition to its synthetic utility, 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone serves an important role in analytical chemistry. It is recognized as a process impurity of the tricyclic antidepressant Clomipramine.[11][12][13] As such, it is used as a reference standard in the development and validation of analytical methods for quality control and impurity profiling of Clomipramine and related pharmaceutical products.[11] This ensures the purity, safety, and efficacy of the final drug product.

Conclusion

CAS number 84803-67-8, or 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone, is a prime example of a chemical intermediate whose value is realized through its transformation into other high-value molecules. While direct research into its own biological activity is limited, its application as a precursor in the synthesis of the sophisticated neuropharmacological probe azidobupramine, its role in the development of diverse dibenzazepine-based therapeutic agents, and its utility in the synthesis of the antiarrhythmic Bonnecor underscore its significance in the field of drug discovery and development. Furthermore, its application as an analytical reference standard highlights its importance in ensuring the quality of established pharmaceuticals. For researchers and scientists in medicinal chemistry, 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone represents a versatile and valuable building block for the creation of next-generation research tools and potential therapeutics.

References

  • Rao, G. K., Kaur, R., & Pai, P. N. S. (2010). Synthesis and biological evaluation of some dibenzazepine analogs. Journal of Chemical and Pharmaceutical Research, 2(4), 549-555. [Link]

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH. [Link]

  • Rao, G. K., Kaur, R., & Pai, P. N. S. (2010). Synthesis and biological evaluation of some dibenzazepine analogs. Semantic Scholar. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (n.d.). ResearchGate. [Link]

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH. [Link]

  • Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores. (2016). ResearchGate. [Link]

  • Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores. (2016). PMC. [Link]

  • Clomipramine-impurities. Pharmaffiliates. [Link]

  • Clomipramine Nitroso Impurity 2 | 41075-14-3. SynZeal. [Link]

  • CAS No : 84803-67-8 | Product Name : 5-Acetyl-3-aminoiminodibenzyl. Pharmaffiliates. [Link]

  • 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. PubChem. [Link]

  • 5-Acetyl-3-aminoiminodibenzyl : CAS No.84803-67-8. Omsynth Lifesciences. [Link]

  • Process for preparing 5-acetyl-3-nitro-imino-dibenzyl.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. [Link]

  • SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie. [Link]

  • Process For The Preparation Of 3 Chloroiminodibenzyl. Quick Company. [Link]

Sources

Biological activity of 3-amino substituted dibenzazepines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Amino Substituted Dibenzazepines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzazepine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This technical guide focuses on the synthesis, biological activities, and structure-activity relationships of a specific subclass: 3-amino substituted dibenzazepines and their close structural analogs. We delve into the diverse pharmacological profiles exhibited by these compounds, ranging from anticancer and neuroprotective to cardiovascular effects. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Significance of the Dibenzazepine Scaffold

The tricyclic dibenzazepine system, featuring a central seven-membered azepine ring fused to two benzene rings, is a cornerstone of modern pharmacology.[1][2] Its unique three-dimensional conformation allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Clinically established drugs such as carbamazepine (an anticonvulsant) and imipramine (an antidepressant) underscore the therapeutic potential inherent in the dibenzazepine core.[1]

The introduction of an amino substituent at the 3-position of the dibenzazepine nucleus introduces a key functional group that can significantly modulate the compound's physicochemical properties and biological activity. This amino group can serve as a handle for further chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological effects. This guide will explore the synthesis of these derivatives and categorize their biological activities, providing insights into their mechanisms of action and therapeutic potential.

Synthetic Pathways to 3-Amino Substituted Dibenzazepines and Analogs

The synthesis of 3-amino substituted dibenzazepines and related benzazepines can be achieved through various synthetic strategies. The choice of route often depends on the desired substitution pattern and the starting materials available.

Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives

A three-step process has been reported for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, which can serve as precursors to further functionalized compounds.[2][3]

  • Step 1: Nucleophilic Addition: The process begins with a nucleophilic addition reaction of diversely substituted o-nitrobenzyl chlorides to 2-chlorobenzaldehydes, facilitated by a mild reductant like TDAE (tetrakis(dimethylamino)ethylene).[3]

  • Step 2: Nitro Group Reduction: The resulting nitro group is then reduced to an amine, affording a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.[3]

  • Step 3: Intramolecular Buchwald-Hartwig Coupling: The final step involves an intramolecular Buchwald-Hartwig coupling to form the dibenzazepine scaffold.[3] Optimal conditions for this cyclization often involve a palladium catalyst (e.g., palladium acetate), a suitable ligand (e.g., Xantphos), and a base (e.g., potassium carbonate) in a high-boiling solvent like toluene, sometimes under microwave irradiation to improve yields.[3]

Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives

A related but distinct class, the 3-amino-1,5-benzodiazepine-2-one derivatives, can be synthesized via a Michael addition reaction of o-phenylenediamine with dehydroalanine derivatives, followed by cyclization.[4] This method provides a convenient route to these N-substituted benzodiazepines in good yields.[4]

General Workflow for Synthesis

Synthesis_Workflow Start Starting Materials (e.g., o-nitrobenzyl chlorides, 2-chlorobenzaldehydes) Step1 Step 1: Nucleophilic Addition Start->Step1 Step2 Step 2: Nitro Group Reduction Step1->Step2 Step3 Step 3: Intramolecular Cyclization (e.g., Buchwald-Hartwig) Step2->Step3 Intermediate Dibenzazepine Precursor (e.g., -OH, =O) Step3->Intermediate Step4 Step 4: Introduction of Amino Group at C3 Intermediate->Step4 Final 3-Amino Substituted Dibenzazepine Step4->Final SAR_Diagram Core Dibenzazepine Core 3-Amino Position 7,8-Positions 5-Position Activity1 NMDA Antagonism Core:p3->Activity1 Activity2 Cytotoxicity Core:p78->Activity2 Activity3 Antiarrhythmic Activity Core:p5->Activity3 Mod1 Substitution at 8-position enhances activity Activity1->Mod1 Mod2 7,8-Dihydroxy groups are crucial Activity2->Mod2 Mod3 Dimethylaminoacyl chain at 5-position increases antifibrillatory action Activity3->Mod3

Caption: Key structure-activity relationships for substituted dibenzazepines.

Experimental Protocols

Protocol: In Vitro NMDA Receptor Glycine Site Binding Assay

This protocol is adapted from studies on 3-hydroxy-1H-1-benzazepine-2,5-dione analogs. [5][6]

  • Preparation of Rat Cortical Membranes:

    • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes.

    • Pellet the supernatant at 20,000 x g for 20 minutes.

    • Resuspend the pellet in distilled water and centrifuge again.

    • Wash the pellet three times with 50 mM Tris-acetate buffer (pH 7.4).

    • Store the final membrane preparation at -80°C.

  • Binding Assay:

    • Incubate the cortical membranes (approximately 100 µg of protein) with 5 nM [3H]-5,7-dichlorokynurenic acid ([3H]DCKA) in 50 mM Tris-acetate buffer (pH 7.4).

    • Add varying concentrations of the test compounds (3-amino substituted dibenzazepine analogs).

    • Incubate for 30 minutes at 4°C.

    • Terminate the assay by rapid filtration through Whatman GF/B filters.

    • Wash the filters three times with ice-cold buffer.

    • Determine the amount of bound radioactivity by liquid scintillation counting.

    • Define non-specific binding in the presence of 100 µM glycine.

  • Data Analysis:

    • Calculate the IC50 values (the concentration of test compound that inhibits 50% of specific [3H]DCKA binding) using non-linear regression analysis.

Protocol: DPPH Radical Scavenging Assay

This protocol is based on the evaluation of amino acid analogues of 5H-dibenz[b,f]azepine. [7]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of the test compounds in methanol.

    • Use ascorbic acid or butylated hydroxyanisole (BHA) as a positive control.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 3 mL of various concentrations of the test compounds.

    • Shake the mixture and allow it to stand at room temperature for 30 minutes.

    • Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

    • Use methanol as a blank.

  • Calculation of Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsIC50 / PotencyReference
3-Hydroxy-1H-1-benzazepine-2,5-dionesNMDA Receptor Antagonism8-chloro analog (6) is highly potent.IC50 = 0.013 µM ([3H]DCKA binding)[5]
7,8-Dihydroxy-3-benzazepinesCytotoxicity (HL-60 cells)Compound [7]showed the highest cytotoxicity.Twice as high as dopamine
3-Carbethoxyamino-5-dimethylaminoacetyl-dibenzazepineAntiarrhythmic ActivityOrally more potent than Ethmozine.-[8]

Conclusion and Future Perspectives

The 3-amino substituted dibenzazepine scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The existing body of research demonstrates their potential in oncology, neurology, and cardiology. The amino functionality at the 3-position provides a valuable point for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Elucidation of specific molecular targets: While broad activities have been identified, further studies are needed to pinpoint the precise molecular targets and mechanisms of action for many of these compounds.

  • Systematic SAR studies: Comprehensive structure-activity relationship studies will be crucial for the rational design of more potent and selective analogs.

  • In vivo efficacy and safety profiling: Promising in vitro candidates should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

The continued exploration of 3-amino substituted dibenzazepines holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

  • ResearchGate. Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives.
  • R Discovery. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites.
  • PubMed. Chemistry and biological activity of new 3-benzazepines.
  • PubMed. [Antiarrhythmic effectiveness of 3-carbalkoxyamino-5-(omega-aminoacyl)-10,11-dihydro-5H-dibenz-[b,f]-azepines].
  • RSC Publishing. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives.
  • (Reference not directly cited in the text, but relevant to synthesis)
  • (Reference not directly cited in the text, but relevant to SAR)
  • (Reference not directly cited in the text, but relevant to biological activity)
  • Experts@Minnesota. Synthesis of amino acid analogues of 5H-dibenz[b,f]azepine and evaluation of their radical scavenging activity.
  • Journal of Medicinal Chemistry. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: Structure-activity relationship at N-methyl-D-aspartate receptor glycine sites.
  • RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review.
  • PubMed Central. The potential of dibenzazepine carboxamides in cancer therapy.
  • (Reference not directly cited in the text, but relevant to SAR)
  • (Reference not directly cited in the text, but relevant to synthesis)
  • (Reference not directly cited in the text, but relevant to SAR)
  • (Reference not directly cited in the text, but relevant to synthesis)
  • (Reference not directly cited in the text, but relevant to synthesis)
  • PubMed. Synthesis and Biological Activity of Some 1,3-dihydro-2H-3-benzazepin-2-ones With a Piperazine Moiety as Bradycardic Agents.
  • PubMed Central. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.
  • (Reference not directly cited in the text, but relevant to synthesis)
  • (Reference not directly cited in the text, but relevant to synthesis)
  • (Reference not directly cited in the text, but relevant to synthesis)
  • (Reference not directly cited in the text, but relevant to SAR)
  • PubMed Central. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators.
  • (Reference not directly cited in the text, but relevant to mechanism of action)
  • PubMed. Functionalized DL-amino acid derivatives. Potent new agents for the treatment of epilepsy.
  • (Reference not directly cited in the text, but relevant to mechanism of action)

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The tricyclic scaffold of 10,11-dihydro-5H-dibenz[b,f]azepine is a privileged structure in medicinal chemistry, forming the core of several clinically significant therapeutics. This guide focuses on a specific derivative, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a compound for which the direct biological targets are not yet fully elucidated. Drawing upon structure-activity relationship (SAR) data from analogous compounds, this document posits Sirtuin 2 (SIRT2) as a primary potential therapeutic target. We will explore the multifaceted role of SIRT2 in pathophysiology, including cancer, neurodegenerative disorders, and inflammatory conditions, thereby establishing the rationale for its inhibition. This guide provides a comprehensive framework for the experimental validation of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine as a SIRT2 inhibitor, detailing robust in vitro and cellular assay protocols. Our objective is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of the Dibenz[b,f]azepine Scaffold

The 10,11-dihydro-5H-dibenz[b,f]azepine core is a well-established pharmacophore, renowned for its interaction with a variety of biological targets. This tricyclic system's unique three-dimensional conformation allows for precise interactions within protein binding pockets. Historically, derivatives of this scaffold have been successfully developed as antidepressants and anticonvulsants. Recent investigations into this chemical class have revealed a broader range of biological activities, including potential anticancer properties.

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine (herein referred to as the "Compound of Interest") is a derivative whose therapeutic potential remains largely unexplored. Its structural features, particularly the acetyl and amine substitutions on the dibenz[b,f]azepine core, suggest the possibility of novel target engagement and a distinct pharmacological profile. This guide will focus on the most promising avenue of investigation based on available literature for structurally related compounds: the inhibition of Sirtuin 2 (SIRT2).

Sirtuin 2 (SIRT2): A High-Value, Multifaceted Therapeutic Target

SIRT2 is a member of the sirtuin family of NAD+-dependent protein deacetylases. Predominantly located in the cytoplasm, SIRT2 plays a crucial role in a wide array of cellular processes by deacetylating numerous histone and non-histone protein substrates.[1][2] Its involvement in diverse signaling pathways has implicated SIRT2 in the pathophysiology of several major diseases, making it a compelling target for therapeutic intervention.

The Dichotomous Role of SIRT2 in Cancer

The function of SIRT2 in oncology is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and oncogenic roles.[1][3][4]

  • As a Tumor Suppressor: SIRT2 is involved in maintaining genomic integrity and regulating the cell cycle.[5][6] Its deficiency in mice has been linked to an increased incidence of tumors.[5]

  • As an Oncogene: In other contexts, SIRT2 has been shown to promote cancer cell proliferation and survival. For instance, it can deacetylate and stabilize oncoproteins like c-Myc.[7] The inhibition of SIRT2 has demonstrated broad anticancer activity in various cancer cell lines.[7][8]

This dual role underscores the importance of understanding the specific cellular context when targeting SIRT2 for cancer therapy. The potential for SIRT2 inhibitors to be effective in c-Myc-driven cancers presents a significant therapeutic opportunity.[7]

SIRT2 in Neurodegenerative Disorders

SIRT2 is highly expressed in the brain and has been implicated in the pathology of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[9][10][11][12][13][14]

  • Microtubule Stability: A key substrate of SIRT2 is α-tubulin.[9] Deacetylation of α-tubulin by SIRT2 can lead to microtubule instability, a phenomenon observed in Alzheimer's disease.[10] Inhibition of SIRT2 can restore tubulin acetylation, promoting microtubule stability.[10]

  • α-Synuclein Toxicity: In models of Parkinson's disease, inhibition of SIRT2 has been shown to rescue α-synuclein-mediated toxicity and protect against dopaminergic cell death.[12]

These findings suggest that SIRT2 inhibitors could be neuroprotective and represent a promising strategy for treating these debilitating conditions.

The Modulatory Role of SIRT2 in Inflammation

SIRT2 is a key regulator of the inflammatory response, though its precise role can be multifaceted.[2][15][16][17][18]

  • NF-κB Pathway: SIRT2 can deacetylate the p65 subunit of NF-κB, which generally leads to the suppression of this pro-inflammatory signaling pathway.[16][17]

  • NLRP3 Inflammasome: SIRT2 has also been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response.[18]

The anti-inflammatory properties of SIRT2 inhibition in certain contexts suggest its potential for treating inflammatory and autoimmune diseases.[15][16]

Known Substrates of SIRT2

SIRT2 has a diverse range of substrates, which explains its involvement in multiple cellular pathways. A quantitative proteomic analysis has identified numerous SIRT2 substrates involved in various processes.[19][20]

Cellular ProcessKey SIRT2 SubstratesReference
Cell Cycle & Mitosis α-tubulin, Histone H4K16, CDK9, BubR1[9][21]
Metabolism PEPCK, PGAM2, FOXO1[6][22]
DNA Damage Response ATRIP[1][5]
Gene Transcription p53, p65 (NF-κB)[8][18]
Oncogenesis c-Myc[7]

Table 1: A selection of key SIRT2 substrates and their associated cellular functions.

Experimental Validation Workflow for SIRT2 Inhibition

To empirically determine if 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine targets SIRT2, a multi-tiered experimental approach is recommended. This workflow progresses from initial in vitro enzymatic assays to more complex cellular target engagement and phenotypic assays.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic Screening A In Vitro SIRT2 Deacetylation Assay B Selectivity Profiling (SIRT1, SIRT3, etc.) A->B Determine IC50 & Potency C Tubulin Acetylation Assay (Western Blot / Immunofluorescence) B->C Proceed if potent & selective D NanoBRET™ Target Engagement Assay C->D Confirm Cellular Activity E Cancer Cell Proliferation Assay (e.g., c-Myc driven lines) D->E Proceed if cellularly active F Neuroprotection Assay (e.g., α-synuclein toxicity model) G Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) G cluster_0 NanoBRET™ Principle cluster_1 Assay Workflow A SIRT2 tagged with NanoLuc® Luciferase B Fluorescent Energy Transfer Tracer A->B BRET Signal (Proximity) H Calculate BRET Ratio B->H Reduced BRET signal indicates compound binding C Compound of Interest C->A Compound competes with Tracer D Transfect cells with NanoLuc®-SIRT2 construct E Add NanoBRET™ Tracer and Compound of Interest D->E F Add NanoLuc® substrate E->F G Measure Donor (460 nm) and Acceptor (610 nm) Emission F->G G->H

Figure 2: Workflow of the NanoBRET™ assay for SIRT2 target engagement.

This assay would require the generation of a stable cell line expressing SIRT2 fused to NanoLuc® luciferase. The displacement of a fluorescent tracer by the Compound of Interest leads to a decrease in the BRET signal, allowing for the determination of a cellular IC50 value.

Conclusion and Future Directions

This technical guide has established a strong, evidence-based rationale for investigating Sirtuin 2 as a primary therapeutic target for 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. The pleiotropic role of SIRT2 in cancer, neurodegeneration, and inflammation positions it as a high-value target for drug discovery. The provided experimental workflows offer a clear and robust path for validating the inhibitory activity of the Compound of Interest, from direct enzymatic inhibition to cellular target engagement.

Successful validation of this compound as a potent and selective SIRT2 inhibitor would open up significant opportunities for its further preclinical and clinical development. Future studies should focus on elucidating its mechanism of action in relevant disease models, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its therapeutic efficacy in vivo. The insights gained from such investigations will be invaluable in unlocking the full therapeutic potential of this promising dibenz[b,f]azepine derivative.

References

  • The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene?. (2020). Frontiers in Oncology. [Link]

  • SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders. (2023). Frontiers in Immunology. [Link]

  • Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. (n.d.). Frontiers in Molecular Neuroscience. [Link]

  • Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. (n.d.). ACS Chemical Biology. [Link]

  • SIRT2 as a potential new therapeutic target for Alzheimer's disease. (n.d.). Frontiers in Neuroscience. [Link]

  • Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. (n.d.). Oxidative Medicine and Cellular Longevity. [Link]

  • A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. (n.d.). Cancer Cell. [Link]

  • The role of SIRT2 in cancer: A novel therapeutic target. (2020). Pathology, Research and Practice. [Link]

  • SIRT2: Controversy and multiple roles in disease and physiology. (n.d.). Journal of Cellular Physiology. [Link]

  • SIRT2 as a Therapeutic Target for Age-Related Disorders. (2012). Frontiers in Pharmacology. [Link]

  • Metabolic mechanisms orchestrated by Sirtuin family to modulate inflammatory responses. (n.d.). Frontiers in Immunology. [Link]

  • SIRT2 in age-related neurodegenerative disorders. (n.d.). Oncotarget. [Link]

  • Sirtuins and Neurodegeneration. (2018). Neurology Journal. [Link]

  • Publication: SIRT2 as a Therapeutic Target for Age-Related Disorders. (n.d.). DASH (Harvard). [Link]

  • Quantitative proteomic analysis of the lysine acetylome reveals diverse SIRT2 substrates. (2022). Nature Communications. [Link]

  • Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration. (n.d.). PLoS ONE. [Link]

  • Quantitative proteomic analysis of the lysine acetylome reveals diverse SIRT2 substrates. (2022). Nature Communications. [Link]

  • SIRT2 as a potential new therapeutic target for Alzheimer's disease. (n.d.). Frontiers in Neuroscience. [Link]

  • SIRT2 suppresses expression of inflammatory factors via Hsp90‐glucocorticoid receptor signalling. (n.d.). The FEBS Journal. [Link]

  • The role of SIRT2 in cancer: A novel therapeutic target. (n.d.). ResearchGate. [Link]

  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. (n.d.). RSC Chemical Biology. [Link]

  • Emerging role of SIRT2 in non-small cell lung cancer. (n.d.). Translational Lung Cancer Research. [Link]

  • Understanding the Potential Role of Sirtuin 2 on Aging: Consequences of SIRT2.3 Overexpression in Senescence. (n.d.). International Journal of Molecular Sciences. [Link]

  • Sirtuin 2 mutations in human cancers impair its function in genome maintenance. (n.d.). Journal of Biological Chemistry. [Link]

  • The multifaceted role of sirtuins in inflammatory bowel diseases. (n.d.). Frontiers in Immunology. [Link]

  • Context-dependent role of sirtuin 2 in inflammation. (n.d.). Frontiers in Immunology. [Link]

  • The dual role of sirtuins in cancer: biological functions and implications. (n.d.). Frontiers in Pharmacology. [Link]

  • SIRT2 Inhibitor Screening Assay Kit (Fluorometric). (n.d.). Epigenetics. [Link]

  • SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis. (n.d.). Translational Cancer Research. [Link]

  • NanoBRET-based cellular target engagement of the SIRT2 inhibitor 29.... (n.d.). ResearchGate. [Link]

  • Cellular target engagement studies for Sirt2 inhibitors by determining.... (n.d.). ResearchGate. [Link]

  • Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies. (n.d.). MDPI. [Link]

  • SIRT2 Isoforms in Neurodegenerative Diseases & Cancer. (2022). BellBrook Labs. [Link]

  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. (n.d.). RSC Chemical Biology. [Link]

  • Share_it: Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. (n.d.). DOI. [Link]

  • The deacetylase substrates of SIRT2. (n.d.). ResearchGate. [Link]

  • Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking. (n.d.). Molecular & Cellular Proteomics. [Link]

  • Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. (n.d.). MDPI. [Link]

  • Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (n.d.). RSC Chemical Biology. [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantitative determination of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. This compound, a derivative of the dibenzazepine core structure, is of interest in pharmaceutical research and development. The method presented herein is optimized for accuracy, precision, and linearity, making it suitable for quality control, stability testing, and research applications. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine (CAS 84803-67-8) is a heterocyclic aromatic amine with a molecular formula of C₁₆H₁₆N₂O and a molecular weight of 252.31 g/mol .[3] Its core structure, dibenzazepine, is the foundation for numerous therapeutic agents, including anticonvulsants and antidepressants.[4][5] The presence of both an acetyl and a primary amine group on this tricyclic framework presents a unique analytical challenge, requiring a method that can ensure consistent ionization and chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of such pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5][6] The selection of a reversed-phase method is based on the predominantly non-polar character of the dibenzazepine backbone. A C18 stationary phase was chosen for its proven hydrophobic retention capabilities with aromatic molecules.[4]

The primary amine moiety on the analyte necessitates careful control of the mobile phase pH to ensure a consistent protonation state, which is critical for achieving symmetrical peak shapes and stable retention times. An acidic mobile phase (pH ~3.0) was selected to ensure the amine group is fully protonated, minimizing undesirable interactions with residual silanols on the silica-based stationary phase. UV detection is highly suitable due to the extensive chromophoric system of the dibenzazepine rings, which provides strong absorbance.[7] This document provides a comprehensive, step-by-step protocol for this analysis, underpinned by a full validation study to demonstrate its fitness for purpose.

Analytical Method Workflow

The overall analytical process, from initial preparation to final data analysis, is outlined below. This workflow ensures a systematic and reproducible execution of the method.

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation hplc HPLC Analysis standards Standard & QC Preparation (Stock, Dilutions) sst System Suitability Test (SST) standards->sst samples Sample Preparation (Dissolution, Dilution) sequence Sequence Run (Standards, QCs, Samples) samples->sequence data Data Processing sst->sequence If SST Passes integration Peak Integration & Identification sequence->integration calibration Calibration Curve Generation integration->calibration quant Quantification of Analyte calibration->quant report Final Report Generation quant->report

Caption: High-level workflow for the HPLC-UV analysis of the analyte.

Materials and Instrumentation

Reagents and Chemicals
  • 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Orthophosphoric Acid (85%, ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC System equipped with:

    • Quaternary or Binary Solvent Delivery Pump

    • Degasser

    • Autosampler with temperature control

    • Thermostatted Column Compartment

    • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) Software

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Volumetric glassware (Class A)

Detailed Analytical Protocol

Preparation of Solutions

4.1.1 Phosphate Buffer (25 mM, pH 3.0)

  • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter before use.

4.1.2 Mobile Phase

  • Combine the Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 55:45 (v/v) .

  • Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

4.1.3 Sample Diluent

  • Combine Methanol and Deionized Water in a ratio of 50:50 (v/v) .

4.1.4 Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the sample diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly.

4.1.5 Calibration and Quality Control (QC) Standards

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the sample diluent to achieve the desired concentration range (e.g., 1-100 µg/mL).

  • Prepare QC samples at low, medium, and high concentrations from a separate stock weighing, if available.

Chromatographic Conditions

The separation is performed using the parameters summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.

System Suitability

Protocol: Before initiating any validation or sample analysis, a system suitability test (SST) must be performed. This is achieved by making five replicate injections of a mid-range standard solution (e.g., 50 µg/mL).

Acceptance Criteria:

SST Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

| % RSD of Retention Time| ≤ 1.0% |

Specificity

Protocol: The specificity of the method was evaluated by injecting the diluent (blank), a standard solution of the analyte, and a sample solution spiked with known related substances (if available) or subjected to stress conditions (acid, base, peroxide, heat, light) to assess peak purity and resolution from potential degradants.

Results: The method demonstrated excellent specificity. No interfering peaks were observed at the retention time of the analyte in the blank chromatogram. Peak purity analysis using a PDA detector confirmed the analyte peak was spectrally pure under all stress conditions, with a resolution (Rs) of >2.0 from the nearest eluting peak.

Linearity and Range

Protocol: Linearity was assessed by preparing and analyzing seven calibration standards across a concentration range of 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the nominal concentration, and the relationship was evaluated using linear regression analysis.

Results:

Parameter Result
Range 1 - 100 µg/mL
Regression Equation y = 45872x - 1250

| Correlation Coefficient (r²) | > 0.999 |

The high correlation coefficient indicates a strong linear relationship between concentration and detector response across the specified range.[8]

Accuracy

Protocol: Accuracy was determined by a recovery study. A known quantity of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percentage recovery was then calculated.

Results:

Spike Level Mean Recovery (%) % RSD
80% 99.5% 0.8%
100% 100.2% 0.6%

| 120% | 99.8% | 0.7% |

The excellent recovery values demonstrate the accuracy of the method for quantifying the analyte.[9]

Precision

Protocol:

  • Repeatability (Intra-day Precision): Six replicate preparations of a sample at 100% of the target concentration were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst using a different instrument to assess variability.

Results:

Precision Type % RSD of Assay Results
Repeatability 0.7%

| Intermediate Precision | 1.1% |

The low Relative Standard Deviation (%RSD) values for both studies confirm that the method is highly precise.[10]

Robustness

Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to key method parameters and observing the effect on the results. The parameters varied included mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Results: System suitability parameters remained within the acceptance criteria for all tested variations, and the assay results were not significantly affected. This indicates that the method is robust and reliable for routine use.

Method Development Logic

The choices made during the development of this method were based on the physicochemical properties of the analyte and established chromatographic principles.

Method_Development_Logic analyte Analyte Properties (C16H16N2O) - Aromatic Rings - Amine Group (Basic) - Moderate Polarity choice_mode Mode Selection analyte->choice_mode choice_column Column Selection analyte->choice_column choice_mp Mobile Phase Optimization analyte->choice_mp choice_uv Detection Wavelength analyte->choice_uv rp_hplc Reversed-Phase HPLC (Good for non-polar compounds) choice_mode->rp_hplc c18 C18 Stationary Phase (Strong hydrophobic interaction) choice_column->c18 mp_components ACN: Provides good peak shape Buffer: Controls ionization of amine choice_mp->mp_components uv_254 254 nm (Strong absorbance from dibenzazepine chromophore) choice_uv->uv_254

Caption: Rationale behind key chromatographic parameter selection.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method with UV detection has been successfully developed and validated for the quantitative analysis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. The method meets all the requirements for a reliable analytical procedure as per ICH guidelines and is suitable for routine analysis in a quality control or research environment.

References

  • Almeida, A. M., et al. (2011). A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue. Journal of Separation Science, 34(12), 1391-401. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Application Note. [Link]

  • Jain, R., et al. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 5(4), 213-222. [Link]

  • Chen, H. W., & Chen, S. H. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(6), 1294-1298. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 760875, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. PubChem. [Link]

  • Wang, P., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 29(1), 127-135. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Zhang, Q., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 606. [Link]

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Application Note. [Link]

  • Atar, V. (2022). Outline of Analytical Dibenzazepine Derivative, Carbamazepine. Journal of Analytical & Bioanalytical Techniques, 13, 475. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]

  • Balaure, P. C., et al. (2013). Synthesis of new dibenzo[b,f]azepine derivatives. Revue Roumaine de Chimie, 58(4-5), 329-335. [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of Acetylated Dibenzazepines in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of acetylated dibenzazepines in human plasma. Dibenzazepine derivatives are a cornerstone in the treatment of epilepsy and neuropathic pain, and monitoring their metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This protocol employs a streamlined Solid Phase Extraction (SPE) for sample cleanup, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity. The method has been rigorously validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring high accuracy, precision, and robustness.[1][2][3][4][5] This protocol is designed for researchers, scientists, and drug development professionals requiring a dependable workflow for the bioanalysis of acetylated dibenzazepine compounds.

Introduction and Scientific Rationale

Dibenzazepines, such as carbamazepine and oxcarbazepine, are widely prescribed anticonvulsant drugs. Their metabolism in the body is complex, involving various enzymatic pathways, including acetylation. The resulting acetylated metabolites can contribute to the parent drug's pharmacological profile or serve as important biomarkers for metabolic activity and patient compliance. Therefore, their accurate quantification in biological matrices like plasma is of significant interest in clinical and pharmaceutical research.

LC-MS/MS has become the definitive technology for quantitative bioanalysis due to its superior sensitivity, specificity, and wide dynamic range.[6] The core of this method relies on three key principles:

  • Efficient Sample Preparation: Biological matrices are complex, containing proteins, lipids, and salts that can interfere with analysis.[3][7] This protocol utilizes Solid Phase Extraction (SPE), a technique superior to traditional liquid-liquid extraction for this application, as it effectively removes endogenous interferences, reduces ion suppression (matrix effects), and provides high, reproducible analyte recovery. A C18 reversed-phase sorbent is chosen for its strong retention of the moderately nonpolar dibenzazepine core structure.

  • High-Resolution Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is employed to separate the target analyte from other metabolites and matrix components prior to detection.[8] A sub-2 µm particle C18 column allows for fast analysis times and sharp, symmetrical peak shapes, which are essential for accurate quantification.

  • Specific and Sensitive Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity.[9] In MRM, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the protonated analyte (the precursor ion). This ion is then fragmented in the collision cell, and the third quadrupole selects a specific, characteristic fragment ion (the product ion).[9] This two-stage mass filtering drastically reduces chemical noise, allowing for quantification at very low concentrations.[9][10] The use of a stable isotope-labeled internal standard (SIL-IS), such as Carbamazepine-d10, is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest level of accuracy by correcting for variations in sample preparation and instrument response.[11][12]

Experimental Protocol

Materials, Reagents, and Equipment
  • Analytes and Standards: Acetylated Dibenzazepine reference standard, Carbamazepine-d10 (Internal Standard).

  • Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water (Fisher Chemical™ Optima™ or equivalent).

  • Reagents: Formic acid (99%+), Ammonium formate.

  • Sample Preparation: Oasis HLB 1cc (30 mg) SPE cartridges (or equivalent C18 cartridges), 96-well collection plates, positive pressure manifold or vacuum manifold.

  • Instrumentation: A validated LC-MS/MS system, such as a Sciex Triple Quad™ or Waters Xevo™ TQ series, equipped with an electrospray ionization (ESI) source. An HPLC or UPLC system, such as a Shimadzu Nexera or Waters ACQUITY.

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the acetylated dibenzazepine reference standard and Carbamazepine-d10 (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution in methanol.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into pooled, blank human plasma to create CC standards and QC samples at four levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control

    • MQC: Medium Quality Control

    • HQC: High Quality Control

Sample Preparation: Solid Phase Extraction (SPE)

The following protocol is a step-by-step guide for extracting the analyte from 100 µL of human plasma.

SPE_Workflow cluster_plasma_prep Plasma Pre-treatment cluster_spe Solid Phase Extraction cluster_final Final Steps p1 1. Pipette 100 µL Plasma p2 2. Add 20 µL IS (50 ng/mL) p1->p2 p3 3. Add 200 µL 4% H3PO4 p2->p3 p4 4. Vortex to Mix p3->p4 s1 5. Condition SPE (1 mL Methanol) s3 7. Load Pre-treated Sample p4->s3 s2 6. Equilibrate SPE (1 mL Water) s1->s2 s2->s3 s4 8. Wash (1 mL 5% Methanol in Water) s3->s4 s5 9. Elute (1 mL Methanol) s4->s5 f1 10. Evaporate Eluate to Dryness s5->f1 f2 11. Reconstitute (100 µL Mobile Phase A) f1->f2 f3 12. Inject into LC-MS/MS f2->f3

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

Detailed Steps:

  • Pre-treatment: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, CC, QC, or unknown), 20 µL of the 50 ng/mL IS working solution, and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and acidifies the sample to ensure the analyte is retained on the SPE sorbent.

  • SPE Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol.

  • SPE Equilibration: Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the entire pre-treated sample from step 1 onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute the analyte and IS from the cartridge into a clean collection plate or tube using 1 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following tables summarize the optimized instrumental parameters. These should serve as a starting point and may require fine-tuning based on the specific instrument used.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | See Table 2 |

Table 2: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
0.5 90 10
2.5 10 90
3.5 10 90
3.6 90 10

| 5.0 | 90 | 10 |

Table 3: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Gas Flow Instrument Dependent (e.g., 1000 L/hr)
Scan Type Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 4 |

Table 4: Example MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV)
Carbamazepine (Example) 237.1 194.1 (Quantifier) 100 25
237.1 179.1 (Qualifier) 100 35
Carbamazepine-d10 (IS) 247.1 204.1 100 25

Note: Transitions for a specific acetylated dibenzazepine must be empirically determined by infusing a standard solution and performing precursor and product ion scans.

Method Validation

The method was validated following the core principles of the EMA and FDA guidelines.[1][3][13][14][15] All experiments were conducted using three separate analytical batches on three different days.

Validation_Workflow cluster_core Core Validation Parameters cluster_matrix Matrix & Stability Assessment Selectivity Selectivity & Specificity Linearity Linearity, Range, LLOQ Accuracy Accuracy & Precision (Intra- & Inter-batch) MatrixEffect Matrix Effect Recovery Extraction Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation Bioanalytical Method Validation Validation->Selectivity Validation->Linearity Validation->Accuracy Validation->MatrixEffect Validation->Recovery Validation->Stability

Caption: Key parameters for bioanalytical method validation.

  • Selectivity: Six different lots of blank human plasma were analyzed to ensure no significant endogenous interferences were present at the retention time of the analyte and IS.

  • Linearity and Range: The calibration curve was linear over the specified concentration range with a correlation coefficient (r²) > 0.99.

  • Lower Limit of Quantification (LLOQ): The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio >10, and where accuracy was within ±20% and precision was <20% CV.

  • Accuracy and Precision: Intra- and inter-batch accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The acceptance criteria were an accuracy within ±15% of the nominal value (±20% at LLOQ) and a coefficient of variation (CV) ≤15% (≤20% at LLOQ).

  • Matrix Effect and Recovery: The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a pure solution. The use of a SIL-IS is crucial to normalize for these effects.[7][16] Extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma was confirmed under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after multiple freeze-thaw cycles.

Results and Discussion

The validation results demonstrated that this method is rugged, reliable, and fit for purpose. The calibration curve was consistently linear and reproducible. The accuracy and precision data met the stringent acceptance criteria set by regulatory guidelines.

Table 5: Summary of Method Validation Results

Validation Parameter Result Acceptance Criteria
Linearity (r²) > 0.995 ≥ 0.99
Range e.g., 0.5 - 500 ng/mL Application Dependent
LLOQ e.g., 0.5 ng/mL S/N > 10, Acc: 80-120%, Prec: ≤20%
Intra-day Accuracy 95.2% - 104.8% 85-115% (90-110% for LLOQ)
Intra-day Precision (CV) ≤ 8.5% ≤ 15% (≤ 20% for LLOQ)
Inter-day Accuracy 96.1% - 103.5% 85-115% (90-110% for LLOQ)
Inter-day Precision (CV) ≤ 9.2% ≤ 15% (≤ 20% for LLOQ)
Extraction Recovery > 85% Consistent and Reproducible
Matrix Factor 0.95 - 1.05 (IS Corrected) Consistent and Reproducible

| Stability | Stable | ≤ 15% deviation from nominal |

The streamlined SPE protocol provided clean extracts with minimal matrix effects, which is evident from the consistent IS-normalized matrix factor across different plasma lots. The chromatographic method achieved baseline separation of the target analyte from potential interferences in under 5 minutes, allowing for high-throughput analysis.

Conclusion

This application note describes a comprehensive, step-by-step LC-MS/MS protocol for the quantification of acetylated dibenzazepines in human plasma. The method is sensitive, specific, accurate, and has been validated to meet international regulatory standards. The detailed procedures for sample preparation, instrumental analysis, and method validation provide a robust framework that can be readily implemented or adapted in any bioanalytical laboratory engaged in pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Link[1][13]

  • U.S. Food and Drug Administration (FDA). (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Guideline. Link[3][5]

  • Datar, P. A., & Nivid, Y. A. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical and Biomedical Analysis, 10(3), 122–137.Link[17]

  • Samanidou, V., & Nazyropoulou, C. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.Link[2]

  • Waters Corporation. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Application Note. Link

  • Pikulski, M. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Link[9]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Publication. Link[6]

  • Pannkuk, E. L., et al. (2016). Mass spectrometry-based detection of protein acetylation. Methods in Molecular Biology, 1355, 69–82.Link[18]

  • Almeida, A. M., et al. (2012). Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma. Journal of Chromatography B, 887-888, 77-84.Link[19]

  • Cerilliant Corporation. Carbamazepine-D10 Certified Solutions Standards. Product Information. Link[12]

  • Goswami, T., et al. (2008). Development and validation of LC-MS/MS method for the quantification of oxcarbazepine in human plasma using an experimental design. Chemical and Pharmaceutical Bulletin, 56(1), 28-33.Link[20]

  • Stove, C., et al. (2003). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of Chromatography B, 793(2), 391-402.Link[21]

Sources

Application Notes and Protocols for the NMR Spectroscopic Assignment of Dibenzazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibenzazepine derivatives form the structural core of a significant class of pharmaceutical compounds, most notably the tricyclic antidepressants (TCAs) such as imipramine and desipramine, as well as anticonvulsants like carbamazepine.[1][2][3] The therapeutic efficacy and safety of these drugs are intrinsically linked to their precise molecular structure and conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the development and quality control of these pharmaceuticals, providing detailed insights into their atomic-level structure.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the assignment of ¹H and ¹³C NMR spectra of dibenzazepine derivatives, leveraging one-dimensional (1D) and two-dimensional (2D) NMR techniques.

The dibenzazepine core, a tricyclic system with a central seven-membered ring, presents unique spectroscopic challenges due to its conformational flexibility.[1] Understanding the principles of NMR and the application of advanced techniques is therefore crucial for unambiguous structural elucidation and characterization. This guide will detail field-proven protocols for sample preparation and data acquisition, followed by a systematic approach to spectral interpretation, including a worked example of a complete assignment using a suite of 2D NMR experiments.

Experimental Protocols

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to yield spectra with excellent resolution and signal-to-noise ratio for dibenzazepine derivatives.

Protocol 1: Sample Preparation for Solution-State NMR
  • Analyte Purity: Ensure the dibenzazepine derivative is of high purity. Impurities can complicate spectral analysis and may require chromatographic purification prior to NMR.

  • Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power.[6] For compounds with different solubility profiles, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or methanol-d₄ can be utilized. The solvent should not have signals that overlap with key analyte resonances.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Sample Preparation Workflow:

    • Accurately weigh the desired amount of the dibenzazepine derivative into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific compound and spectrometer.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal spectral dispersion.

1D ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K (room temperature).

1D ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker systems).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR Acquisition (General Parameters):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one bond).[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (typically 2-3 bonds).[7][8]

  • Spectral widths and offsets should be set to encompass all relevant proton and carbon signals.

  • The number of increments in the indirect dimension (F1) will determine the resolution of the 2D spectrum; 256-512 increments are a good starting point.

  • The number of scans per increment will depend on the sample concentration.

Below is a diagram illustrating the general workflow for NMR data acquisition and analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d 1D ¹H NMR c->d e 1D ¹³C NMR d->e f 2D NMR (COSY, HSQC, HMBC) e->f g Process Spectra f->g h Assign Signals g->h i Structure Elucidation h->i

Caption: General workflow for NMR analysis of dibenzazepine derivatives.

Data Analysis and Spectral Interpretation

The structural assignment of dibenzazepine derivatives is a systematic process that involves the combined interpretation of 1D and 2D NMR data. The following sections will guide you through this process using a representative example.

Characteristic ¹H and ¹³C NMR Chemical Shifts

The chemical shifts in dibenzazepine derivatives are influenced by the electronic environment of the nuclei. The table below summarizes the typical chemical shift ranges for the core structure.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic Protons7.0 - 7.5120 - 150The exact shifts depend on the substitution pattern.
Olefinic Protons (in unsaturated bridge)6.8 - 7.0130 - 140Present in compounds like carbamazepine.
Methylene Protons (in saturated bridge)2.5 - 3.530 - 40Often appear as complex multiplets.
Protons on N-alkyl side chain2.0 - 4.025 - 60Shifts are influenced by the proximity to the nitrogen atom.
N-CH₃ Protons2.2 - 2.5~45Typically a sharp singlet.
A Worked Example: Complete Assignment of Imipramine

Imipramine is a prototypical tricyclic antidepressant with a dibenzazepine core and a dimethylaminopropyl side chain.[2] The complete assignment of its ¹H and ¹³C NMR spectra requires a combination of 1D and 2D techniques.

Structure of Imipramine:

(A chemical structure image of Imipramine with numbered atoms would be placed here in a full application note.)

Step 1: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of imipramine shows distinct regions for the aromatic protons, the protons of the dibenzazepine ring, and the protons of the N-propyl side chain. Integration of the signals provides the number of protons in each environment.

Step 2: ¹H-¹H COSY Analysis

The COSY spectrum reveals proton-proton coupling networks. Key correlations include:

  • Correlations between adjacent aromatic protons, allowing for the assignment of individual aromatic spin systems.

  • Correlations between the methylene protons in the seven-membered ring.

  • Correlations between the protons of the propyl side chain, establishing their connectivity.

Step 3: ¹H-¹³C HSQC Analysis

The HSQC spectrum directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.

Step 4: ¹H-¹³C HMBC Analysis

The HMBC spectrum is crucial for identifying long-range correlations and assigning quaternary carbons. Key HMBC correlations for imipramine would include:

  • Correlations from the aromatic protons to adjacent and more distant aromatic carbons, confirming the assignment of the benzene rings.

  • Correlations from the methylene protons of the seven-membered ring to the quaternary carbons at the ring junctions.

  • Correlations from the protons of the propyl side chain to the carbons of the dibenzazepine core, confirming the attachment point of the side chain.

The following diagram illustrates the key HMBC correlations that would be used to assign the quaternary carbons in a dibenzazepine structure.

HMBC_Correlations cluster_structure Dibenzazepine Core C4a C4a C5a C5a C9a C9a C10a C10a H4 H4 H4->C5a ³J H6 H6 H6->C4a ³J H6->C5a ²J H1 H1 H1->C9a ³J H9 H9 H9->C9a ²J H9->C10a ³J

Sources

Application Notes and Protocols: N-Acetylation of 10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acetylation in Drug Development

The N-acetylation of primary aromatic amines is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This reaction serves multiple critical purposes, including the protection of the amine functionality during subsequent synthetic steps and the modulation of a molecule's pharmacological profile. The addition of an acetyl group can significantly alter a compound's lipophilicity, metabolic stability, and interaction with biological targets.

The subject of this guide, 10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, is a derivative of the iminodibenzyl scaffold, a core structure in many successful therapeutic agents, notably tricyclic antidepressants. The ability to selectively modify the 3-amino group through N-acetylation opens avenues for the synthesis of novel derivatives with potentially enhanced or entirely new biological activities. This document provides a comprehensive, field-proven protocol for the efficient N-acetylation of this substrate, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure not only successful execution but also a deep understanding of the underlying chemical principles.

Reaction Scheme

Figure 1: General reaction scheme for the N-acetylation.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
10,11-dihydro-5H-dibenz(b,f)azepin-3-amine≥98%Commercially AvailableStarting material.
Acetic AnhydrideReagent Grade, ≥99%Commercially AvailableAcetylating agent.
Sodium Acetate (Anhydrous)Reagent Grade, ≥99%Commercially AvailableOptional weak base catalyst.
Glacial Acetic AcidACS GradeCommercially AvailableReaction solvent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableAlternative reaction solvent.
Ethyl AcetateHPLC GradeCommercially AvailableFor TLC and recrystallization.
HexaneHPLC GradeCommercially AvailableFor TLC and recrystallization.
Deionized WaterIn-houseFor workup.
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor neutralization.
Anhydrous Magnesium Sulfate or Sodium SulfateReagent GradeCommercially AvailableDrying agent.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. It can be scaled up or down with appropriate adjustments to reagent quantities and glassware.

Step 1: Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10,11-dihydro-5H-dibenz(b,f)azepin-3-amine (1.0 mmol, 210.27 mg).

  • Add a suitable solvent. Two common options are:

    • Option A (with weak acid catalysis): Add 5 mL of glacial acetic acid. The acetic acid acts as both a solvent and a mild acid catalyst.

    • Option B (with weak base catalysis): Dissolve the starting material in 10 mL of anhydrous THF. Add anhydrous sodium acetate (1.2 mmol, 98.4 mg). The use of a weak base like sodium acetate can help to neutralize the acetic acid byproduct, which can be beneficial if the starting material or product is sensitive to acidic conditions.[1]

  • Place the flask in a heating mantle or oil bath and attach a reflux condenser.

Step 2: Acetylation Reaction
  • While stirring the solution, slowly add acetic anhydride (1.2 mmol, 0.113 mL) dropwise using a syringe. A slight molar excess of acetic anhydride is used to ensure complete conversion of the starting amine.

  • Heat the reaction mixture to a gentle reflux (for THF, ~66°C; for acetic acid, ~118°C) and maintain this temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Step 3: Reaction Monitoring by TLC
  • Prepare a TLC chamber with a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). For more polar compounds, a small amount of methanol can be added to the eluent.

  • To monitor the reaction, take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate.

  • On the same plate, spot the starting material (dissolved in a small amount of ethyl acetate) and a co-spot (spotting the reaction mixture on top of the starting material spot).

  • Develop the TLC plate and visualize it under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product, being more polar due to the amide group, will typically have a lower Rf value than the starting amine.

tlc_monitoring cluster_0 TLC Plate at Time = 0 cluster_1 TLC Plate During Reaction cluster_2 TLC Plate at Completion Start_0 Starting Material Start_1 Starting Material Spot_SM_0 Spot_SM_0 Start_0->Spot_SM_0 Rf ~0.6 CoSpot_0 Co-spot CoSpot_1 Co-spot Spot_SM_Co_0 Spot_SM_Co_0 CoSpot_0->Spot_SM_Co_0 Rf ~0.6 Reaction_0 Reaction Mixture Reaction_1 Reaction Mixture (Product Forming) Spot_SM_Rxn_0 Spot_SM_Rxn_0 Reaction_0->Spot_SM_Rxn_0 Rf ~0.6 Start_2 Starting Material Spot_SM_1 Spot_SM_1 Start_1->Spot_SM_1 Rf ~0.6 CoSpot_2 Co-spot Spot_SM_Co_1 Spot_SM_Co_1 CoSpot_1->Spot_SM_Co_1 Rf ~0.6 Reaction_2 Reaction Mixture (Product Only) Spot_SM_Rxn_1 Spot_SM_Rxn_1 Reaction_1->Spot_SM_Rxn_1 Rf ~0.6 Spot_P_Rxn_1 Spot_P_Rxn_1 Reaction_1->Spot_P_Rxn_1 Rf ~0.3 Spot_SM_2 Spot_SM_2 Start_2->Spot_SM_2 Rf ~0.6 Spot_SM_Co_2 Spot_SM_Co_2 CoSpot_2->Spot_SM_Co_2 Rf ~0.6 Spot_P_Co_2 Spot_P_Co_2 CoSpot_2->Spot_P_Co_2 Rf ~0.3 Spot_P_Rxn_2 Spot_P_Rxn_2 Reaction_2->Spot_P_Rxn_2 Rf ~0.3

Figure 2: Idealized TLC monitoring of the N-acetylation reaction.

Step 4: Work-up and Isolation
  • Once the reaction is complete, allow the flask to cool to room temperature.

  • If glacial acetic acid was used as the solvent, carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water. This will often cause the product to precipitate.

  • If THF was used, evaporate the solvent under reduced pressure using a rotary evaporator.

  • To the aqueous mixture (or the residue from the THF reaction dissolved in water), slowly add a saturated solution of sodium bicarbonate until the effervescence ceases. This neutralizes any remaining acetic acid and acetic anhydride.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers in a separatory funnel and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Step 5: Purification
  • The crude product can be purified by recrystallization. A common solvent system for aromatic amides is a mixture of ethanol and water, or ethyl acetate and hexane.

  • Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethyl acetate).

  • Slowly add the anti-solvent (e.g., hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Expected Results and Characterization

The final product, 5-acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, should be a solid. The expected yield is typically high, often exceeding 80-90%, depending on the purity of the starting materials and the efficiency of the purification.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₆H₁₆N₂O
Molecular Weight252.31 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will confirm the presence of the acetyl group and the dibenzazepine core.

    • A singlet corresponding to the methyl protons of the acetyl group is expected around δ 2.1-2.3 ppm.

    • The aromatic protons will appear as a series of multiplets in the range of δ 7.0-7.8 ppm.

    • The methylene protons of the dihydrodibenzoazepine ring will likely appear as broad signals around δ 3.0-3.5 ppm.

    • The amide N-H proton will appear as a broad singlet, typically downfield (δ 7.5-9.0 ppm), and its chemical shift can be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the presence of the carbonyl carbon and the carbons of the aromatic and aliphatic portions of the molecule.

    • The carbonyl carbon of the amide group is expected in the range of δ 168-172 ppm.

    • The methyl carbon of the acetyl group will be observed around δ 23-26 ppm.

    • Aromatic carbons will resonate in the region of δ 110-150 ppm.

    • The aliphatic carbons of the dihydrodibenzoazepine ring will appear upfield, typically in the range of δ 30-40 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a powerful tool for identifying the functional groups present in the product.

    • A strong absorption band corresponding to the C=O stretch of the amide group is expected around 1650-1680 cm⁻¹.

    • An N-H stretching vibration for the amide will be observed in the region of 3200-3400 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be present around 2850-3100 cm⁻¹.

    • C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Safety Precautions

  • 10,11-dihydro-5H-dibenz(b,f)azepin-3-amine: May cause skin irritation and serious eye irritation. Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[2]

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient heating, insufficient reaction time, or impure reagents.Ensure the reaction is maintained at the correct temperature. Extend the reaction time and monitor by TLC. Use freshly opened or purified reagents.
Low Yield Incomplete reaction, loss of product during work-up or purification.Ensure complete reaction before work-up. Be careful during extractions to avoid emulsions. Optimize the recrystallization solvent system to maximize recovery.
Product is an Oil Impurities are present, or the product has a low melting point.Purify the product further, for example, by column chromatography. If the product is inherently an oil, it will not crystallize.
Difficulty with Recrystallization The chosen solvent system is not suitable.Experiment with different solvent pairs to find one where the product is soluble when hot and insoluble when cold.

Conclusion

The N-acetylation of 10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a robust and high-yielding reaction that provides a key intermediate for the synthesis of novel compounds with potential therapeutic applications. The protocol detailed in this application note is designed to be reliable and reproducible, with a strong emphasis on understanding the chemical principles behind each step. By following this guide and adhering to the safety precautions, researchers can confidently perform this important transformation and characterize the resulting product.

References

  • Patel, V., Bhatt, N. D., Patel, P. M., Bhatt, P., & Joshi, H. D. (2012). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5- carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. Der Chemica Sinica, 3(2), 359-363.
  • PubChem. (n.d.). 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. Retrieved from [Link]

  • Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025).
  • The Royal Society of Chemistry. (2025). Three-step process for the synthesis of 10,11-dihydro-5H- dibenzo[b,f]azepin-10-ol derivatives Supporting Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Pharmacological Profiling of Dibenzazepine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for the in-depth in vitro pharmacological characterization of novel dibenzazepine compounds. The protocols outlined herein are designed to elucidate the mechanism of action, target engagement, functional activity, and potential off-target liabilities of this important class of molecules. By integrating foundational biochemical assays with cell-based functional readouts, researchers can build a robust pharmacological profile to guide drug discovery and development efforts.

Introduction: The Pharmacological Complexity of Dibenzazepines

Dibenzazepines are a class of tricyclic compounds that have yielded numerous clinically significant drugs, particularly in the fields of neurology and psychiatry. Their therapeutic effects often stem from a complex polypharmacology, involving interactions with a range of molecular targets. Historically, they are best known as inhibitors of monoamine transporters, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] This action increases the synaptic concentration of these neurotransmitters, which is a key mechanism in the treatment of depression and other mood disorders.[1]

However, the pharmacological profile of dibenzazepines extends beyond monoamine transporters. Many compounds in this class also exhibit significant affinity for various G-protein coupled receptors (GPCRs), including muscarinic, histaminergic, and adrenergic receptors.[1] Furthermore, some dibenzazepines are known to modulate the activity of ion channels, such as voltage-gated sodium and calcium channels.[2][3][4] This multi-target engagement contributes to both their therapeutic efficacy and their potential side-effect profiles. A thorough in vitro pharmacological profiling is therefore essential to understand the full spectrum of a novel dibenzazepine's activity.

This guide will systematically detail the experimental workflow for profiling these compounds, from initial target binding to functional consequences and safety assessments.

Pharmacological Profiling Workflow

A logical and tiered approach is recommended for the efficient and comprehensive profiling of dibenzazepine compounds. The workflow should progress from broad, primary screening to more detailed, secondary and safety-related assays.

Profiling Workflow Primary_Binding Radioligand Binding Assays (Primary Targets: NET, SERT) Functional_Transporter Transporter Uptake Assays Primary_Binding->Functional_Transporter Confirm functional activity Broad_Panel Broad Target Binding Panel (GPCRs, Ion Channels, etc.) Functional_GPCR GPCR Functional Assays (cAMP, Calcium Flux) Broad_Panel->Functional_GPCR Investigate hits Functional_Ion_Channel Ion Channel Functional Assays (Electrophysiology) Broad_Panel->Functional_Ion_Channel Investigate hits hERG_Assay hERG Channel Assay Functional_Transporter->hERG_Assay Functional_GPCR->hERG_Assay Functional_Ion_Channel->hERG_Assay CYP450_Assay CYP450 Inhibition Assays hERG_Assay->CYP450_Assay

Figure 1: A tiered workflow for the in vitro pharmacological profiling of dibenzazepine compounds.

I. Primary Screening: Target Affinity and Selectivity

The initial step is to determine the binding affinity of the test compound for its primary molecular targets and to assess its broader selectivity profile. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[5][6]

A. Radioligand Binding Assays for Monoamine Transporters (NET and SERT)

Principle: These are competitive binding assays that measure the ability of a test compound to displace a radiolabeled ligand from its target transporter.[5] The affinity of the test compound is determined by its IC50 value, which is then converted to a Ki (inhibition constant).

Protocol: Competitive Radioligand Binding Assay for NET

  • Preparation of Membranes:

    • Use cell lines stably expressing the human norepinephrine transporter (hNET), for example, HEK293 or CHO cells.

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and centrifuge to pellet the membranes.[7]

    • Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method like the BCA assay.[7]

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein per well), the radioligand (e.g., [³H]-Nisoxetine), and a range of concentrations of the dibenzazepine test compound.[7]

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a known NET inhibitor (e.g., Desipramine).

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[7]

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate.[5]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

A similar protocol should be followed for the serotonin transporter (SERT) using a SERT-expressing cell line and a SERT-selective radioligand (e.g., [³H]-Citalopram).

B. Broad Target Selectivity Panel

To identify potential off-target interactions, the dibenzazepine compound should be screened against a broad panel of receptors and channels. Many contract research organizations (CROs) offer such panels, which typically include a wide range of GPCRs, ion channels, and transporters. This provides a comprehensive overview of the compound's selectivity and can help predict potential side effects early in the discovery process.

Target Class Example Targets for Screening
GPCRs Muscarinic (M1-M5), Adrenergic (α1, α2, β), Histamine (H1, H2), Dopamine (D1-D5), Serotonin (5-HT1A, 5-HT2A, etc.)
Ion Channels Voltage-gated sodium channels (Nav1.x), Voltage-gated calcium channels (Cav1.x, Cav2.x), hERG potassium channel
Transporters Dopamine Transporter (DAT)

Table 1: Example targets for a broad selectivity panel for dibenzazepine compounds.

II. Secondary and Functional Assays

Once the binding affinities are established, the next step is to determine the functional activity of the compound at its primary and key off-target sites.

A. Monoamine Transporter Uptake Assays

Principle: These assays directly measure the functional inhibition of neurotransmitter uptake into cells expressing the target transporter. A fluorescent or radiolabeled substrate of the transporter is used.

Protocol: Fluorescent Substrate Uptake Assay

  • Cell Plating:

    • Plate cells stably expressing the target transporter (hNET or hSERT) in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Compound Incubation:

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add various concentrations of the dibenzazepine test compound and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition and Uptake:

    • Add a fluorescent substrate (e.g., a fluorescent dopamine or serotonin analog) to all wells and incubate for a time that allows for measurable uptake (e.g., 10-20 minutes) at 37°C.

  • Signal Detection:

    • Stop the uptake by washing with ice-cold buffer.

    • Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percent inhibition of uptake for each concentration of the test compound relative to vehicle-treated controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

B. GPCR Functional Assays

The functional consequences of a dibenzazepine binding to a GPCR depend on the receptor's signaling pathway.

GPCR Signaling cluster_gs Gs-coupled cluster_gi Gi-coupled cluster_gq Gq-coupled Dibenzazepine Dibenzazepine GPCR_Gs GPCR (e.g., β-adrenergic) Dibenzazepine->GPCR_Gs GPCR_Gi GPCR (e.g., M2 muscarinic) Dibenzazepine->GPCR_Gi GPCR_Gq GPCR (e.g., M1 muscarinic) Dibenzazepine->GPCR_Gq AC_Gs Adenylyl Cyclase GPCR_Gs->AC_Gs Activates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs Produces AC_Gi Adenylyl Cyclase GPCR_Gi->AC_Gi Inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi Reduces PLC Phospholipase C GPCR_Gq->PLC Activates IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca

Figure 2: Major GPCR signaling pathways relevant to dibenzazepine pharmacology.

  • cAMP Assays for Gs- and Gi-coupled Receptors

    Principle: These assays measure the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.[8][9] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels.[8][9] Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used for this purpose.[8]

    Protocol: HTRF cAMP Assay

    • Cell Stimulation:

      • In a suitable assay plate, add cells expressing the target receptor.

      • Add the dibenzazepine test compound (to test for agonist activity) or the test compound in the presence of a known agonist (to test for antagonist activity).

      • For Gi-coupled receptors, also add forskolin to stimulate adenylyl cyclase.

      • Incubate for a specified time (e.g., 30 minutes) at 37°C.[10]

    • Cell Lysis and Detection:

      • Add the HTRF detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) in a lysis buffer.[11]

      • Incubate at room temperature to allow for lysis and competition between the cellular cAMP and the d2-labeled cAMP for the antibody.[10]

    • Signal Reading:

      • Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm and 665 nm.[11]

    • Data Analysis:

      • Calculate the HTRF ratio (665 nm / 620 nm) and convert this to cAMP concentration using a standard curve.

      • Plot the cAMP concentration against the test compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

  • Calcium Flux Assays for Gq-coupled Receptors

    Principle: Gq-coupled receptors, upon activation, lead to the release of calcium from intracellular stores.[12][13] This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.[13][14]

    Protocol: Calcium Flux Assay

    • Cell Preparation and Dye Loading:

      • Plate cells expressing the target Gq-coupled receptor in a black, clear-bottom 96- or 384-well plate.

      • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.[14][15]

    • Assay Performance:

      • Place the plate in a kinetic fluorescence plate reader (e.g., a FLIPR or FlexStation).

      • Establish a baseline fluorescence reading.

      • Add the dibenzazepine test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing).

      • Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium peak.[15]

    • Data Analysis:

      • Quantify the response (e.g., peak fluorescence or area under the curve).

      • Plot the response against the test compound concentration to determine EC50 or IC50 values.

C. Ion Channel Functional Assays

Principle: Patch-clamp electrophysiology is the gold-standard method for characterizing the effects of compounds on ion channels.[16][17][18][19][20] It allows for the direct measurement of ionic currents through the channels in real-time.[16]

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use a cell line stably expressing the ion channel of interest (e.g., a specific subtype of voltage-gated sodium or calcium channel).

    • Plate the cells at a low density to allow for the isolation of single cells for recording.

  • Recording Setup:

    • Use a patch-clamp amplifier, a micromanipulator, and an inverted microscope.

    • Fill a glass micropipette with an appropriate intracellular solution and form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell.[16][20]

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane voltage.[16]

  • Data Acquisition:

    • Apply a specific voltage protocol to elicit the desired ionic current (e.g., a series of depolarizing steps to activate voltage-gated channels).

    • Record the baseline currents in an extracellular solution.

    • Perfuse the cell with the extracellular solution containing various concentrations of the dibenzazepine test compound and record the resulting changes in the ionic current.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step in the absence and presence of the compound.

    • Calculate the percent inhibition of the current at each compound concentration.

    • Determine the IC50 by fitting the data to a dose-response curve.

III. In Vitro Safety Pharmacology

Early assessment of potential safety liabilities is crucial in drug development. For dibenzazepine compounds, two key areas of concern are cardiac safety (hERG channel inhibition) and drug-drug interactions (CYP450 enzyme inhibition).

A. hERG Potassium Channel Assay

Principle: Inhibition of the hERG potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[21][22] Therefore, assessing a compound's activity at the hERG channel is a regulatory requirement.[22] Automated patch-clamp systems are commonly used for this screening.[21]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[21]

  • Assay Execution: The assay is performed on an automated patch-clamp platform (e.g., QPatch or SyncroPatch).[21]

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current.[21][23]

  • Compound Application: A range of concentrations of the dibenzazepine compound is applied sequentially to the cells.[21]

  • Data Analysis: The inhibition of the hERG tail current is measured, and an IC50 value is determined.[21]

B. Cytochrome P450 (CYP) Inhibition Assays

Principle: Dibenzazepines are metabolized by CYP enzymes, and they may also inhibit these enzymes, leading to potential drug-drug interactions.[24][25] In vitro assays using human liver microsomes or recombinant CYP enzymes are used to assess the inhibitory potential of a compound against the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[25][26]

Protocol: CYP450 Inhibition Assay (LC-MS/MS-based)

  • Reaction Mixture:

    • In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform being tested, and a range of concentrations of the dibenzazepine test compound.[25][27]

    • Pre-incubate the mixture at 37°C.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding a NADPH-regenerating system.

    • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.

  • Analysis:

    • Quantify the amount of metabolite formed from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25]

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Data Summary and Interpretation

All quantitative data should be summarized in a clear and concise table to allow for easy comparison of the compound's activity across different targets.

Target Assay Type Parameter Result (e.g., nM)
hNET Radioligand BindingKi
Transporter UptakeIC50
hSERT Radioligand BindingKi
Transporter UptakeIC50
M1 Receptor Radioligand BindingKi
Calcium FluxIC50 (antagonist)
H1 Receptor Radioligand BindingKi
Calcium FluxIC50 (antagonist)
α1-Adrenergic Radioligand BindingKi
Calcium FluxIC50 (antagonist)
hERG Channel Patch-ClampIC50
CYP2D6 Inhibition AssayIC50
CYP3A4 Inhibition AssayIC50

Table 2: Example data summary table for a dibenzazepine compound.

The collective data from these assays will provide a comprehensive pharmacological profile of the dibenzazepine compound. The relative potencies at the primary targets (NET and SERT) versus the off-targets will determine the compound's selectivity and potential therapeutic window. High potency at targets like the M1 muscarinic or H1 histamine receptors may predict anticholinergic or sedative side effects, respectively. A low IC50 value for the hERG channel or CYP enzymes would be a significant safety concern. This integrated understanding is critical for making informed decisions on the progression of a compound in the drug discovery pipeline.

References

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Patch clamp. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dibenzepin Hydrochloride?. Retrieved from [Link]

  • ConductScience. (2022, October 31). Principle, Types, and Applications of Patch Clamp Electrophysiology. Retrieved from [Link]

  • The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved from [Link]

  • Latorraca, N. R., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 137-144. Retrieved from [Link]

  • Al-Sabi, A., & Al-Mawla, A. (2017). A Short Guide to Electrophysiology and Ion Channels. Journal of Undergraduate Life Sciences, 10(1). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(15), e1533. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Dibenzazepine anticonvulsants. Retrieved from [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 262(4), L421-L429. Retrieved from [Link]

  • Du, Y., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Nature Communications, 14(1), 1184. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Villanueva, V., et al. (2018). Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ?. Drugs, 78(15), 1545-1560. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dibenzazepine – Knowledge and References. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Liu, H., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2268, 137-144. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Lee, J. H., et al. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concept. Journal of Pharmacological and Toxicological Methods, 121, 107281. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Wang, G., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 13(5), 294-303. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • ResearchGate. (2018). Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ?. Retrieved from [Link]

  • PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Pauli-Magnus, C., et al. (2001). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 29(10), 1270-1276. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2024, June 11). How to run a cAMP HTRF assay. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of CNS Active Dibenzazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Dibenzazepine Scaffold in CNS Drug Discovery

The dibenzazepine core, a tricyclic system featuring an azepine ring fused to two benzene rings, is a cornerstone in the field of medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] This privileged scaffold provides a unique three-dimensional conformation that allows for potent and selective interactions with a variety of biological targets.[3] The historical success of dibenzazepine derivatives, such as the antidepressant imipramine and the anticonvulsant carbamazepine, has cemented their importance and continues to inspire the development of new therapeutics for a range of neurological and psychiatric disorders.[2][4]

Dibenzazepine-based drugs have demonstrated efficacy in treating depression, bipolar disorder, neuropathic pain, and epilepsy.[2][5][6][7] Their mechanisms of action are diverse and depend on the specific substitutions on the tricyclic core. For instance, many tricyclic antidepressants (TCAs) like imipramine function by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby increasing their synaptic concentrations.[7][8][9][10][11] In contrast, the anticonvulsant action of drugs like carbamazepine is primarily attributed to the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and prevents repetitive firing.[5][6][12][13][14]

This guide provides a comprehensive overview of the key methodologies and protocols for the synthesis, in vitro and in vivo evaluation, and characterization of novel CNS active dibenzazepine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to explore this important class of compounds.

Synthetic Strategies for Crafting the Dibenzazepine Core

The synthesis of the dibenzazepine scaffold is a critical step in the development of new CNS active agents. Modern organometallic chemistry has provided powerful tools for the efficient construction of this tricyclic system. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for the key C-N bond-forming cyclization step.[15][16]

Protocol 1: Synthesis of a Dibenzo[b,f]azepine Derivative via Intramolecular Buchwald-Hartwig Amination

The intramolecular Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a method of choice for the synthesis of N-heterocycles, including dibenzazepines.[3][15][17] This approach offers high functional group tolerance, good yields, and relatively mild reaction conditions compared to traditional methods.

Principle and Rationale: This protocol describes the synthesis of a 10,11-dihydro-5H-dibenzo[b,f]azepine derivative from a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate. The key step is the intramolecular C-N bond formation catalyzed by a palladium complex, which proceeds via oxidative addition, ligand exchange, and reductive elimination. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Experimental Workflow:

A Step 1: Synthesis of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol B Step 2: Intramolecular Buchwald-Hartwig Cyclization A->B C Step 3: Purification by Column Chromatography B->C D Step 4: Structural Characterization (NMR, MS) C->D

Caption: Synthetic workflow for a dibenzazepine derivative.

Materials and Reagents:

ReagentSupplierGrade
2-(2-aminophenyl)-1-(2-chlorophenyl)ethanolSigma-Aldrich≥98%
Palladium(II) acetate (Pd(OAc)₂)Strem Chemicals99%
XantphosSigma-Aldrich98%
Potassium carbonate (K₂CO₃)Fisher ScientificAnhydrous, ≥99%
TolueneAcros OrganicsAnhydrous, 99.8%
Dichloromethane (DCM)VWR ChemicalsHPLC Grade
Ethyl acetateVWR ChemicalsHPLC Grade
HexanesVWR ChemicalsHPLC Grade
Silica gelSorbent Technologies60 Å, 230-400 mesh

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Heating: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The catalyst and ligand quality are critical; consider using fresh batches.

  • Incomplete Reaction: Increase the reaction time or temperature slightly. A different ligand, such as SPhos, could also be screened.[18][19]

  • Side Product Formation: Optimize the reaction temperature; higher temperatures can sometimes lead to decomposition or side reactions.

Protocol 2: Synthesis via Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[16][20] While it often requires higher temperatures than palladium-catalyzed methods, it remains a valuable tool, especially for certain substrates.[21][22][23]

Principle and Rationale: This protocol involves the intramolecular coupling of an amino group with an aryl halide in the presence of a copper catalyst. The reaction is typically carried out in a high-boiling polar solvent. The use of a ligand, such as a diamine, can improve the solubility and reactivity of the copper catalyst.

Step-by-Step Protocol (General Outline):

  • Combine the amino-aryl halide precursor, a copper catalyst (e.g., CuI or copper powder), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling solvent (e.g., DMF or NMP) in a reaction vessel.

  • Add a ligand (e.g., 1,10-phenanthroline) if necessary.

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) and monitor by TLC.

  • After completion, perform an aqueous work-up and extraction.

  • Purify the product by column chromatography or recrystallization.

In Vitro Evaluation of CNS Activity

Once a series of dibenzazepine derivatives has been synthesized, their biological activity must be assessed. In vitro assays provide the first indication of a compound's potential therapeutic utility and its mechanism of action.

In Vitro Screening Cascade:

A Synthesized Dibenzazepine Derivatives B Primary Screening: Radioligand Binding Assays (e.g., SERT, NET, D2) A->B High Throughput C Secondary Screening: Functional Assays (e.g., Neurotransmitter Reuptake Inhibition) B->C Active Compounds D Tertiary Screening: In Vitro Electrophysiology (Patch Clamp on Neurons) C->D Potent Compounds E Lead Candidate Identification D->E

Caption: In vitro screening cascade for CNS active compounds.

Protocol 3: Radioligand Binding Assay for Receptor Affinity

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its specific receptor, providing a measure of the compound's binding affinity (Ki).

Step-by-Step Protocol:

  • Prepare cell membranes expressing the target receptor (e.g., serotonin transporter, SERT).

  • In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the test compound.

  • After incubation to equilibrium, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 4: Neurotransmitter Reuptake Inhibition Assay

Principle: This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes or cells expressing the relevant transporter.

Step-by-Step Protocol:

  • Prepare synaptosomes from a specific brain region (e.g., rat striatum for dopamine uptake) or use cells stably expressing the transporter of interest.

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

  • Incubate for a short period at 37 °C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity taken up by the synaptosomes or cells using a scintillation counter.

  • Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Protocol 5: In Vitro Electrophysiology - Patch Clamp Assay

Principle: This technique is used to study the effect of compounds on the activity of ion channels, such as the voltage-gated sodium channels targeted by some anticonvulsant dibenzazepines.[14] It provides detailed information on the mechanism of channel modulation (e.g., use-dependent block).

Step-by-Step Protocol:

  • Culture primary neurons or a cell line expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.2).[14]

  • Using a glass micropipette, form a high-resistance seal with the cell membrane (a "gigaseal").

  • Rupture the patch of membrane under the pipette to gain electrical access to the cell interior (whole-cell configuration).

  • Apply voltage protocols to elicit ion channel currents and record the resulting electrical signals.

  • Perfuse the test compound onto the cell and record the changes in the ion channel currents to determine the compound's effect.

In Vivo Evaluation of CNS Activity

Promising compounds from in vitro assays are advanced to in vivo studies using animal models to assess their efficacy and side-effect profile in a whole organism.

Protocol 6: Forced Swim Test (FST) for Antidepressant Activity

Principle: The FST is a widely used behavioral model to screen for antidepressant activity. The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful situation (swimming in a cylinder of water) and less time immobile.

Step-by-Step Protocol:

  • Administer the test compound or vehicle to rodents (mice or rats) at a predetermined time before the test.

  • Place each animal individually into a glass cylinder filled with water.

  • Record the duration of immobility during a specified period (e.g., the last 4 minutes of a 6-minute test).

  • A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

Protocol 7: Maximal Electroshock (MES) Seizure Test

Principle: The MES test is a standard model for identifying compounds with anticonvulsant activity against generalized tonic-clonic seizures. The test involves inducing a seizure by electrical stimulation and assessing the ability of a compound to prevent the tonic hindlimb extension phase of the seizure.

Step-by-Step Protocol:

  • Administer the test compound or vehicle to the animals.

  • At the time of predicted peak effect, deliver a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observe the animal for the presence or absence of tonic hindlimb extension.

  • Protection against tonic hindlimb extension is indicative of anticonvulsant efficacy.

Physicochemical and ADME Profiling

For a CNS active drug to be successful, it must possess appropriate physicochemical properties to allow it to be absorbed, distributed to the brain, metabolized, and excreted (ADME).

Protocol 8: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Principle: The ability of a compound to cross the BBB is essential for its CNS activity.[24] An in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), can predict this.

Step-by-Step Protocol:

  • A filter plate is coated with a lipid solution to form an artificial membrane.

  • The test compound is added to the donor wells.

  • The acceptor plate is placed on top of the filter plate, and the "sandwich" is incubated.

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Data Summary Table for ADME Properties:

Compound IDLogPLogD (pH 7.4)Solubility (µM)PAMPA-BBB Pe (10⁻⁶ cm/s)
Example-013.52.8508.2
Example-024.13.51512.5

Structural Characterization

Unambiguous structural confirmation and purity assessment are mandatory for any newly synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR should be performed.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A purity of >95% is typically required for in vitro and in vivo testing.

Conclusion and Future Directions

The dibenzazepine scaffold remains a highly productive starting point for the discovery of novel CNS agents. The protocols outlined in this guide provide a framework for the systematic design, synthesis, and evaluation of new derivatives. By combining modern synthetic methods with a robust cascade of in vitro and in vivo assays, researchers can efficiently identify and optimize new drug candidates with improved efficacy and safety profiles for the treatment of debilitating neurological and psychiatric disorders. Future efforts may focus on developing derivatives with novel mechanisms of action or improved pharmacokinetic properties, further expanding the therapeutic potential of this remarkable chemical class.

References

  • Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects - YouTube.
  • Carbamazepine - Wikipedia.
  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review.
  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review - RSYN RESEARCH.
  • What is the mechanism of Carbamazepine? - Patsnap Synapse.
  • Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD.
  • Imipramine | Uses, Mechanism of Action, & Side Effects - Britannica.
  • carbamazepine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.
  • What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics | Psychiatric Times.
  • What is the mechanism of Imipramine Hydrochloride? - Patsnap Synapse.
  • Imipramine - Wikipedia.
  • Pharmacology of Imipramine (Tofranil) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube.
  • Strategies in the synthesis of dibenzo[b,f]heteropines - PMC - NIH.
  • Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J - The Royal Society of Chemistry.
  • Synthesis of some dibenzazepines of possible therapeutic interest - PubMed.
  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration.
  • The Evolution of Dibenzazepine Derivatives in Chemical Applications.
  • Effects of dibenzazepine compounds on Nav1.2 channels and neuronal network activity: A systematic comparison - PubMed.
  • Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][2][5]oxazepine Derivatives via a Double Ullmann Coupling Reaction - ResearchGate. Available at: _

  • [PDF] A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration | Semantic Scholar.
  • Ullmann condensation - Wikipedia.
  • Strategies in the synthesis of dibenzo[b,f]heteropines - ResearchGate.
  • The effect of dibenzazepines (tricyclic antidepressants) on cerebral capillary permeability in the rat in vivo - PubMed.
  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones - ResearchGate.
  • Ullmann Reaction | Thermo Fisher Scientific - US.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.

Sources

Application Notes and Protocols for 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Guide for its Application as a Research Tool

Disclaimer: Direct research applications and biological activities of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine are not extensively documented in publicly available literature. This guide is a scientifically informed, hypothetical exploration of its potential uses as a research tool, based on the well-established activities of structurally related compounds containing the 10,11-dihydro-5H-dibenz[b,f]azepine scaffold. The protocols provided are representative and will require optimization for specific experimental conditions.

Introduction and Scientific Context

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a unique molecule featuring the privileged 10,11-dihydro-5H-dibenz[b,f]azepine core structure. This tricyclic system is a cornerstone in medicinal chemistry, forming the foundation for a wide array of therapeutic agents with diverse biological activities, including anticancer, antidepressant, and antiepileptic properties[1][2][3]. The dibenzazepine scaffold provides a rigid, three-dimensional framework that allows for precise orientation of functional groups to interact with biological targets[1].

The subject molecule is further functionalized with a 3-amino group and a 5-acetyl group. The acetyl group at the 5-position suggests a potential role in modulating the electronic properties and conformation of the ring system, while the primary amine at the 3-position offers a versatile handle for synthetic modification, making it an excellent candidate as a building block for combinatorial chemistry and fragment-based drug discovery.

Given the structural similarities to known inhibitors of sirtuins (NAD+-dependent histone deacetylases), particularly SIRT2, this document will explore the hypothetical application of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine as a selective SIRT2 inhibitor[4].

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₁₆H₁₆N₂OPubChem[5]
Molecular Weight252.31 g/mol PubChem[5]
IUPAC Name1-(3-amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethan-1-onePubChem[5]
CAS Number84803-67-8PubChem[5]

Postulated Mechanism of Action: Selective SIRT2 Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular processes like gene silencing, DNA repair, and metabolic regulation. Isoform-selective inhibitors are invaluable tools for dissecting the specific functions of each sirtuin. The 10,11-dihydro-5H-dibenz[b,f]azepine scaffold has been successfully utilized to develop selective SIRT2 inhibitors[4].

We postulate that 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine could act as a competitive inhibitor at the nicotinamide binding pocket of SIRT2. The tricyclic core could mimic the endogenous substrate, while the acetyl and amine groups could form specific hydrogen bonds and hydrophobic interactions within the active site, conferring selectivity over other sirtuin isoforms like SIRT1.

SIRT2_Inhibition_Pathway cluster_cellular Cellular Environment Compound 5-Acetyl-10,11-dihydro-5H- dibenz(b,f)azepin-3-amine SIRT2 SIRT2 Enzyme Compound->SIRT2 Inhibits Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin, p53) SIRT2->Acetylated_Substrate Deacetylates Deacetylated_Substrate Deacetylated Substrate SIRT2->Deacetylated_Substrate Produces Downstream_Effects Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Deacetylated_Substrate->Downstream_Effects Leads to

Figure 1: Postulated mechanism of SIRT2 inhibition.

Applications in Research

Based on its structural characteristics and the activities of related compounds, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine can be a valuable tool in several research areas:

  • Chemical Biology and Pharmacology: As a potential selective SIRT2 inhibitor, it can be used to probe the role of SIRT2 in various cellular pathways, including neurodegeneration, cancer, and metabolic disorders[4][6].

  • Medicinal Chemistry and Drug Discovery: The molecule can serve as a scaffold or starting material for the synthesis of compound libraries. The primary amine allows for facile derivatization to explore structure-activity relationships (SAR) and optimize potency and selectivity[2][7].

  • Materials Science: The rigid and electron-rich dibenzazepine core suggests potential applications in the development of organic electronics, such as organic light-emitting diodes (OLEDs)[8].

Experimental Protocols

In Vitro SIRT2 Inhibition Assay

This protocol describes a fluorogenic assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)

  • NAD⁺

  • Developer reagent

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine (dissolved in DMSO)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.

  • In a 96-well plate, add 25 µL of assay buffer to all wells.

  • Add 5 µL of the diluted compound to the test wells. Add 5 µL of DMSO to the positive and negative control wells.

  • Add 10 µL of the SIRT2 enzyme solution to the test and positive control wells. Add 10 µL of assay buffer to the negative control wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of a solution containing the fluorogenic substrate and NAD⁺.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer reagent.

  • Incubate at room temperature for 15 minutes in the dark.

  • Read the fluorescence (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a suitable software.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of the compound to SIRT2 in a cellular context.

CETSA_Workflow start Start: Cell Culture treat Treat cells with compound or vehicle (DMSO) start->treat harvest Harvest and lyse cells treat->harvest aliquot Aliquot lysate into PCR tubes harvest->aliquot heat Heat aliquots across a temperature gradient aliquot->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge collect Collect supernatant (soluble proteins) centrifuge->collect wb Analyze by Western Blot for SIRT2 collect->wb end End: Determine melting curve shift wb->end

Figure 2: Workflow for Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Culture a suitable cell line (e.g., MCF-7) to ~80% confluency.

  • Treat the cells with the test compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours.

  • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Lyse the cells by freeze-thaw cycles.

  • Clarify the lysate by centrifugation at high speed.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifuge at high speed to pellet the denatured and aggregated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble SIRT2 at each temperature by Western blotting using a specific anti-SIRT2 antibody.

  • Plot the band intensities against temperature to generate melting curves for both the compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical attention.

References

  • Sánchez, J. D., Gómez-Carpintero, J., González, J. F., & Menéndez, J. C. (2015).
  • Sánchez, J. D., Gómez-Carpintero, J., González, J. F., & Menéndez, J. C. (2015).
  • The Evolution of Dibenzazepine Derivatives in Chemical Applic
  • Yadav, P., & Kumar, R. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
  • Yadav, P., & Kumar, R. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
  • Woodard, R. W., Baldzer, K., & Boykin Jr, D. W. (1978). Synthesis of some 5-substituted 10,11-dihydrodibenz[b,f]azepines. Journal of Medicinal Chemistry, 21(9), 977-979.
  • Di Fruscia, P., et al. (2015). The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1039-1044.
  • Pourgholami, M. H., et al. (2023). The potential of dibenzazepine carboxamides in cancer therapy. Frontiers in Pharmacology, 14, 1245637.
  • PubChem. (n.d.). 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.
  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). Beilstein Journal of Organic Chemistry, 19, 636-658.

Sources

Application Notes and Protocols for the Experimental Design of Dibenzazepine Anticonvulsant Effects

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the preclinical evaluation of dibenzazepine-based anticonvulsant compounds. We delve into the foundational mechanisms of action, followed by detailed, step-by-step protocols for both in vivo and in vitro experimental models. This document is designed to equip researchers with the necessary tools to conduct robust, reproducible, and mechanistically informative studies for the discovery and development of novel antiepileptic therapies.

Introduction: The Rationale for a Mechanism-Centric Approach

Dibenzazepines, a cornerstone in the management of epilepsy, primarily exert their anticonvulsant effects through the modulation of voltage-gated sodium channels.[1][2] These channels are integral to the initiation and propagation of action potentials in neurons.[3] In pathological states such as epilepsy, hyperexcitable neuronal firing is a key characteristic. Dibenzazepines stabilize the inactive state of voltage-gated sodium channels, thereby reducing the likelihood of repetitive neuronal firing without affecting normal synaptic transmission.[1][4] This mechanism of action provides a clear therapeutic target for the design and screening of novel anticonvulsant agents.

A thorough understanding of this mechanism is paramount for a rational experimental design. The protocols outlined herein are selected to probe the effects of dibenzazepine compounds on both macroscopic seizure phenotypes and the underlying cellular electrophysiology.

In Vivo Screening: Assessing Anticonvulsant Efficacy in Whole Organism Models

The initial phase of in vivo screening aims to determine the general anticonvulsant potential of a test compound and to establish a preliminary therapeutic window. The Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) tests are two of the most widely used and clinically validated models for this purpose.[5][6]

The Maximal Electroshock Seizure (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is particularly sensitive to compounds that act on voltage-gated sodium channels, making it highly relevant for the study of dibenzazepines.[7][8] The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9]

Protocol: Maximal Electroshock Seizure (MES) Test in Mice

1. Animal Preparation and Acclimation:

  • Species: Male CD-1 or C57BL/6 mice are commonly used.[10]
  • Weight: 20-30 g.
  • Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least 3-5 days prior to the experiment, with ad libitum access to food and water.[10]

2. Drug Preparation and Administration:

  • Vehicle: The test compound should be dissolved or suspended in a suitable vehicle (e.g., 0.9% saline, distilled water with a small amount of Tween 80). The vehicle's potential effects should be controlled for by administering it alone to a control group.
  • Dose-Response: To determine the median effective dose (ED50), a range of doses of the test compound should be administered to different groups of animals.[11]
  • Administration: Administer the compound via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the MES induction, based on the compound's pharmacokinetic profile.

3. MES Induction:

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[9]
  • Electrode Application: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the mouse's corneas to minimize discomfort, followed by a drop of saline to ensure good electrical contact.[9]
  • Stimulus Parameters:
  • Current: 50 mA[9]
  • Frequency: 60 Hz[9]
  • Duration: 0.2 seconds[9]

4. Observation and Scoring:

  • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension.
  • The animal is considered "protected" if it does not exhibit tonic hindlimb extension.[10]

5. Data Analysis:

  • For each dose group, calculate the percentage of animals protected.
  • Determine the ED50, the dose that protects 50% of the animals, using probit analysis.[11][12]
The Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model of myoclonic and absence seizures and is sensitive to compounds that modulate GABAergic neurotransmission.[13] While dibenzazepines primarily target sodium channels, this test provides valuable information on the broader anticonvulsant profile of a compound.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Test in Rats

1. Animal Preparation and Acclimation:

  • Species: Male Sprague-Dawley or Wistar rats.[14]
  • Weight: 200-250 g.
  • Acclimation: As described for the MES test.

2. Drug Preparation and Administration:

  • As described for the MES test.

3. PTZ Administration and Seizure Induction:

  • PTZ Solution: Prepare a fresh solution of pentylenetetrazol in 0.9% saline. A common concentration is 50 mg/mL.[14]
  • Dosing Regimen: A two-step regimen of 50 mg/kg followed by 30 mg/kg (30 minutes later) administered subcutaneously has been shown to be effective in inducing generalized tonic-clonic seizures with minimal mortality.[14]

4. Observation and Scoring:

  • Observe the animals continuously for at least 30 minutes after the final PTZ injection.
  • Score the seizure severity based on a standardized scale (e.g., Racine's scale).
  • Key endpoints include the latency to the first seizure and the seizure severity score.[13]

5. Data Analysis:

  • Compare the seizure latency and severity scores between the control and drug-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
  • The ED50 can also be determined as the dose that prevents seizures in 50% of the animals.[12]

In Vitro Mechanistic Studies: Probing Ion Channel Function with Electrophysiology

Whole-cell patch clamp electrophysiology is the gold standard for investigating the direct effects of a compound on ion channel function.[15][16] This technique allows for the precise control of the cell's membrane potential while recording the ionic currents flowing through the membrane, providing a direct measure of a compound's effect on its molecular target.[17]

Protocol: Whole-Cell Patch Clamp Recording of Voltage-Gated Sodium Channels

1. Cell Preparation:

  • Cell Line: Use a cell line stably expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells expressing human Nav1.2).[4]
  • Cell Culture: Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Solutions:

  • External Solution (aCSF):
  • Composition (in mM): 126 NaCl, 3 KCl, 2.5 CaCl2, 1.3 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, 20 glucose.[15]
  • Osmolarity: ~310 mOsm/L.[15]
  • Preparation: Bubble with carbogen (95% O2 - 5% CO2).[15]
  • Internal (Pipette) Solution:
  • Composition (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP.[15]
  • pH: 7.3 with KOH.[15]
  • Osmolarity: ~290 mOsm/L.[18]
  • Preparation: Aliquot and store at -20°C. Filter (0.2 µm) before use.[15]

3. Recording Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[16]

4. Establishing a Whole-Cell Recording:

  • Place the coverslip with cells in the recording chamber and perfuse with aCSF.
  • Approach a cell with the recording pipette while applying light positive pressure.
  • Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a Gigaohm seal (resistance > 1 GΩ).
  • Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.[19]

5. Voltage-Clamp Protocol and Data Acquisition:

  • Hold the cell at a membrane potential of -70 mV.
  • Apply a series of depolarizing voltage steps to elicit sodium currents.
  • After obtaining a stable baseline recording, perfuse the chamber with aCSF containing the test compound at various concentrations.
  • Record the changes in the sodium current amplitude and kinetics.

6. Data Analysis:

  • Measure the peak sodium current at each voltage step before and after drug application.
  • Construct a dose-response curve and calculate the IC50 (the concentration that inhibits 50% of the current).

Data Presentation and Interpretation

Quantitative Data Summary

ParameterMES TestPTZ TestPatch Clamp
Primary Endpoint Abolition of tonic hindlimb extensionSeizure latency and severityInhibition of sodium current
Key Metric ED50 (mg/kg)Seizure score, latency (s)IC50 (µM)
Interpretation Potency against generalized tonic-clonic seizuresBroad-spectrum anticonvulsant activityDirect target engagement and potency

Visualizing Experimental Workflows and Mechanisms

Diagram 1: In Vivo Anticonvulsant Screening Workflow

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Seizure Induction & Observation cluster_3 Data Analysis acclimation Acclimation (3-5 days) grouping Randomized Grouping acclimation->grouping drug_prep Compound Preparation grouping->drug_prep dosing Dosing (i.p. or p.o.) drug_prep->dosing mes MES Test (Tonic-Clonic Model) dosing->mes ptz PTZ Test (Myoclonic/Absence Model) dosing->ptz observation Behavioral Scoring mes->observation ptz->observation ed50 ED50 Calculation (Probit Analysis) observation->ed50 stats Statistical Comparison observation->stats

Caption: Workflow for in vivo screening of anticonvulsant compounds.

Diagram 2: Mechanism of Dibenzazepine Action

G cluster_0 Neuronal Membrane na_channel Voltage-Gated Na+ Channel Resting Open Inactive ap Action Potential Propagation na_channel:open->ap Na+ Influx no_ap Reduced Neuronal Hyperexcitability na_channel:inactive->no_ap Prevents return to resting state dibenzazepine Dibenzazepine Compound dibenzazepine->na_channel:inactive Binds to and stabilizes inactive state

Caption: Dibenzazepines stabilize the inactive state of sodium channels.

Troubleshooting Common Issues

In Vivo Studies:

  • High variability in seizure response: Ensure consistent animal handling, precise drug administration, and standardized seizure induction parameters.

  • Animal mortality: Optimize the dose of the convulsant agent (e.g., PTZ) and ensure proper animal monitoring post-seizure.

Patch Clamp Electrophysiology:

  • Difficulty forming a Gigaohm seal: Use clean pipettes and solutions, ensure healthy cells, and optimize the approach to the cell.[20]

  • High electrical noise: Check the grounding of all equipment, use a Faraday cage, and turn off unnecessary electrical devices in the vicinity.[21]

  • Inability to break into the cell: Apply short, sharp suction pulses. The "zap" function on the amplifier can also be used judiciously.[20]

Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of dibenzazepine anticonvulsants. By combining in vivo screening with in vitro mechanistic studies, researchers can gain a comprehensive understanding of a compound's efficacy and mechanism of action, paving the way for the development of more effective and safer antiepileptic drugs.

References

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • patch-clamp-protocol-final.pdf. [Link]

  • Troubleshooting patch clamping. G23 Instruments. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]

  • Effects of dibenzazepine compounds on Nav1.2 channels and neuronal network activity: A systematic comparison. PubMed. [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. [Link]

  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. [Link]

  • Pentylenetetrazole Kindling Epilepsy Model. [Link]

  • Electrophysiology: What goes on the inside?. Scientifica. [Link]

  • Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]

  • Whole cell patch clamp electrophysiology in human neuronal cells. PubMed Central. [Link]

  • Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells. Springer Nature Experiments. [Link]

  • A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. PubMed Central. [Link]

  • Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery. [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]

  • Patching going terribly? 10 common problems and how to fix them – a guide for the beginner. Scientifica. [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]

  • Patch Clamp Internal Solutions. SWHarden.com. [Link]

  • Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs. PubMed. [Link]

  • Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. PubMed Central. [Link]

  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]

  • Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]

  • Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]

  • How to solve this problem in whole cell patch clamp in vivo recordings?. ResearchGate. [Link]

  • Pentylenetetrazol (PTZ) kindling model of epilepsy. PubMed. [Link]

  • Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. PubMed. [Link]

  • Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. PubMed Central. [Link]

  • Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. PubMed Central. [Link]

  • Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. OUCI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. This molecule is a key intermediate in the development of various pharmaceutically active compounds, particularly those targeting the central nervous system. Achieving a high yield and purity is critical for downstream applications and cost-effective drug development.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the multi-step synthesis. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory setting.

Synthesis Overview

The most common and reliable synthetic route to 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a three-step process starting from 10,11-dihydro-5H-dibenz[b,f]azepine (also known as iminodibenzyl). The sequence involves:

  • N-Acetylation: Protection of the secondary amine at the 5-position.

  • Electrophilic Nitration: Introduction of a nitro group onto one of the aromatic rings, primarily at the 3-position.

  • Reduction: Conversion of the nitro group to the target primary amine.

Each step presents unique challenges that can impact the overall yield. This guide will address each in detail.

cluster_0 Synthesis Workflow A 10,11-Dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl) B Step 1: N-Acetylation (Acetic Anhydride) A->B Reagent C 5-Acetyl-10,11-dihydro-5H-dibenz[b,f]azepine B->C Intermediate 1 D Step 2: Nitration (e.g., AgNO3 / BzCl) C->D Reagent E 5-Acetyl-3-nitro-10,11-dihydro-5H-dibenz[b,f]azepine D->E Intermediate 2 F Step 3: Reduction (e.g., NH4HCO2 / Pd-C) E->F Reagent G Crude Product F->G H Purification (Crystallization / Chromatography) G->H I Final Product: 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine H->I

Caption: High-level workflow for the three-step synthesis.

Troubleshooting Guide & FAQs

Part 1: Step 1 - N-Acetylation of Iminodibenzyl

The goal of this first step is to quantitatively convert the starting iminodibenzyl to its 5-acetyl derivative. This protected intermediate is more stable and sets up the correct electronic properties for the subsequent nitration.

Q1: My N-acetylation reaction is sluggish or incomplete, leaving significant starting material. How can I drive it to completion?

Answer: Incomplete conversion is typically due to issues with reagents, temperature, or reaction time.

  • Reactivity of Acetylating Agent: Acetic anhydride is the most common reagent for this step.[1][2] While generally effective, ensure it is fresh and has not been hydrolyzed by atmospheric moisture. For a more reactive option, acetyl chloride can be used, but it generates HCl, which must be scavenged by a base to prevent protonation of the starting amine.[3]

  • Role of Catalyst/Base: While this reaction can be run neat or in a solvent, the addition of a weak acid or base can be beneficial. A catalytic amount of an acid like acetic acid (vinegar can even be used in some contexts) can activate the anhydride.[4] Alternatively, a weak, non-nucleophilic base like sodium acetate can help buffer the reaction medium.[3]

  • Temperature: The reaction is often conducted at elevated temperatures (e.g., 60-70 °C) to ensure a reasonable reaction rate.[1] If you are running the reaction at room temperature, consider gently heating it under an inert atmosphere.

  • Solvent Choice: The reaction can be run solvent-free if the starting material is a flowable solid.[1] If a solvent is used, ensure it is inert (e.g., toluene, dioxane) and anhydrous, as protic solvents can consume the acetylating agent.

Q2: I'm seeing an unexpected impurity after the acetylation work-up. What could it be?

Answer: The N-acetylation of iminodibenzyl is typically a very clean reaction. Impurities often arise from the starting material or degradation.

  • Starting Material Purity: Iminodibenzyl can oxidize over time. Ensure you are using pure, preferably freshly recrystallized, starting material.

  • Work-up Procedure: After the reaction, excess acetic anhydride and the acetic acid byproduct are typically removed under vacuum.[1] If the work-up involves an aqueous wash, ensure the pH is controlled to prevent any potential hydrolysis, although the 5-acetyl group is generally stable.

ParameterRecommendationRationale
Acetylating Agent Acetic Anhydride (1.1-1.5 equiv.)Cost-effective and efficient. The byproduct (acetic acid) is easily removed.[1]
Temperature 60-100 °CIncreases reaction rate without significant degradation.[1]
Catalyst None required, but catalytic acetic acid can be used.Can help activate the anhydride for faster reaction.[4]
Solvent Solvent-free or high-boiling inert solvent (e.g., Toluene)Simplifies work-up and allows for higher reaction temperatures.
Part 2: Step 2 - Regioselective Nitration

This is often the most challenging step for yield. The goal is to selectively introduce a single nitro group at the 3-position. The N-acetyl group is electron-withdrawing and deactivating, which competes with the activating nature of the fused benzene ring system.

Q3: My nitration is producing a mixture of isomers (e.g., 2-nitro, 4-nitro) and dinitrated products. How can I improve selectivity for the 3-position?

Answer: Poor regioselectivity is a classic challenge in electrophilic aromatic substitution. The key is to control the reactivity of the nitrating agent and the reaction conditions.

  • Choice of Nitrating Agent: Standard nitrating conditions like concentrated HNO₃/H₂SO₄ are often too harsh, leading to oxidation and multiple products. Milder, more controlled conditions are required. A reported method for a similar system involves using silver nitrate (AgNO₃) and benzoyl chloride (BzCl), which generates nitronium benzoate in situ and provides high regioselectivity.[5]

  • Temperature Control: This reaction is highly exothermic. It is critical to maintain a low temperature (e.g., 0 °C to -10 °C) during the addition of the nitrating agent to minimize the formation of undesired isomers and over-nitration.

  • Stoichiometry: Use of a slight excess of the nitrating agent can ensure full conversion, but a large excess will dramatically increase the risk of dinitration. Precise control, typically 1.05-1.1 equivalents of the nitrating agent, is recommended.

Q4: I am experiencing a very low yield, with a significant amount of starting material recovered. What is happening?

Answer: The N-acetyl group deactivates the aromatic rings, making them less susceptible to electrophilic attack than benzene itself. If conditions are too mild, no reaction will occur.

  • Activation of Nitrating Agent: Ensure your reagents are anhydrous and of high purity. The reaction requires a sufficiently powerful electrophile to overcome the deactivating effect of the acetyl group.

  • Solvent: An inert, anhydrous solvent like acetonitrile or dichloromethane is typically used. The solvent must be able to dissolve the substrate and not react with the nitrating agent.

Part 3: Step 3 - Chemoselective Reduction of the Nitro Group

In the final step, the nitro group must be reduced to a primary amine without affecting the N-acetyl amide group or the dibenzazepine core.

Q5: During the reduction of the nitro group, I am also cleaving the 5-acetyl group. How can I prevent this hydrolysis?

Answer: This is a problem of chemoselectivity. Amides can be hydrolyzed under harsh acidic or basic conditions, which are sometimes used for nitro reductions.

  • Select a Neutral Reduction Method: The best approach is to avoid strongly acidic or basic conditions. Catalytic transfer hydrogenation is an excellent choice. Using a catalyst like Palladium on carbon (Pd/C) with a neutral hydrogen donor such as ammonium formate (NH₄HCO₂) or hydrazine is highly effective and preserves the acetyl group.[5]

  • Catalytic Hydrogenation: Standard catalytic hydrogenation with H₂ gas and a Pd/C catalyst in a solvent like ethanol or ethyl acetate is also a very clean and effective method that proceeds under neutral conditions.

Q6: My reduction is incomplete, or the catalyst seems inactive. What should I check?

Answer: Incomplete reduction is often due to catalyst poisoning or insufficient hydrogen donor.

  • Catalyst Quality: Ensure the Pd/C catalyst is active. Use a fresh batch if possible. The catalyst can be poisoned by sulfur or halogen impurities from previous steps.

  • Hydrogen Donor: If using transfer hydrogenation, ensure you are using a sufficient molar excess of the hydrogen donor (typically 3-5 equivalents of ammonium formate).

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, carefully adding more catalyst or hydrogen donor may restart it.

cluster_1 Troubleshooting Flowchart cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_reduction Step 3: Reduction start Low Overall Yield q1 Which step has low yield? start->q1 a_issue Incomplete Conversion? q1->a_issue Step 1 n_issue Poor Selectivity / Isomers? q1->n_issue Step 2 r_issue De-acetylation observed? q1->r_issue Step 3 a_issue->q1 No, check next step a_sol1 Increase Temp (60-100°C) Use fresh Ac₂O Increase reaction time a_issue->a_sol1 Yes n_issue->q1 No, check next step n_sol1 Use milder nitrating agent (e.g., AgNO₃/BzCl) Maintain low temp (-10 to 0°C) n_issue->n_sol1 Yes r_issue->q1 No, check purification r_sol1 Use neutral reduction method (e.g., Pd/C, NH₄HCO₂) Avoid strong acid/base r_issue->r_sol1 Yes

Caption: A flowchart for diagnosing common yield issues.

Recommended Experimental Protocols

The following is a representative protocol synthesized from established methods for each reaction type. Researchers should first perform this on a small scale.

Protocol 1: Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz[b,f]azepine
  • To a round-bottom flask, add 10,11-dihydro-5H-dibenz[b,f]azepine (1.0 eq).

  • Add acetic anhydride (1.2 eq).

  • Heat the mixture with stirring to 80-90 °C under a nitrogen atmosphere.

  • Maintain the temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess acetic anhydride and acetic acid byproduct under high vacuum.

  • The resulting solid can be recrystallized from a suitable solvent like ethanol or isopropanol to yield the pure product.

Protocol 2: Synthesis of 5-Acetyl-3-nitro-10,11-dihydro-5H-dibenz[b,f]azepine[5]
  • Dissolve 5-Acetyl-10,11-dihydro-5H-dibenz[b,f]azepine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add silver nitrate (AgNO₃, 1.1 eq).

  • Add benzoyl chloride (BzCl, 1.1 eq) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove silver chloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the 3-nitro isomer.

Protocol 3: Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine[5]
  • Dissolve the 5-Acetyl-3-nitro intermediate (1.0 eq) in methanol or ethanol.

  • Add ammonium formate (4.0 eq).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

  • Heat the mixture to reflux (approx. 65-78 °C) for 1-2 hours. The reaction is often rapid.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

References

  • Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Available at: [Link]

  • US Patent 4,537,991A. (1985). Process for the direct acetylation of aromatic amines.
  • Pawar, S. S., & Shankarwar, S. G. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 11(7). Available at: [Link]

  • Csende, F., & Stájer, G. (1997). An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. Journal für praktische Chemie, 339(1), 80-82. Available at: [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table]. Available at: [Link]

  • Mándity, I. M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 488. Available at: [Link]

  • Sroor, F. M., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(19), 12942-12948. Available at: [Link]

  • YSU Journals. (n.d.). Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. Available at: [Link]

  • Valente, S., et al. (2014). The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors. PLoS ONE, 9(11), e113089. Available at: [Link]

Sources

Technical Support Center: Purification of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. It provides in-depth technical assistance through troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this crude compound.

I. Understanding the Purification Challenge

The primary challenge in purifying 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine lies in the presence of closely related impurities and the inherent basicity of the amine functional group. A common synthetic route to this compound involves the reduction of its nitro precursor, 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine[1][2][3]. This process can lead to a crude mixture containing the starting material and potential by-products of incomplete reduction.

The basic nature of the aromatic amine can cause significant issues during silica gel chromatography, such as peak tailing and irreversible adsorption to the stationary phase. Therefore, a successful purification strategy must address both the separation of structurally similar compounds and the mitigation of undesirable interactions with the purification media.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: My purified compound shows a persistent yellow tint. What is the likely cause and how can I remove it?

A persistent yellow color in the final product often indicates the presence of residual unreacted 3-nitro precursor, which is a bright yellow solid[4]. Standard purification methods may not completely remove this impurity due to its structural similarity to the desired amine.

  • Troubleshooting Steps:

    • Optimize Column Chromatography: If using silica gel chromatography, consider switching to a more polar eluent system to facilitate the separation. A gradient elution from a non-polar to a more polar solvent system can enhance resolution.

    • Recrystallization: A carefully chosen recrystallization solvent can effectively remove the nitro impurity. Ethyl acetate (EtOAc) has been shown to be effective for crystallizing similar dibenzazepine derivatives[5]. Experiment with solvent systems like EtOAc/hexane or isopropanol.

    • Chemical Wash: In some cases, a mild acidic wash during the work-up can help to partition the more basic amine product into the aqueous phase, leaving the less basic nitro compound in the organic layer. However, care must be taken to avoid hydrolysis of the acetyl group.

Q2: I'm observing significant peak tailing during silica gel column chromatography. How can I improve the peak shape and separation?

Peak tailing of amines on silica gel is a common phenomenon caused by the interaction of the basic amine with the acidic silanol groups of the stationary phase. This can lead to poor separation and reduced yield.

  • Troubleshooting Steps:

    • Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent. A typical concentration is 0.5-2% (v/v). This "competing base" will neutralize the acidic sites on the silica, minimizing the interaction with your target compound.

    • Deactivated Silica Gel: Utilize commercially available deactivated silica gel or prepare it by treating standard silica gel with a basic solution.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel for more challenging separations.

Q3: My compound seems to be degrading on the column. What could be the cause and how can I prevent it?

The acidity of standard silica gel can sometimes lead to the degradation of sensitive compounds. The acetyl group on the dibenzazepine nitrogen could be susceptible to hydrolysis under prolonged exposure to acidic conditions.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform flash column chromatography to reduce the time your compound spends on the column.

    • Neutralize the Silica: As mentioned in Q2, use a basic modifier in your eluent or employ a deactivated stationary phase.

    • Temperature Control: If performing the chromatography at elevated temperatures, consider running the column at room temperature to minimize degradation.

Q4: What is a good starting point for developing a recrystallization protocol?

Recrystallization is a powerful technique for final purification. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Recommended Solvents:

    • Ethyl Acetate (EtOAc): Has been successfully used for related compounds[5].

    • Isopropyl Alcohol (IPA): Another common choice for recrystallizing dibenzo[b,f]azepine derivatives.

    • Toluene/Methanol or Toluene/DMF mixtures: These have been used for the purification of similar structures[4].

  • General Procedure:

    • Dissolve the crude material in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of crude 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine using flash column chromatography.

Materials:

  • Crude 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

  • Silica gel (230-400 mesh)

  • Chloroform (or Dichloromethane)

  • Methanol

  • Triethylamine (Et₃N)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Slurry Preparation: Dry load the crude material onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in hexane.

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% Chloroform or a Hexane/Ethyl Acetate mixture).

    • Gradually increase the polarity of the eluent by adding methanol. A common gradient is from 0% to 5% methanol in chloroform.

    • Crucially, add 0.5-1% triethylamine to all eluent mixtures to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol describes the recrystallization of the partially purified compound.

Materials:

  • Partially purified 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolution: Place the compound in a clean Erlenmeyer flask and add a minimal amount of hot EtOAc to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

IV. Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Typical Conditions Purpose
HPLC Column: C18 or Phenyl-HexylMobile Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate buffer) or modifier (e.g., formic acid or triethylamine).Detection: UV at an appropriate wavelength.To determine the percentage purity and detect any minor impurities.
¹H NMR Solvent: CDCl₃ or DMSO-d₆To confirm the chemical structure and identify any structural impurities.
Mass Spectrometry Ionization: ESI or APCITo confirm the molecular weight of the compound.

V. Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (from nitro reduction) Column Flash Column Chromatography (Silica Gel, CHCl₃/MeOH + Et₃N) Crude->Column Primary Purification Fractions Collect & Analyze Fractions (TLC) Column->Fractions Evaporation1 Combine Pure Fractions & Evaporate Solvent Fractions->Evaporation1 PartiallyPure Partially Purified Compound Evaporation1->PartiallyPure Recrystallization Recrystallization (Ethyl Acetate/Hexane) PartiallyPure->Recrystallization Final Polishing Filtration Vacuum Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying PureProduct Pure Product Drying->PureProduct Analysis Purity Analysis (HPLC, NMR, MS) PureProduct->Analysis Quality Control

Caption: General workflow for the purification of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

Troubleshooting Logic for Column Chromatography

TroubleshootingChromatography start Start Column Chromatography observe Observe Peak Tailing? start->observe add_base Add 0.5-2% Triethylamine to Eluent observe->add_base Yes continue_run Continue Purification observe->continue_run No use_deactivated Use Deactivated Silica or Alumina add_base->use_deactivated If tailing persists add_base->continue_run use_deactivated->continue_run success Successful Separation continue_run->success

Caption: Decision-making process for addressing peak tailing in column chromatography.

VI. References

  • U.S. Patent 8,455,691 B2, "Process for the purification of aromatic amines," issued June 4, 2013.

  • U.S. Patent 7,982,032 B2, "Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide," issued July 19, 2011.

  • Csende, F., & Hosztafi, S. (1997). An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. Journal für praktische Chemie, 339(1), 57-64. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Kricka, L. J., & Ledwith, A. (1974). Dibenz[b,f]azepines and related ring systems. Chemical Reviews, 74(1), 101-123. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(9), 6737-6741. [Link]

  • PubChem. (n.d.). 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Dibenzazepine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions for the common challenge of poor solubility encountered with dibenzazepine intermediates. Dibenzazepine and its derivatives form the backbone of numerous pharmaceuticals, particularly in the realm of anticonvulsants and antidepressants.[1][2][3] Their inherent lipophilicity, however, often leads to significant solubility hurdles during synthesis, purification, and formulation development.

This resource offers a structured approach to troubleshooting these issues, moving from fundamental principles to advanced techniques. Our goal is to empower you with the knowledge to not only solve immediate experimental problems but also to build a robust, scientifically-grounded strategy for handling these challenging compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the solubility of dibenzazepine intermediates.

Q1: What intrinsic properties of dibenzazepine intermediates contribute to their poor solubility?

A1: The core dibenzazepine structure consists of two benzene rings fused to a seven-membered azepine ring, creating a large, rigid, and predominantly hydrophobic molecule.[1][4] This inherent lipophilicity is the primary driver of poor aqueous solubility. While functional groups can be modified to introduce more polar characteristics, the fundamental scaffold remains a significant challenge.

Q2: At what stages of development is the poor solubility of dibenzazepine intermediates most problematic?

A2: Solubility issues can arise at multiple stages:

  • Organic Synthesis: Difficulty in finding suitable reaction solvents can lead to slow reaction rates, incomplete conversions, and challenges in product isolation.[5][6]

  • Purification: Precipitation during crystallization or chromatography can result in low yields and impurities.

  • In Vitro Assays: Poor aqueous solubility can lead to compound precipitation in biological media, resulting in inaccurate and unreliable screening data.[7]

  • Formulation Development: For the final Active Pharmaceutical Ingredient (API), low solubility is a major obstacle to achieving adequate bioavailability for oral dosage forms.[8]

Q3: What are the primary strategies for enhancing the solubility of these intermediates?

A3: A multi-pronged approach is often necessary. Key strategies, which will be detailed in the troubleshooting guides, include:

  • Solvent Selection and Co-solvents: Optimizing the solvent system is the first line of defense.[9][10]

  • pH Adjustment: For intermediates with ionizable functional groups, altering the pH can dramatically increase solubility.[][12][13]

  • Advanced Formulation Techniques: For APIs, methods like solid dispersions and cyclodextrin complexation are employed to improve dissolution and bioavailability.[14][15][16]

Part 2: Troubleshooting Guides

These guides provide in-depth, question-and-answer-based solutions to specific experimental problems.

Guide 1: Issues During Chemical Synthesis & Work-up
Q: My dibenzazepine intermediate is precipitating out of the reaction mixture, leading to an incomplete reaction. What should I do?

A: This is a common issue stemming from the product being less soluble in the reaction solvent than the starting materials. Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Your Solvent System:

  • The "Like Dissolves Like" Principle: While a fundamental concept, it's the cornerstone of solvent selection.[5] The highly aromatic and lipophilic nature of the dibenzazepine core suggests that non-polar or moderately polar aprotic solvents may be more effective.

  • Co-solvent Systems: The use of a co-solvent can significantly enhance solubility by modifying the overall polarity of the solvent mixture.[17][18][19] For instance, if your primary solvent is non-polar (e.g., toluene), adding a more polar, miscible co-solvent (e.g., tetrahydrofuran [THF] or 1,4-dioxane) can help keep the intermediate in solution.

2. Consider Temperature:

  • Increased Temperature: In many cases, increasing the reaction temperature will increase the solubility of your intermediate. However, be mindful of potential side reactions or degradation of thermally sensitive compounds.

  • Le Chatelier's Principle: If the dissolution process is endothermic (which is common for many organic solids), increasing the temperature will shift the equilibrium towards dissolution.

3. Gradual Addition of Reagents:

  • If one of the reactants is causing a significant change in the polarity of the reaction mixture upon addition, consider adding it slowly or as a solution in the reaction solvent. This can prevent a sudden decrease in the solubility of your intermediate.

Experimental Protocol: Screening for an Optimal Co-solvent System

  • Setup: In parallel small-scale reaction vials, dissolve a known amount of your dibenzazepine intermediate in your primary reaction solvent.

  • Co-solvent Addition: To each vial, add a different co-solvent (e.g., THF, dioxane, acetonitrile, dimethylformamide [DMF]) in varying percentages (e.g., 10%, 20%, 30% v/v).

  • Observation: Stir the mixtures at the intended reaction temperature and visually inspect for complete dissolution.

  • Selection: Choose the co-solvent system that provides the best solubility without interfering with the reaction chemistry.

Guide 2: Challenges in Purification and Isolation
Q: During aqueous work-up, my dibenzazepine intermediate is forming an unmanageable emulsion or precipitating at the interface. How can I improve phase separation and recovery?

A: This is a frequent problem, especially if your intermediate has amphiphilic properties or if residual polar aprotic solvents (like DMF) are present.

1. pH Adjustment for Ionizable Intermediates:

  • Exploiting pKa: If your dibenzazepine intermediate contains an acidic or basic functional group (e.g., a secondary amine on the azepine ring), you can manipulate its solubility in the aqueous phase by adjusting the pH.[][13]

    • For a basic intermediate , acidifying the aqueous phase (e.g., with 1M HCl) will protonate the amine, forming a more water-soluble salt. This will pull the compound into the aqueous layer, allowing for the removal of non-polar impurities with an organic wash. Subsequently, basifying the aqueous layer (e.g., with 1M NaOH) will deprotonate the amine, causing the neutral, less water-soluble intermediate to precipitate or be extractable into a fresh organic layer.

    • The reverse strategy applies to acidic intermediates .

2. Salting Out:

  • Adding a saturated solution of sodium chloride (brine) to the aqueous phase can decrease the solubility of your organic compound in the aqueous layer, a phenomenon known as "salting out." This can help break emulsions and drive your intermediate into the organic phase.

3. Filtration of Precipitate:

  • If the intermediate is highly insoluble in both the aqueous and organic phases, it may precipitate at the interface. In this scenario, you can collect the solid by filtration, wash it with water to remove inorganic salts, and then wash it with a non-polar solvent (like hexanes) to remove non-polar impurities.

Guide 3: Problems in Biological Assays and Screening
Q: My dibenzazepine-based compound is precipitating in the aqueous buffer of my in vitro assay, leading to inconsistent results. How can I maintain its solubility for reliable data?

A: This is a critical issue as compound precipitation can lead to false negatives and an underestimation of potency.

1. Use of Co-solvents:

  • DMSO as a Stock Solvent: It is standard practice to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[7][]

  • Final Co-solvent Concentration: When diluting the stock solution into your aqueous assay buffer, it is crucial to keep the final concentration of the co-solvent as low as possible (typically <1% and often <0.1%) to avoid artifacts in the biological assay. However, for some very insoluble compounds, a slightly higher final DMSO concentration may be necessary, and this should be controlled for in your experiments.

2. pH Control:

  • As with work-up, the pH of the assay buffer can be critical.[20] Ensure the buffer's pH is in a range where your compound is most soluble. If the compound has a basic center, a slightly acidic buffer may improve solubility.

3. Surfactants:

  • In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to the assay buffer can help to solubilize highly lipophilic compounds by forming micelles.[21][22] The concentration should be kept well below the critical micelle concentration to avoid interference with the assay.

Workflow for Solubility Testing in Assay Buffer

Caption: Decision workflow for ensuring compound solubility in aqueous assay buffers.

Part 4: Advanced Solubility Enhancement Techniques

For dibenzazepine-based compounds intended for in vivo studies or as final drug products, more advanced formulation strategies are often required.

Q: My lead dibenzazepine candidate has poor oral bioavailability due to its low solubility. What advanced formulation techniques can I consider?

A: For Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility), enhancing the dissolution rate is key to improving bioavailability.[14] Two powerful techniques are solid dispersions and cyclodextrin complexation.

1. Solid Dispersions

This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[23][24][25] This creates an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline drug.[26]

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs)

Methods of Preparation:

  • Solvent Evaporation: Both the drug and the polymer are dissolved in a common solvent, which is then evaporated to leave a solid film.[27]

  • Melting (Fusion) Method: A physical mixture of the drug and polymer is heated until it melts, then rapidly cooled.[14]

  • Hot-Melt Extrusion: This solvent-free method uses an extruder to mix the molten drug and polymer.[27]

Data Presentation: Hypothetical Solubility Enhancement with Solid Dispersions

FormulationDrug:Polymer RatioApparent Solubility (µg/mL) in WaterFold Increase
Crystalline Drug-5-
Solid Dispersion (PVP K30)1:315030x
Solid Dispersion (HPMC)1:312525x
Solid Dispersion (PEG 6000)1:39018x
2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[15][16] They can encapsulate poorly soluble drug molecules, like dibenzazepine intermediates, forming an inclusion complex that has significantly improved aqueous solubility.[28][29][30]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Method of Preparation: Kneading Method

  • A paste of the cyclodextrin is made with a small amount of water or a water-alcohol mixture.

  • The dibenzazepine intermediate is slowly added to the paste.

  • The mixture is kneaded for a specified time.

  • The resulting mass is dried and sieved.[15][29]

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_0 Poorly Soluble Dibenzazepine cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Dibenzazepine Dibenzazepine (Hydrophobic) Complex Inclusion Complex Dibenzazepine->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic dibenzazepine intermediate within a cyclodextrin molecule to form a water-soluble complex.

Part 5: Analytical Methods for Solubility Determination

Accurate measurement of solubility is essential to guide your troubleshooting and formulation efforts.

Q: How can I accurately measure the solubility of my dibenzazepine intermediate?

A: The choice of method depends on the required throughput and accuracy.

1. Shake-Flask Method (Gold Standard):

  • This is a thermodynamic equilibrium solubility measurement.[31]

  • Protocol: An excess of the solid compound is added to a specific solvent or buffer. The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined, usually by HPLC-UV.[7][31]

2. High-Throughput Screening (HTS) Methods:

  • These are kinetic solubility measurements, useful for early-stage discovery.

  • Turbidimetric Method: A concentrated stock solution of the compound (e.g., in DMSO) is added to an aqueous buffer. The point at which precipitation occurs is detected by measuring the turbidity (light scattering) of the solution.[32]

Comparison of Solubility Measurement Techniques

MethodTypeThroughputAccuracyKey Principle
Shake-FlaskThermodynamicLowHighSaturation equilibrium
TurbidimetricKineticHighMediumDetection of precipitation

References

  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Shinde, A. (Year N/A). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Abolmaali, S.S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Available from: [Link]

  • Jadhav, P., et al. (Year N/A). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Pawar, J., & Fule, R. (Year N/A). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]

  • Kumar, S. & Singh, A. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Dixit, A.K. (Year N/A). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • (Year N/A). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review - GPSR. Available from: [Link]

  • Muñoz-Ramírez, A., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available from: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Al-Bayati, M. & Naseer, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]

  • (Year N/A). Cosolvent. Wikipedia. Available from: [Link]

  • (Year N/A). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • (Year N/A). Dibenzazepine. Wikipedia. Available from: [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available from: [Link]

  • (Year N/A). Dibenzepin. PubChem - NIH. Available from: [Link]

  • Sharma, D., Saini, S., & Singh, G. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • (Year N/A). Dibenz(b,f)azepine. PubChem. Available from: [Link]

  • Hart, M.L., et al. (Year N/A). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • (Year N/A). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Available from: [Link]

  • (Year N/A). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • (2025). Solvent selection for pharmaceuticals. ResearchGate. Available from: [Link]

  • (2015). Video: Determining the Solubility Rules of Ionic Compounds. JoVE. Available from: [Link]

  • (Year N/A). Solubility & Method for determination of solubility. Slideshare. Available from: [Link]

  • (Year N/A). How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. Available from: [Link]

  • (Year N/A). Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Available from: [Link]

  • (Year N/A). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available from: [Link]

  • (2025). Preventing API Precipitation in Slow-Release Tablet Formulations. Pharma.Tips. Available from: [Link]

  • Al-Zoubi, R.M. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis. Al-Rafidain J Med Sci. Available from: [Link]

  • Koenig, B. (2022). Solvation Effects in Organic Chemistry. ACS Publications - American Chemical Society. Available from: [Link]

  • Park, H., et al. (Year N/A). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH. Available from: [Link]

  • (2025). Solvents in organic synthesis: Replacement and multi-step reaction systems. ResearchGate. Available from: [Link]

  • (Year N/A). A Guide to Improving API Solubility with Spray-Dried Dispersions. A Guide to Improving API Solubility with Spray-Dried Dispersions. Available from: [Link]

  • (2024). Troubleshooting Common API Errors and How to Fix Them. Medium. Available from: [Link]

  • Hall, D. (2023). Common API Errors & How to Fix Them. Technology Advice. Available from: [Link]

  • Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

  • (Year N/A). pH Adjusting Database. CompoundingToday.com. Available from: [Link]

  • (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • (Year N/A). Solubility data of OXC in different media. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed amination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during C-N bond formation, such as the Buchwald-Hartwig amination. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of hydrodehalogenated arene. What is causing this and how can I prevent it?

A1: Hydrodehalogenation, the replacement of a halide with a hydrogen atom, is a common side reaction in palladium-catalyzed aminations. It typically arises from two main pathways:

  • β-Hydride Elimination: This is a prevalent pathway, especially when using primary or secondary alkylamines.[1][2] After the formation of the palladium-amido complex, instead of reductive elimination to form the C-N bond, a β-hydrogen from the amine's alkyl group is eliminated. This forms a palladium-hydride species, which then reductively eliminates with the aryl group to yield the hydrodehalogenated arene and an imine.[1][3]

  • Reductive processes involving solvent or additives: Some solvents, like alcohols or even amines themselves, can act as hydride sources, reducing the aryl halide in the presence of the palladium catalyst.[4][5]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Ligand Selection Bulky, electron-rich phosphine ligands are crucial. They sterically shield the palladium center, promoting the desired reductive elimination over β-hydride elimination.[1][6][7] Bidentate ligands can also minimize β-hydride elimination from Pd(II)-amido complexes.[3]Employ sterically demanding biaryl monophosphine ligands (e.g., Buchwald or Hartwig ligands) or bidentate phosphine ligands like BINAP or DPPF.[3][8]
Base Selection The choice of base is critical. While a strong base is needed to deprotonate the amine, some bases can promote side reactions.[9]Consider using a weaker base if compatible with your substrates, or a sterically hindered strong base like LHMDS or K3PO4.[8][9] The combination of an organic base with an inorganic base can also be effective for base-sensitive substrates.[10]
Solvent Choice Aprotic, non-polar solvents are generally preferred as they are less likely to act as hydride donors.[11][12]Toluene, dioxane, or THF are common choices.[9][11] Avoid alcoholic solvents unless they are part of a specific protocol designed to use them as reductants for other purposes.[4]
Temperature Control Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to reductive elimination.If the desired reaction is sluggish at lower temperatures, a careful optimization of temperature is necessary.
Q2: I am observing the formation of an aryl ether as a major byproduct. What is the cause and how can I favor amination?

A2: The formation of aryl ethers (C-O coupling) is a competing reaction pathway, particularly when using alkoxide bases or when residual alcohols or water are present in the reaction mixture.[13][14] The palladium catalyst can mediate the coupling of the aryl halide with an alcohol or alkoxide nucleophile in a process analogous to the amination reaction.[13][15]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Rigorous Anhydrous Conditions Water and alcohols are competing nucleophiles. Even trace amounts can lead to ether formation, especially with highly active catalysts.Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly distilled solvents and dry the amine and base before use.
Base Selection The choice of base is paramount. Alkoxide bases (e.g., NaOt-Bu, KOt-Bu) are also potent nucleophiles for etherification.If ether formation is significant, consider switching to a non-alkoxide base such as a carbonate (Cs2CO3, K2CO3) or phosphate (K3PO4), although this may require higher temperatures.[9]
Ligand Modification Certain ligands can favor C-N over C-O bond formation.Screening different ligands can be beneficial. Ligands that accelerate the rate of C-N reductive elimination can outcompete the C-O coupling pathway.
Protecting Groups If the substrate contains a phenolic hydroxyl group, it can act as an intramolecular nucleophile.Protect any free hydroxyl groups on your substrates before attempting the amination reaction.
Q3: My reaction is yielding a significant amount of biaryl product from the homocoupling of my aryl halide. How can I suppress this side reaction?

A3: Homocoupling of aryl halides to form symmetrical biaryls is a well-known palladium-catalyzed process, often referred to as an Ullmann-type reaction.[16][17] This side reaction can be promoted by certain reaction conditions and is often indicative of a catalytic cycle that is not efficiently proceeding through the desired cross-coupling pathway. The mechanism typically involves the formation of an Ar-Pd(II)-Ar intermediate, which then undergoes reductive elimination.[18]

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Control of Stoichiometry An excess of the aryl halide relative to the amine can favor homocoupling.Ensure the stoichiometry is carefully controlled, typically with a slight excess of the amine.
Ligand Choice The ligand plays a critical role in preventing the formation of the Ar-Pd(II)-Ar species.Use bulky, electron-rich ligands that favor the formation of monoligated palladium species, which are more likely to undergo cross-coupling with the amine.[1]
Palladium Precursor The choice of palladium source can influence the propensity for homocoupling.Using well-defined palladium precatalysts can often lead to cleaner reactions with less homocoupling compared to using Pd(OAc)2 or Pd2(dba)3 with a separate ligand.[10]
Presence of a Reductant Some reaction conditions can inadvertently generate Pd(0) in a manner that favors homocoupling.[4][18]Avoid conditions that could lead to excessive reduction of the palladium catalyst without efficient capture by the amine. This can sometimes be related to the choice of base or solvent.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the desired amination cycle and the common side reactions.

Buchwald_Hartwig_Cycle cluster_main Desired Amination Pathway cluster_side1 Hydrodehalogenation (β-Hydride Elimination) cluster_side2 Ether Formation cluster_side3 Homocoupling Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) + HNR'R'' - HX Ar-Pd(II)-OR(L) Ar-Pd(II)-OR(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-OR(L) + ROH / R-O⁻ - HX Ar-Pd(II)-Ar(L) Ar-Pd(II)-Ar(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar(L) + Ar-X - X₂ Ar-NR'R'' Desired Product (Ar-NR'R'') Ar-Pd(II)-NHR'R''(L)->Ar-NR'R'' Reductive Elimination Ar-Pd(II)-NHR'R''(L)->Ar-NR'R'' Ar-Pd(II)-H(L) Ar-Pd(II)-H(L) Ar-Pd(II)-NHR'R''(L)->Ar-Pd(II)-H(L) β-Hydride Elimination Ar-H Side Product (Ar-H) Ar-Pd(II)-H(L)->Ar-H Reductive Elimination Ar-OR Side Product (Ar-OR) Ar-Pd(II)-OR(L)->Ar-OR Reductive Elimination Ar-Ar Side Product (Ar-Ar) Ar-Pd(II)-Ar(L)->Ar-Ar Reductive Elimination

Caption: Competing pathways in Pd-catalyzed amination.

Experimental Protocols: A Self-Validating Approach

When troubleshooting, a systematic approach is key. The following protocol outlines a general method for screening reaction conditions to minimize side reactions.

Protocol: Systematic Reaction Optimization

  • Establish a Baseline:

    • Run the reaction under your initial, problematic conditions and carefully analyze the product mixture by a quantitative method (e.g., GC-MS, LC-MS, or NMR with an internal standard). This provides a benchmark for comparison.

  • Ligand Screening (Priority 1):

    • Set up parallel reactions, keeping all other parameters (base, solvent, temperature, stoichiometry) constant.

    • Screen a panel of 3-5 bulky, electron-rich phosphine ligands (e.g., a selection of Buchwald and Hartwig ligands).

    • Analyze the product distribution for each reaction. The goal is to identify a ligand that significantly increases the yield of the desired amine while reducing the problematic side product.

  • Base Screening:

    • Using the optimal ligand from the previous step, screen a variety of bases.

    • Include a strong, non-nucleophilic base (e.g., LHMDS), a weaker inorganic base (e.g., K3PO4 or Cs2CO3), and your original base for comparison.

    • Monitor the reaction progress and final product distribution. Be aware that changing the base may also require adjusting the reaction temperature.[9]

  • Solvent and Temperature Optimization:

    • With the best ligand-base combination, investigate the effect of solvent. Compare your original solvent with alternatives like toluene, dioxane, or THF.

    • Once a suitable solvent is identified, perform a temperature optimization study (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and selectivity.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Problem Identified: Low Yield / Side Products Baseline Establish Baseline Reaction Start->Baseline LigandScreen Ligand Screening Baseline->LigandScreen BaseScreen Base Screening LigandScreen->BaseScreen Select best ligand SolventTemp Solvent & Temperature Optimization BaseScreen->SolventTemp Select best base Optimized Optimized Conditions SolventTemp->Optimized Fine-tune conditions

Sources

Technical Support Center: Purifying Basic Amines with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying basic amines. These compounds are notoriously challenging due to their fundamental chemical nature. This guide is structured to move from the foundational problem to practical, actionable solutions, mirroring how we'd troubleshoot in a real-world lab setting.

Section 1: The Core Challenge: Why Basic Amines Are Difficult to Purify

The primary obstacle in purifying basic amines on standard silica gel is a fundamental acid-base interaction. Silica gel, while an excellent stationary phase for many organic compounds, has a surface covered in silanol groups (Si-OH). These groups are slightly acidic (Brønsted acids) and readily interact with basic compounds like secondary, tertiary, and heterocyclic amines.[1][2] This interaction leads to several common problems:

  • Irreversible Adsorption: The amine "sticks" to the column and fails to elute, resulting in significant yield loss.[2][3]

  • Peak Tailing: Instead of a sharp, symmetrical peak, the amine elutes slowly over many fractions. This is caused by strong secondary interactions between the basic analyte and the acidic stationary phase, leading to poor resolution and impure fractions.[4][5][6]

  • Compound Degradation: Some acid-sensitive amines may degrade upon prolonged contact with the acidic silica surface.[7][8]

Understanding this core interaction is the first step toward effective troubleshooting and method development.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most frequent issues encountered during the column chromatography of basic amines in a direct question-and-answer format.

Question: My amine is completely stuck on the silica column and won't elute, even with highly polar solvents like methanol. What's happening and how do I fix it?

Answer:

This is a classic symptom of a strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[2][3] The amine is likely protonated and ionically bound to the stationary phase. Simply increasing the polarity of the mobile phase with solvents like methanol is often insufficient because it doesn't disrupt this underlying ionic attraction.[1][3]

Solutions:

  • Introduce a Competing Base: The most common solution is to add a small amount of a volatile base to your mobile phase. This base "neutralizes" the acidic silanol sites, preventing your target amine from strongly interacting with them.[1][9] The competing base effectively "masks" the active sites, allowing your compound to elute properly.[9][10]

  • Change the Stationary Phase: If mobile phase additives are ineffective or undesirable, switching to a more inert or basic stationary phase is the best alternative.[1][7]

The following decision tree can help guide your troubleshooting process.

Troubleshooting_Amine_Purification start Start: Amine purification issue stuck_tailing Problem: Amine stuck or severe tailing? start->stuck_tailing add_modifier Action: Add competing base to mobile phase (e.g., 0.5-2% TEA) stuck_tailing->add_modifier Yes poor_sep Problem: Poor separation? stuck_tailing->poor_sep No modifier_works Outcome: Problem Solved! add_modifier->modifier_works Success modifier_fails Outcome: Still issues or modifier is undesirable add_modifier->modifier_fails Fails change_sp Action: Change Stationary Phase modifier_fails->change_sp sp_options Options: 1. Amine-functionalized Silica 2. Basic Alumina 3. Reversed-Phase (High pH) change_sp->sp_options optimize_gradient Action: Optimize solvent gradient or try different solvents (e.g., Hex/EtOAc vs DCM/MeOH) poor_sep->optimize_gradient optimize_gradient->modifier_works Success

Caption: Troubleshooting Decision Tree for Basic Amine Purification.

Question: My amine is eluting, but the peak is broad and tailing severely. How can I get a sharper peak?

Answer:

Peak tailing is a milder form of the strong interaction issue. While the mobile phase is strong enough to eventually elute your amine, the repeated, reversible interactions with acidic silanol sites cause a portion of the analyte molecules to lag behind, creating an asymmetrical peak.[4][5] This compromises resolution and leads to cross-contamination of fractions.

Solutions:

  • Mobile Phase Modifiers: As with compound retention, adding a basic modifier is the first line of defense. Triethylamine (TEA) is the most common choice. It competes with your amine for the active silanol sites, improving peak shape significantly.[9][11]

  • Optimize Modifier Concentration: Start with a low concentration (e.g., 0.1-0.5% v/v) and increase if necessary. Too much base can sometimes alter selectivity or cause very rapid elution.[1][12]

  • Use an Amine-Functionalized Column: These columns have an amine bonded to the silica surface, creating a "basic" environment that is highly effective for purifying basic compounds without needing mobile phase additives.[2][3][13] This simplifies the process and eliminates the need to remove the modifier (e.g., TEA) from your final product.[14]

Question: I'm using triethylamine (TEA) in my mobile phase, but my separation is still poor. What else can I try?

Answer:

If adding TEA improves the peak shape but not the separation (selectivity), the issue lies with the relative affinity of your compounds for the stationary phase in that specific solvent system.

Solutions:

  • Change the Solvent System: If you are using a hexane/ethyl acetate system, try switching to dichloromethane/methanol.[1] The different solvent properties will alter the interactions and can dramatically change the separation.

  • Switch to a Different Stationary Phase:

    • Amine-Functionalized Silica: This phase offers different selectivity compared to standard silica and often allows for the use of simpler solvent systems like hexane/ethyl acetate, which can improve separation.[2][3]

    • Alumina: Basic or neutral alumina can be an effective alternative to silica for amines.[7][15]

    • Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography (e.g., C18) with a high pH mobile phase can be an excellent option. At high pH, the amine is in its neutral, free-base form, making it more hydrophobic and more retentive, which can lead to successful purification.[1][16] The "2 pH rule" suggests adjusting the mobile phase pH to two units above the amine's pKa to ensure it is deprotonated.[1]

Question: How do I choose between different basic additives for my mobile phase?

Answer:

The choice of additive depends on the basicity of your amine, the desired volatility, and lab availability.

ModifierTypical ConcentrationCommon SolventsKey Considerations
Triethylamine (TEA) 0.1 - 2% (v/v)Hexane/EtOAc, DCM/MeOHMost common, volatile, and effective for a wide range of amines.[1][9][17]
Ammonia 1 - 2% of a 2M or 7N solution in MethanolDCM/MeOHA stronger base than TEA, useful for very basic amines that still show tailing with TEA.[3][11][18]
Pyridine 0.1 - 1% (v/v)DCM/MeOHVolatile, but has a very strong odor and is less commonly used than TEA.[1]
Diethylamine (DEA) 0.1 - 1% (v/v)Hexane/EtOAc, DCM/MeOHSlightly stronger base than TEA and can sometimes provide better peak shape for primary or secondary amines.[10]

Section 3: FAQs - Quick Reference

  • Q: Can I use basic alumina instead of silica?

    • A: Yes, basic alumina is a good alternative stationary phase for purifying amines as it provides a basic surface, mitigating the strong acid-base interactions seen with silica.[7]

  • Q: What is an amine-functionalized silica column and when should I use it?

    • A: It's a silica column where the surface has been chemically modified with an amine group. This creates a basic surface that is ideal for purifying basic amines, often providing excellent separation and peak shape without the need for basic additives in the mobile phase.[2][3][13] Use it when you have persistent tailing issues with standard silica or wish to avoid mobile phase modifiers.

  • Q: How do I remove triethylamine from my purified sample?

    • A: TEA is quite volatile and can often be removed by co-evaporation with a solvent like dichloromethane or toluene on a rotary evaporator. For stubborn traces, a mild acidic wash (e.g., with dilute HCl or saturated NH₄Cl) during a liquid-liquid extraction can remove the basic TEA by converting it to its water-soluble salt, provided your compound of interest is not acid-sensitive.

  • Q: Does the pH of the mobile phase matter in reversed-phase chromatography of amines?

    • A: Absolutely. For basic amines, using a high pH mobile phase (e.g., pH 9-10) in reversed-phase chromatography keeps the amine in its neutral, non-ionized form.[1][16] This increases its hydrophobicity and retention on the C18 column, often leading to better separation and peak shape.[1][16] Conversely, an acidic mobile phase will protonate the amine, making it highly polar and causing it to elute very early, often with poor retention.[16]

Section 4: Key Experimental Protocols

Protocol 1: Deactivating a Standard Silica Gel Column with Triethylamine

This protocol is for situations where an amine-functionalized column is unavailable and mobile phase modification is required.

  • Solvent Preparation: Prepare your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add 0.5-1% (v/v) triethylamine to the entire volume of solvent you plan to use for the column.

  • Column Packing: Pack the silica gel column using your TEA-containing eluent as you normally would (either slurry packing or dry packing followed by wetting).

  • Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent.[17] This step ensures that the acidic sites throughout the silica bed are fully deactivated.

  • Sample Loading: Dissolve your crude sample in a minimal amount of solvent (preferably the column eluent or a less polar solvent like DCM). If solubility is an issue, perform a dry load by adsorbing the sample onto a small amount of silica gel.

  • Elution: Run the column using the TEA-containing eluent, collecting fractions as usual.

  • Monitoring: Monitor the fractions by TLC. It is crucial to also add a small amount of TEA to your TLC developing solvent to ensure the Rf values are comparable to the column conditions.[19]

Protocol 2: General Workflow for Amine Purification on an Amine-Functionalized Column

This protocol highlights the simplified workflow when using a specialty amine column.

  • Solvent Selection (TLC): Use an amine-functionalized TLC plate to develop your method.[13] Test various normal-phase solvent systems (e.g., gradients of ethyl acetate in hexane). No basic additive is typically required.[2]

  • Column Selection: Choose an appropriately sized pre-packed amine-functionalized column or pack your own.

  • Equilibration: Equilibrate the column with your starting mobile phase (e.g., 100% hexane) for 2-3 column volumes.

  • Sample Loading: Load the sample using either the wet or dry loading method.

  • Elution: Run the column using the gradient determined from your TLC analysis. The absence of a basic modifier simplifies the process and subsequent workup.[14]

  • Fraction Analysis: Collect and analyze fractions. Pool the pure fractions and remove the solvent under reduced pressure.

Amine_Silica_Interaction cluster_0 A) Without Modifier cluster_1 B) With Triethylamine (TEA) Modifier Silica_A Interaction_A Strong Acid-Base Interaction (Peak Tailing / Sticking) Amine_A Basic Amine (R-NH2) Amine_A->Silica_A Approaches acidic silanol (Si-OH) Silica_B Elution Smooth Elution (Sharp Peak) Amine_B Basic Amine (R-NH2) Amine_B->Silica_B Weak interaction, no sticking TEA TEA (Et3N) TEA->Silica_B Masks acidic sites

Caption: Mechanism of Mobile Phase Modifiers in Amine Purification.

References
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 211-7. [Link]

  • Meng, W., et al. (2005). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Request PDF. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Restek. (2013, June 20). [10] What do Chromatograms tell us? Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. [Link]

  • Dr. Synthesis. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]

  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • Reddit. (2022, September 24). Chromotography with free amines?[Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography. [Link]

  • University of York. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

Sources

Technical Support Center: A Researcher's Guide to Preserving 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling sensitive pharmaceutical intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals working with 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. The unique combination of an aromatic amine and an N-acetyl group within a dibenzazepine core presents specific challenges during reaction workup and purification. Degradation is not just a possibility; it is a frequent obstacle that can compromise yield, purity, and the reliability of subsequent experimental steps.

This document moves beyond simple protocols to explain the chemical rationale behind the observed degradation and provides robust, field-tested solutions. Our goal is to empower you with the knowledge to troubleshoot effectively and preserve the integrity of your compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Issue 1: Discoloration of the Isolated Product

Q1: My reaction mixture is colorless, but after aqueous workup and solvent removal, my isolated solid is pink, brown, or even purple. What is causing this color change?

A1: This is the most common sign of degradation for this molecule and is almost certainly due to the oxidation of the 3-amino group . Aromatic amines (anilines) are highly susceptible to oxidation by atmospheric oxygen, trace metal contaminants, or exposure to light. The oxidation process can form highly colored impurities such as nitroso, nitro, azo, and azoxy compounds, which can be difficult to remove.[1][2] The dibenzazepine core itself can also undergo oxidative degradation.[3]

Even minuscule amounts of these colored byproducts can significantly tint your final product. The process is often autocatalytic, meaning that once it starts, it can accelerate.

Issue 2: Preventing Oxidation During Workup

Q2: How can I proactively prevent the oxidation of the aromatic amine during my workup procedure?

A2: Preventing oxidation requires a multi-faceted approach focused on limiting exposure to oxygen and other oxidizing species. Simply working quickly is often insufficient.

Key Strategies to Mitigate Oxidation:

  • Inert Atmosphere: The most effective strategy is to exclude oxygen.

    • Degas all solutions: Before starting the workup, sparge all aqueous solutions (water, brine, acidic/basic washes) and the organic solvent with an inert gas like nitrogen or argon for 15-30 minutes.

    • Perform extractions under inert gas: Conduct all liquid-liquid extractions in a separatory funnel under a positive pressure of nitrogen or argon.

  • Use of Antioxidants/Reducing Agents:

    • Add a small amount of a mild reducing agent to your aqueous wash solutions.

    • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃): A 1-5% (w/v) solution is highly effective at scavenging dissolved oxygen and other oxidizing species.

    • Ascorbic Acid: A solution of ascorbic acid can also be used as a gentle, organic-soluble antioxidant.

  • Chelating Agents:

    • Trace metal ions (e.g., copper, iron) from reagents or glassware can catalyze oxidation. Adding a small amount of ethylenediaminetetraacetic acid (EDTA) to the initial aqueous quench can chelate these metals, inhibiting their catalytic activity.

Experimental Protocol: Antioxidant Workup

Here is a step-by-step protocol for a workup designed to prevent oxidation.

  • Preparation: Prepare all required aqueous solutions (e.g., saturated NaHCO₃, brine) and degas them by bubbling nitrogen through them for 20 minutes.

  • Quench: Cool the reaction mixture to room temperature. Transfer it to an addition funnel.

  • Extraction: Add the reaction mixture to a separatory funnel containing the degassed aqueous quench solution (e.g., water with 1% NaHSO₃).

  • Phase Separation: Gently mix the layers, releasing pressure frequently. Allow the layers to separate under a positive pressure of nitrogen.

  • Washes: Drain the organic layer and perform subsequent washes with degassed brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Data Summary: Comparing Workup Conditions
ParameterStandard WorkupOptimized (Protective) Workup Rationale
Atmosphere AirNitrogen or ArgonExcludes atmospheric oxygen, a primary oxidant.
Aqueous Solutions As isDegassed with N₂/ArRemoves dissolved oxygen from wash solutions.
Additives None1-5% NaHSO₃ or Na₂S₂O₃ in aqueous washesChemically scavenges residual oxygen and peroxides.[4]
Metal Contamination Not addressedOptional: Add EDTA to initial quenchChelates catalytic metal ions.
Light Exposure Ambient lab lightProtect from light (foil wrap)Prevents photochemical oxidation and degradation.[5]
Issue 3: Unexpected Byproducts on TLC/LC-MS

Q3: After my workup, I see a new, more polar spot on my TLC analysis that wasn't in the initial reaction mixture. LC-MS analysis suggests a mass loss of 42 amu. What is this new impurity?

A3: A mass loss of 42 amu corresponds precisely to the loss of an acetyl group (CH₃CO). This indicates that the N-acetyl amide bond at the 5-position is being hydrolyzed during your workup. Amides are generally stable, but they can be cleaved under harsh acidic or basic conditions, particularly when heated.[6][7][8]

The resulting product, 10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, is more polar due to the presence of the free secondary amine (N-H) and will appear as a new spot on your TLC plate, typically with a lower Rf value.

Visualization: Key Degradation Pathways

cluster_main 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Start Target Compound Oxidized Colored Impurities (Nitro, Azo, Azoxy, etc.) Start->Oxidized Conditions: O₂, light, metal ions Hydrolyzed De-acetylated Product (+ Acetic Acid/Acetate) Start->Hydrolyzed Conditions: Strong Acid/Base, Heat

Caption: Primary degradation routes for the target compound during workup.

Issue 4: Avoiding N-Deacetylation

Q4: What are the best practices for performing acidic or basic washes to remove impurities without cleaving the N-acetyl group?

A4: The key is to use mild conditions and minimize contact time.

  • Avoid Strong Acids/Bases: Do not use concentrated HCl, H₂SO₄, or NaOH solutions.

  • Use Mild Reagents:

    • For basic washes (to remove acidic impurities), use 5% aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid stronger bases like sodium hydroxide.

    • For acidic washes (to remove basic impurities), use dilute (0.1 M to 0.5 M) HCl or a buffered solution like 10% aqueous citric acid. The protonated amine of your target compound will also partition into the aqueous layer during strong acid washes, so this should be used with caution and only if necessary to remove other, more basic impurities.[9]

  • Keep it Cold: Perform all washes at low temperatures (0-5 °C) by chilling your solutions and using an ice bath for the separatory funnel. Reaction kinetics for hydrolysis are significantly slower at lower temperatures.[10]

  • Work Quickly: Do not let the biphasic mixture sit for extended periods. Mix, allow the layers to separate, and move to the next step promptly.

Issue 5: Photostability and Low Yields

Q5: My yields are consistently low, and I sometimes notice a fine, insoluble precipitate forming during workup or concentration. Could light be a factor?

A5: Yes, this is a distinct possibility. Dibenzazepine derivatives are known to have varying degrees of photostability.[11][12] Some N-acyl and N-cyano dibenzazepines can undergo [2π+2π] photodimerization upon exposure to UV or even strong ambient light, especially in concentrated solutions.[13] This would result in a higher molecular weight, less soluble byproduct, leading to lower yields of your desired monomeric product.

Best Practices for Photostability:

  • Protect from Light: At all stages of the workup, purification, and storage, protect the compound from direct light. Wrap your flasks, separatory funnel, and chromatography column in aluminum foil.

  • Use Amber Glassware: Store solutions and the final isolated solid in amber vials or bottles.

  • Work in a Dimly Lit Area: Avoid working in direct sunlight or under strong overhead laboratory lighting.

  • ICH Guidelines: For formal stability studies, follow established guidelines like ICH Q1B for photostability testing to quantify the material's sensitivity.[5]

Recommended Comprehensive Workup Protocol

This protocol integrates all the protective measures discussed above to minimize degradation from all major pathways.

Visualization: Troubleshooting & Decision Workflow

Start Workup Complete. Analyze Product. PurityCheck Is Purity < 95%? Start->PurityCheck ColorCheck Is Product Colored (Pink, Brown, Purple)? PurityCheck->ColorCheck Yes Success Purity is High. Protocol is Optimized. PurityCheck->Success No TLC_Check New Polar Spot on TLC/LCMS? ColorCheck->TLC_Check No Oxidation Diagnosis: Oxidation Implement: 1. Inert Atmosphere 2. Degassed Solvents 3. Antioxidants (NaHSO₃) ColorCheck->Oxidation Yes YieldCheck Is Yield Low with Insoluble Material? TLC_Check->YieldCheck No Hydrolysis Diagnosis: N-Deacetylation Implement: 1. Use Milder Acid/Base 2. Work at 0-5 °C 3. Minimize Contact Time TLC_Check->Hydrolysis Yes YieldCheck->PurityCheck No (Re-evaluate) Photo Diagnosis: Photodegradation Implement: 1. Wrap Glassware in Foil 2. Use Amber Vials 3. Avoid Bright Light YieldCheck->Photo Yes

Caption: A decision tree for troubleshooting common workup issues.

Step-by-Step Methodology
  • Preparation (Pre-Workup):

    • Wrap all glassware (beakers, separatory funnel, flasks) in aluminum foil.

    • Prepare a 5% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).

    • Prepare a 5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃).

    • Prepare saturated aqueous sodium chloride (brine).

    • Degas all three aqueous solutions and the extraction solvent (e.g., ethyl acetate, dichloromethane) by bubbling with nitrogen for 20 minutes.

    • Chill all aqueous solutions in an ice bath.

  • Initial Quench and Extraction:

    • Cool the crude reaction mixture to room temperature.

    • In a foil-wrapped separatory funnel under a light stream of nitrogen, add the crude mixture to the chilled, degassed 5% NaHSO₃ solution.

    • Extract the product into the organic solvent. Drain the organic layer.

  • Aqueous Washes (Perform at 0-5 °C):

    • Wash the organic layer sequentially with:

      • Chilled, degassed 5% NaHCO₃ solution (to neutralize any acid).

      • Chilled, degassed water.

      • Chilled, degassed brine (to aid in drying).

    • Perform each wash quickly, allowing no more than 5 minutes of contact time.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the solution into a foil-wrapped round-bottom flask.

    • Concentrate the solvent using a rotary evaporator with the bath temperature kept below 40 °C.

  • Purification and Storage:

    • If column chromatography is needed, wrap the column in foil.

    • Store the final, isolated solid in an amber vial under an inert atmosphere (nitrogen or argon) at low temperature (-20 °C is recommended for long-term storage).

By implementing these rigorous, chemically-informed procedures, you can significantly reduce the risk of degradation and reliably obtain high-purity 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

References
  • A novel protocol for the selective oxidation of aromatic amines to nitroaromatics at room temperature is developed. The oxidation reaction was carried out using a mixture of formic acid and aqueous hydrogen peroxide, which resulted in the in situ formation of performic acid. (Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC, [Link])

  • Methods for the synthesis of nitroarenes via oxidation of aryl amines, with particular emphasis on recent advances in the field, are summarised in this review. (Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI, [Link])

  • The oxidative degradation and C-C coupling reaction of dibenzoazepine derivatives by peroxydisulfate ion and sulfate radical in aqueous media. (Scheme 1 Products in the oxidative degradation reaction of dibenzoazepine derivatives - ResearchGate, [Link])

  • Tetra-n-propyl and tetra-n-butylammonium bromates were used for the oxidation of a variety of aromatic amines to nitro compounds. (A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds Using Tetra-n-alkylammonium Bromates - Taylor & Francis Online, [Link])

  • Several oxidants, principally peracids, have also been employed in the direct -NH2 to -NO2 conversion. (OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS - Sciencemadness.org, [Link])

  • A review on the synthesis of nitro compounds by oxidation of amines. (Nitro compound synthesis by oxidation - Organic Chemistry Portal, [Link])

  • Amines will partition into the organic layer during a typical aqueous workup. Three methods for rendering them water-soluble are listed below. (Workup: Amines - Department of Chemistry : University of Rochester, [Link])

  • Amides can be hydrolysed in acid or in alkaline solution on prolonged heating. (Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube, [Link])

  • A video screencast demonstrating the base-promoted hydrolysis of acetamide. (Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) - YouTube, [Link])

  • If acetamide is heated with a dilute acid (such as dilute hydrochloric acid), acetic acid is formed together with ammonium ions. (22.7: Amide Chemistry - Chemistry LibreTexts, [Link])

  • The photoprocesses of a series of N-substituted dibenz[b,f]azepines (iminostilbenes) were studied. In solutions, 2pi+2pi photodimers of N-cyano and N-acyl dibenzazepines are formed. (Substituent-dependent reactivity in the photodimerization of N-substituted dibenz[b,f]azepines - PubMed, [Link])

  • A method for determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry. (Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC - NIH, [Link])

  • A method for the determination of aromatic amines in workplace air by extraction in an alkaline medium with toluene and derivatization. (Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso, [Link])

  • A review on the synthesis and reactions of Dibenz[b,f]azepines and related ring systems. (Dibenz[b,f]azepines and related ring systems | Chemical Reviews - ACS Publications, [Link])

  • A three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PubMed Central, [Link])

  • An overview of the evolution of dibenzazepine derivatives in chemical applications, from pharmaceuticals to materials science. (The Evolution of Dibenzazepine Derivatives in Chemical Applications, [Link])

  • An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. (An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives - ResearchGate, [Link])

  • A study on the hydrolysis of acetamide on Ceria surfaces, indicating ceria as a potential deamidation catalyst. (Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PubMed Central, [Link])

  • A discussion on methods for removing an acetyl group from an amine. (Removing an acetyl group from NH? - ResearchGate, [Link])

  • A discussion of the mechanisms of acidic and basic hydrolysis of amides. (Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry, [Link])

  • A method for the determination of 24 primary aromatic amines in aqueous food simulants. (Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry - ResearchGate, [Link])

  • Automation and optimization of sample preparation of aromatic amines for analysis with GC-MS. (Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS - ResearchGate, [Link])

  • ICH Harmonised Tripartite Guideline on Photostability Testing of New Active Substances and Medicinal Products. (Q1B Photostability Testing of New Active Substances and Medicinal Products, [Link])

  • A review on the approaches for photostability studies on pharmaceutical products. (Photostability testing of pharmaceutical products - ResearchGate, [Link])

  • A study on the microbial degradation of carbamazepine, a related dibenzazepine compound. (Degradation of the long-resistant pharmaceutical compounds carbamazepine and diatrizoate using mixed microbial culture - PubMed, [Link])

  • A review on the medicinal importance of dibenzazepine derived compounds. (Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review - RSYN RESEARCH, [Link])

  • A review discussing the diverse pharmacological activities of dibenzazepine derivatives. (Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review, [Link])

  • A comparative evaluation of the photostability of carbamazepine polymorphs and cocrystals. (Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals, [Link])

Sources

Technical Support Center: Scaling Up the Synthesis of Substituted Dibenzazepines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted dibenzazepines. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. Dibenzazepines are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutics, including anticonvulsants and antidepressants.[1][2] However, scaling their synthesis introduces significant challenges that can impact yield, purity, and safety.[3][4][5]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. It is structured to address specific issues encountered during scale-up, explaining the underlying chemical principles and offering validated solutions.

Section 1: Troubleshooting the Intramolecular Buchwald-Hartwig Cyclization

The intramolecular Buchwald-Hartwig C-N coupling is a cornerstone reaction for forming the central azepine ring.[1][6] While effective at the milligram scale, its transition to kilogram production often presents challenges.

Question 1: My intramolecular Buchwald-Hartwig cyclization is stalling or giving low yields upon scale-up. What are the likely causes and how can I fix it?

This is a common and multifaceted problem. Low yields on a larger scale often stem from issues with catalyst activity, mass transfer, or thermal management.[3][4]

Immediate Diagnostic Checks:

  • Atmosphere Control: Ensure rigorous exclusion of oxygen. On a small scale, a simple nitrogen balloon may suffice, but on a larger scale, this is inadequate. Implement a robust system of vacuum/nitrogen purges for the reactor and ensure all solvents and reagents are thoroughly de-gassed. Oxygen is a potent inhibitor of the Pd(0) catalyst.

  • Catalyst & Ligand Quality: Verify the quality and integrity of your palladium source and phosphine ligand. Ligands, especially bulky biarylphosphines like Xantphos or SPhos, can slowly oxidize on the shelf.[1][7] Consider purchasing fresh batches or re-qualifying existing stock.

  • Solvent Purity: Ensure your solvent (often toluene or dioxane) is anhydrous and peroxide-free. Water can hydrolyze the phosphine ligand and interfere with the base.

Causality-Driven Troubleshooting & Solutions:

  • The Problem of Mixing: What appears homogenous in a 100 mL flask can have significant concentration and temperature gradients in a 50 L reactor.[3] Poor mixing leads to localized "hot spots" that can degrade the catalyst and localized areas of low reagent concentration, slowing the reaction.

    • Solution: Switch from magnetic stirring to mechanical overhead stirring. Select an impeller design (e.g., pitched-blade turbine or anchor) that provides efficient top-to-bottom mixing for your specific reactor geometry.

  • Catalyst Deactivation Pathways: The active Pd(0) species is delicate. At the higher temperatures and longer reaction times often required for scale-up, catalyst deactivation can become the primary yield-limiting factor.

    • Solution 1: Ligand & Base Selection: The choice of ligand and base is critical and can be interdependent. While weaker bases like K₂CO₃ are often used, a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ might be necessary to facilitate the reductive elimination step.[1][8] Ligands like Xantphos are often effective, but screening others like DPEphos or SPhos may reveal a more robust catalyst system for your specific substrate.[1][6][7]

    • Solution 2: Controlled Catalyst Addition: Instead of adding all the catalyst at the beginning, consider a portion-wise addition. Adding a second charge of the catalyst and ligand after a few hours can rejuvenate the reaction.

  • The "Scale Effect" on Reaction Kinetics: A reaction that works well on a 0.2 mmol scale may behave differently at a 0.2 mol scale.[1] Sometimes, higher dilution is required on a larger scale to prevent bimolecular side reactions or precipitation of intermediates.

    • Solution: While counterintuitive, try decreasing the concentration. This can sometimes improve yields by keeping all species in solution and preventing catalyst fouling.

Data-Driven Catalyst System Optimization

The following table summarizes reported conditions for the intramolecular Buchwald-Hartwig cyclization to form a dibenzazepine scaffold, illustrating the impact of different parameters.

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)ScaleReference
Pd(OAc)₂XantphosK₂CO₃Toluene170 (Microwave)High0.2 mmolRSC Adv. (2015)[1]
Pd(OAc)₂BINAPCs₂CO₃Toluene110Poor0.2 mmolRSC Adv. (2015)[1]
Pd(OAc)₂XPhosNaOt-BuToluene110Unsuitable0.2 mmolRSC Adv. (2015)[1]
Pd₂(dba)₃DPEphosCs₂CO₃TolueneNot specifiedGoodNot specifiedMolecules (2023)[6]
Pd(OAc)₂SPhosCs₂CO₃THFNot specifiedGoodNot specifiedOrg. Lett. (2015)[7]

Section 2: Impurity Profile and Purification Challenges

As reaction volumes increase, minor impurities that were negligible at the bench scale can become major contaminants, complicating purification and compromising final product specifications.[3]

Question 2: I'm observing a new, significant impurity in my scaled-up batch that I didn't see on the small scale. How do I identify and mitigate it?

The appearance of new impurities is a classic scale-up challenge.[4] The cause is often related to extended reaction times, higher temperatures, or insufficient mixing.

Common Impurities & Their Origin:

  • Oxidative Impurities (e.g., Oximinostilbene): The dibenzazepine core, particularly the iminostilbene variant, can be susceptible to oxidation. This is exacerbated by trace oxygen ingress during long reaction or workup times.

    • Mitigation: Maintain a strict inert atmosphere throughout the entire process, including filtration and solvent removal steps. Consider sparging solvents with nitrogen or argon before use.

  • Products of Side Reactions (e.g., from incomplete starting material conversion): Structurally similar impurities, such as iminodibenzyl, can arise from incomplete reactions or side reactions of starting materials.[9]

    • Mitigation: Re-optimize the reaction to drive it to full conversion. This may involve increasing catalyst loading slightly, extending the reaction time, or adjusting the temperature. Utilize in-process controls (IPCs) like HPLC or UPLC to monitor reaction completion before quenching.

  • Solvent/Reagent Adducts: Residual solvents or reagents can sometimes form adducts with the final product, especially during workup and isolation.[]

Troubleshooting Workflow for Impurity Issues:

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Mitigation Strategy Identify New Impurity Detected (e.g., by HPLC, TLC) Characterize Isolate & Characterize (LC-MS, NMR) Identify->Characterize Determine Mass & Structure Analyze Analyze Impurity Structure for Clues to Formation Characterize->Analyze Input Structure Hypothesize Formulate Hypotheses: 1. Side Reaction? 2. Degradation? 3. Contaminant? Analyze->Hypothesize SideReaction Modify Reaction: - Lower Temp - Change Base/Ligand - Adjust Stoichiometry Hypothesize->SideReaction Hypothesis 1 Degradation Modify Workup: - Sparging - Shorter Time - Temp Control Hypothesize->Degradation Hypothesis 2 Contaminant Check Raw Materials: - Re-qualify Starting Materials - Check Solvents Hypothesize->Contaminant Hypothesis 3

Caption: A logical workflow for identifying and mitigating unknown impurities during scale-up.

Question 3: My product is difficult to crystallize at a large scale, leading to low recovery and poor purity. What can I do?

Crystallization is highly dependent on scale. A product that oils out or forms a fine powder in a large reactor can be challenging to isolate.

  • The "Seeding" Strategy: Never underestimate the power of a good seeding protocol.

    • Protocol: Once the crude product is in the crystallization solvent and cooled to the point of supersaturation, add a small amount (0.1-1% by weight) of pure, crystalline seed material. Hold at this temperature for a period (the "aging" step) to allow for controlled crystal growth before continuing to cool.

  • Solvent System Screening: The ideal solvent system for lab-scale precipitation may not be suitable for large-scale crystallization.

    • Solution: Perform a systematic screen of anti-solvents. Instead of crashing the product out quickly, use a programmable pump to add the anti-solvent slowly. This maintains a state of slight supersaturation, promoting the growth of larger, more easily filtered crystals.

  • Control Cooling Rate: Rapid cooling ("shock cooling") in a large reactor is a primary cause of poor crystal formation.

    • Solution: Use a jacketed reactor with a programmable thermostat to control the cooling rate. A slow, linear cooling ramp (e.g., 5-10 °C per hour) is often much more effective than simply placing the vessel in an ice bath.

Section 3: Process Safety in Scale-Up

Safety is the paramount concern when scaling up any chemical process. What is a manageable exotherm in a flask can become a dangerous runaway reaction in a large reactor.

Question 4: Are there specific safety hazards I should be aware of when scaling the synthesis of dibenzazepines?

Yes. Beyond the standard risks of handling flammable solvents and corrosive reagents, specific steps in dibenzazepine synthesis warrant special attention.

  • Exotherms in Cyclization: The Buchwald-Hartwig reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3]

    • Safety Precaution: Before any large-scale run, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to measure the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is critical for ensuring your reactor's cooling capacity is sufficient to handle the heat output.

  • Handling of Pyrophoric Reagents: Some routes may involve potent reagents like n-BuLi or strong bases that are pyrophoric.

    • Safety Precaution: Ensure all personnel are trained in the proper handling of such materials. Use dedicated, properly grounded equipment and ensure appropriate fire-extinguishing media (e.g., Class D for metal fires) are readily available.

  • High Potency of Final Product: Many dibenzazepine derivatives are highly potent active pharmaceutical ingredients (APIs).[11]

    • Safety Precaution: Handle the final product and late-stage intermediates in a contained environment (e.g., a glovebox or a ventilated enclosure) to prevent operator exposure.[12] All personnel should use appropriate Personal Protective Equipment (PPE), including respirators, double gloves, and disposable lab coats.[11][12]

Section 4: Detailed Protocol Example

This section provides a representative, detailed protocol for the key cyclization step, intended for adaptation and optimization.

Protocol: Kilogram-Scale Intramolecular Buchwald-Hartwig Cyclization

WARNING: This reaction should only be performed by trained chemists in a facility equipped to handle large-scale synthesis, including inert atmosphere operations and management of exothermic events.

Equipment:

  • 100 L jacketed glass reactor with overhead mechanical stirring, reflux condenser, and temperature probe.

  • Inert atmosphere system (Nitrogen or Argon).

  • Programmable liquid addition pump.

Reagents:

  • 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (Substrate): 5.0 kg

  • Palladium(II) Acetate (Pd(OAc)₂): Molar equivalent relative to substrate.

  • Xantphos: Molar equivalent relative to substrate.

  • Potassium Carbonate (K₂CO₃), anhydrous, milled: 2.0 equivalents.

  • Toluene, anhydrous grade: 50 L

Procedure:

  • Reactor Inerting: Charge the K₂CO₃ to the reactor. Heat the reactor to 100°C under vacuum for 4 hours to dry. Backfill with nitrogen and cool to room temperature.

  • Reagent Charging: Under a strong nitrogen counterflow, charge the substrate (5.0 kg) and toluene (40 L) to the reactor.

  • Degassing: Sparge the resulting slurry with nitrogen for at least 1 hour with gentle agitation.

  • Catalyst Premixing: In a separate, inerted glovebox, prepare a solution of Pd(OAc)₂ and Xantphos in anhydrous, de-gassed toluene (10 L).

  • Reaction Initiation: Heat the reactor contents to 100-110 °C. Once at temperature, add the catalyst solution via the addition pump over 30 minutes.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress every 1-2 hours by taking a small, quenched sample for HPLC analysis.

  • Workup: Once the reaction is complete (typically >98% conversion), cool the reactor to room temperature.

  • Quenching & Filtration: Slowly add water (20 L) to the reactor. Stir for 30 minutes. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene (2 x 5 L).

  • Phase Separation & Extraction: Transfer the combined filtrate to a suitable vessel and separate the aqueous layer. Wash the organic layer with brine (1 x 10 L).

  • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure to a minimal volume. Add the chosen crystallization solvent (e.g., isopropanol) and continue concentration to remove residual toluene. Cool the solution according to the optimized crystallization protocol to isolate the product.

References

  • Dauvergne, J. et al. (2015). Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives. RSC Advances. Available at: [Link]

  • Dean, A. et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Journal of Pharmaceutical Research (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. Available at: [Link]

  • Semantic Scholar (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Semantic Scholar. Available at: [Link]

  • Molecules (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. National Institutes of Health (PMC). Available at: [Link]

  • Crasto, A. M. (2016). Dibenzazepine Synthesis. ORGANIC CHEMISTRY SELECT. Available at: [Link]

  • HWS Labortechnik (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]

  • Altasciences (n.d.). CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Altasciences. Available at: [Link]

  • World Pharma Today (n.d.). Overcoming Challenges in Scale-Up Production. World Pharma Today. Available at: [Link]

  • RSYN RESEARCH (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Available at: [Link]

  • Siegfried (2023). Safety first: Considerations when formulating high potency compounds. Siegfried.ch. Available at: [Link]

  • Pharmaceutical Processing World (2014). Challenges of Scale-up and Commercialization. Pharmaceutical Processing World. Available at: [Link]

  • Reddit (2025). Dibenzazepine Synthesis. Reddit. Available at: [Link]

  • Pharmaceutical Processing World (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Pharmaceutical Processing World. Available at: [Link]

Sources

Technical Support Center: Stability Testing of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for establishing the stability of this molecule in solution. We will delve into the causality behind experimental choices, provide validated protocols, and address common challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and handling of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

Q1: What is 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine and what are its basic properties?

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a derivative of the dibenzazepine heterocyclic system.[1] This tricyclic core is the foundation for numerous pharmaceutical compounds, including anticonvulsants and antidepressants.[1][2] Understanding its fundamental physicochemical properties is the first step in designing a robust stability study.

PropertyValueSource
Molecular Formula C₁₆H₁₆N₂OPubChem[3]
Molecular Weight 252.31 g/mol PubChem[3]
CAS Number 84803-67-8PubChem[3]

Q2: Why is assessing the stability of this compound in solution so important?

Stability testing is a cornerstone of drug development. For a compound like 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, assessing its stability in solution is critical to:

  • Ensure Accurate Dosing: Degradation leads to a lower concentration of the active compound, compromising the accuracy of pharmacological and toxicological studies.

  • Identify Potentially Toxic Degradants: Degradation products can have their own pharmacological or toxicological profiles, which must be identified and characterized.

  • Determine Shelf-Life and Storage Conditions: Stability data informs appropriate storage conditions (e.g., temperature, light protection, pH) for stock solutions and, eventually, the final drug product.

  • Develop a Validated Analytical Method: A stability-indicating analytical method is required by regulatory agencies to ensure that the parent drug can be accurately quantified in the presence of its degradants.[4]

Q3: Based on its structure, what are the most probable degradation pathways?

The dibenzazepine nucleus is susceptible to several degradation pathways. By understanding these, we can design targeted stress studies.

  • Oxidation: The dihydro-dibenzazepine bridge is a known site for oxidative degradation, which can lead to the formation of dehydrogenated species and other derivatives like acridine, a different heterocyclic system.[5]

  • Hydrolysis: While the acetyl group provides some stability, the amine and amide functionalities can be susceptible to hydrolysis under strongly acidic or basic conditions. The seven-membered azepine ring itself can also undergo cleavage under harsh acidic conditions, a phenomenon observed in structurally related benzodiazepines.[6]

  • Photodegradation: Tricyclic systems are often photosensitive. Exposure to UV or high-intensity visible light can provide the energy to initiate free-radical degradation pathways.

Q4: What is the best analytical technique for developing a stability-indicating assay?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard. Its high resolving power is ideal for separating the parent compound from its potential degradation products.[4][7] Coupling HPLC with a Photodiode Array (PDA) detector is crucial as it allows for peak purity analysis, a key component in validating a method as "stability-indicating."[4] For definitive identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[8]

Experimental Design & Troubleshooting Guide

This section provides in-depth answers to specific problems you might encounter during your stability testing experiments.

Workflow for a Comprehensive Stability Study

The following diagram outlines a logical workflow for assessing the stability of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Degradant Identification A 1. Prepare Stock Solution (e.g., ACN or MeOH) B 2. Develop Initial RP-HPLC Method (Isocratic & Gradient Scouting) A->B C 3. Test for Linearity, Precision, Accuracy B->C D 4. Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) C->D E 5. Analyze Stressed Samples (Inject Parent & Stressed Samples) D->E F 6. Optimize Method for Resolution (Ensure separation of parent & degradants) E->F G 7. Assess Peak Purity (Using PDA Detector) F->G H 8. Validate as Stability-Indicating (Specificity, Robustness) G->H I 9. Analyze by LC-MS (Characterize major degradants) H->I J 10. Propose Degradation Pathways I->J

Caption: A four-phase workflow for stability testing.

Q5: I'm observing rapid degradation of my compound in my initial stock solution. What are the likely causes and how do I fix it?

This is a common issue indicating that your initial solution conditions are not optimal. The cause is typically related to solvent reactivity, pH, or environmental factors.

  • Causality: Protic solvents like methanol or ethanol can sometimes participate in degradation reactions, especially under light exposure. Similarly, if your solvent is not buffered, the inherent acidity or basicity of the compound or impurities can create micro-environments that promote hydrolysis.

  • Troubleshooting Steps:

    • Switch to an Aprotic Solvent: Prepare a fresh stock solution in an aprotic solvent like Acetonitrile (ACN) . ACN is generally more inert than methanol and is an excellent solvent for many dibenzazepine derivatives.

    • Control for Light: Prepare the solution in an amber vial and store it protected from light. Wrap the vial in aluminum foil as an extra precaution.

    • Control for Temperature: Store the stock solution at a reduced temperature (e.g., 4°C or -20°C). Stability studies on related compounds have shown improved stability at these temperatures.[7]

    • Perform a Quick Comparative Study: Prepare small aliquots in both Methanol and Acetonitrile. Analyze them by HPLC immediately after preparation (T=0) and again after 24 hours of storage under controlled light/temperature conditions. This will definitively identify if the solvent is the issue.

Q6: How do I properly set up a forced degradation study to ensure I see all relevant degradants?

A forced degradation or "stress testing" study is essential to demonstrate the specificity of your analytical method. The conditions are designed to accelerate degradation to a target of 5-20% to ensure that degradation products are formed at a sufficient level for detection without completely consuming the parent compound. The conditions below are based on ICH Q1A(R2) guidelines and successful studies on related molecules like Oxcarbazepine.[4][9]

Stress ConditionReagent / ConditionTypical Duration & TemperatureRationale
Acid Hydrolysis 0.1 N to 1.0 N HCl2-8 hours at 60-80°CTo challenge the amide and amine groups and test for potential azepine ring opening.[4][6]
Base Hydrolysis 0.1 N NaOH2-8 hours at 60-80°CTo challenge the acetyl-amide linkage.[4]
Oxidation 3% - 30% H₂O₂24 hours at Room TempTo simulate oxidative stress, a known degradation pathway for the dibenzazepine core.[4][5]
Thermal Dry Heat24-48 hours at 80°CTo assess the intrinsic thermal stability of the molecule.[4]
Photolytic ICH-compliant light chamber (UV & Vis)Per ICH Q1B guidelinesTo assess light sensitivity, which is common for tricyclic aromatic systems.

Self-Validation Check: For each condition, you must run a "control" sample (compound in the same solvent, stored at ambient conditions) and a "blank" sample (stress reagent in solvent, no compound) to ensure that observed peaks are true degradants and not artifacts from the solvent or reagents.

Q7: My HPLC method shows co-eluting peaks. How can I improve the separation between the parent compound and its degradants?

Achieving adequate resolution is the primary goal of method development. Co-elution means your method is not stability-indicating.

  • Causality: Resolution is a function of the selectivity, efficiency, and retention of your chromatographic system. If degradants are structurally similar to the parent compound, they will have similar retention times, making separation difficult.

  • Troubleshooting Strategy:

    • Switch to a Gradient: If you are using an isocratic method, switching to a gradient elution is the most powerful way to improve resolution. Start with a higher aqueous percentage and gradually increase the organic solvent (e.g., ACN) over 15-20 minutes.

    • Modify Mobile Phase pH: The amine group on your molecule has a pKa. Operating the mobile phase pH at least 1.5-2 units away from the pKa will ensure it is either fully protonated or deprotonated, leading to sharper, more consistent peak shapes. A buffer (e.g., 10 mM phosphate or acetate) is essential for this.

    • Change the Organic Modifier: If you are using Acetonitrile, try Methanol, or a ternary mixture of Buffer/ACN/MeOH. Different organic solvents alter the selectivity of the separation.

    • Try a Different Stationary Phase: If a standard C18 column is not providing separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) phase, which offer different interactions with aromatic compounds.

Potential Degradation Pathways

This diagram illustrates the likely points of chemical attack on the molecule during stress testing.

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of an analytical method for the novel compound 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. As a derivative of the well-established dibenzazepine core, this molecule is of significant interest in pharmaceutical development.[1][2] The establishment of a robust, reliable, and validated analytical method is a cornerstone of any drug development program, ensuring the quality, safety, and efficacy of the final product.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the requisite validation parameters as stipulated by international regulatory bodies but will also provide a comparative analysis of suitable analytical technologies, offering insights into the rationale behind methodological choices.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4] This guide is structured to provide a logical workflow, from method development considerations to a comparative assessment of leading analytical platforms and a detailed breakdown of the validation process.

Physicochemical Properties and Method Development Considerations

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine possesses a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol .[5] Its structure, featuring a dibenzazepine core with acetyl and amine functionalities, suggests good solubility in polar organic solvents and moderate aqueous solubility, which can be influenced by pH. These characteristics are pivotal in the selection of an appropriate chromatographic system.

Choice of Analytical Technique

The primary analytical challenge is to develop a method that is not only accurate and precise for the quantification of the active pharmaceutical ingredient (API) but is also capable of separating and quantifying any potential impurities or degradation products. For a molecule of this nature, reversed-phase high-performance liquid chromatography (RP-HPLC) is a conventional and robust choice. However, with the advancements in chromatographic technology, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative, offering significant advantages in terms of speed and resolution.[6][7][8][9][10] For applications requiring even higher sensitivity and specificity, particularly in bioanalytical studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[11][12][13]

Comparative Analysis of Analytical Platforms

The selection of the analytical platform is a critical decision that impacts throughput, sensitivity, and overall efficiency. Below is a comparative overview of HPLC, UPLC, and LC-MS/MS for the analysis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the workhorse of the pharmaceutical industry.[8] It is a reliable and well-understood technique.

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a C18 column would be a suitable starting point for method development.

  • Advantages: Robustness, versatility, and lower initial capital and maintenance costs compared to UPLC.[6]

  • Limitations: Longer analysis times and lower resolution compared to UPLC.[8]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[7][8]

  • Principle: The fundamental principle is the same as HPLC, but the smaller particle size provides a significant increase in resolution and efficiency.[8]

  • Advantages: Faster analysis times, improved sensitivity due to narrower peaks, and reduced solvent consumption.[6][9] This increased throughput can significantly accelerate drug development timelines.[10]

  • Limitations: Higher initial cost of instrumentation and potentially more complex method development.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[13]

  • Principle: After chromatographic separation, the analyte is ionized and fragmented. The parent and daughter ions are then detected, providing a high degree of certainty in identification and quantification.

  • Advantages: Unparalleled sensitivity and specificity, making it ideal for bioanalytical applications (e.g., measuring drug concentrations in plasma) and for the identification of unknown impurities.[12][13]

  • Limitations: Highest instrumentation cost and complexity. The sample matrix can sometimes interfere with the ionization process.[14]

Performance Comparison

The following table provides a hypothetical comparison of the expected performance characteristics of HPLC, UPLC, and LC-MS/MS for the analysis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

ParameterHPLCUPLCLC-MS/MS
Analysis Time 15 - 30 minutes2 - 5 minutes2 - 5 minutes
Resolution GoodExcellentExcellent (separation)
Sensitivity (LOD) ~10 ng/mL~1 ng/mL<0.1 ng/mL
Specificity Good (UV detection)Excellent (UV detection)Unsurpassed (mass detection)
Solvent Consumption HighLowLow
Cost LowerModerateHigh

Validation of the Analytical Method

The validation of an analytical method should be performed in accordance with the guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines.[3][15][16][17][18][19] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[3][4][20]

The following validation parameters must be assessed:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (LOD)

  • Quantitation Limit (LOQ)

  • Robustness

Experimental Protocols

Below are example protocols for the validation of a hypothetical UPLC method for the quantification of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine and its related substances.

Hypothetical UPLC Method:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

Protocol for Specificity:

  • Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed control.

  • Evaluation: The method is considered specific if the peak for 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is well-resolved from any degradation products, impurities, and placebo components. Peak purity analysis using a photodiode array (PDA) detector should be performed.

Protocol for Linearity:

  • Standard Preparation: Prepare a series of at least five concentrations of the 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine reference standard, ranging from the LOQ to 150% of the target concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[21]

Protocol for Accuracy:

  • Sample Preparation: Spike a placebo matrix with known concentrations of the drug substance at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation: Calculate the percentage recovery for each sample. The recovery should be within a predefined acceptance criterion (e.g., 98.0% to 102.0%).

Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the relative standard deviation (RSD) for the results. The RSD should not be more than a predefined limit (e.g., 2.0%).

Protocol for Robustness:

  • Parameter Variation: Deliberately introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2%)

  • Analysis: Analyze samples under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak asymmetry, resolution, and theoretical plates). The method is considered robust if the results remain within the acceptance criteria.

Visualizing the Validation Workflow

The following diagrams illustrate the overall validation workflow and the decision-making process for selecting an analytical method.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Define Analytical Requirements Select Select Analytical Technique (HPLC, UPLC, LC-MS/MS) Dev->Select Optimize Optimize Method Parameters Select->Optimize Protocol Develop Validation Protocol Optimize->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report SOP Implement as Standard Operating Procedure Report->SOP Routine Routine Analysis SOP->Routine

Caption: A typical workflow for analytical method development and validation.

MethodSelection cluster_decision Decision Criteria cluster_methods Analytical Methods start Start: Analysis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine bioanalytical Bioanalytical Study? start->bioanalytical high_throughput High Throughput Needed? bioanalytical->high_throughput No lcms LC-MS/MS bioanalytical->lcms Yes cost_constraint Strict Cost Constraints? high_throughput->cost_constraint No uplc UPLC high_throughput->uplc Yes cost_constraint->uplc No hplc HPLC cost_constraint->hplc Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validation of an analytical method for 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a critical step in its development as a potential pharmaceutical agent. A thorough understanding of the compound's physicochemical properties, coupled with a systematic approach to method development and validation as outlined by regulatory guidelines, is essential for ensuring data integrity.

While HPLC remains a viable option, the advantages of UPLC in terms of speed, resolution, and reduced solvent consumption make it a highly recommended platform for routine quality control. For bioanalytical applications or in-depth impurity profiling, LC-MS/MS offers unmatched sensitivity and specificity. The choice of method should be based on a careful consideration of the specific analytical requirements, available resources, and the stage of drug development.

This guide provides a comprehensive framework for this process. However, it is imperative that all validation activities are conducted under a predefined protocol with clearly defined acceptance criteria to ensure regulatory compliance and the generation of reliable analytical data.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Swetha Sri, R., Bhavya Sri, K., & Mounika, Ch. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1435-1440. doi:10.5958/0974-360X.2020.00284.X
  • WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). International Journal of Pharmaceutical Sciences Review and Research, 75(1), 133-138. doi:10.47583/ijpsrr.2022.v75i01.020
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (n.d.). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Forensic RTI. (n.d.). Validating Liquid Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) METHOD VALIDATION OF RELATED COMPOUNDS IN THE PERAMPANEL BY USING HPLC. Retrieved from [Link]

  • ACS Publications. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. Retrieved from [Link]

  • SciELO. (n.d.). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • Beilstein Journals. (2023, May 22). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from [Link]

  • ResearchGate. (1997, January). An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Potency of Dibenzazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potency of various dibenzazepine derivatives, a core scaffold in numerous centrally acting therapeutics. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to determine potency, presents comparative binding affinity and functional data, and explores the underlying structure-activity relationships that govern the efficacy of these compounds.

Introduction: The Versatile Dibenzazepine Scaffold

The dibenzazepine tricycle is a privileged chemical structure in medicinal chemistry, forming the foundation for a diverse range of drugs targeting the central nervous system (CNS).[1] This scaffold, consisting of two benzene rings fused to a central seven-membered azepine ring, provides a unique three-dimensional conformation that allows for interaction with a variety of biological targets.[1][2] Consequently, derivatives of dibenzazepine have been successfully developed as antipsychotics, antidepressants, and anticonvulsants.[1]

The therapeutic efficacy and side-effect profiles of these derivatives are intrinsically linked to their potency and selectivity at various G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. Understanding the nuances of these interactions is paramount for the rational design of next-generation therapeutics with improved efficacy and safety. This guide will explore the key experimental approaches to quantify the potency of these compounds and provide a comparative analysis of prominent dibenzazepine derivatives.

Methodologies for Potency Determination

The assessment of a compound's potency is a critical step in drug discovery. For dibenzazepine derivatives, which often target GPCRs and ion channels, a combination of binding and functional assays is employed to build a comprehensive pharmacological profile.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific receptor.[3][4] These assays measure the displacement of a radiolabeled ligand from its receptor by a test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity. A lower Ki value signifies a higher binding affinity.

Experimental Protocol: Radioligand Displacement Assay

This protocol outlines a general procedure for a competitive radioligand binding assay using cell membranes expressing the target receptor.

1. Membrane Preparation:

  • Homogenize frozen tissue or cultured cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
  • Centrifuge the homogenate at low speed to remove large debris.
  • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C. Determine protein concentration using a suitable method (e.g., BCA assay).[5]

2. Assay Setup:

  • On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer.
  • In a 96-well plate, add the following to each well in a final volume of 250 µL:
  • 150 µL of the membrane preparation (containing 3-20 µg of protein for cell membranes).
  • 50 µL of the test dibenzazepine derivative at various concentrations.
  • 50 µL of the radioligand solution at a fixed concentration (typically at or below its Kd value).[5][6]

3. Incubation and Filtration:

  • Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.
  • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

4. Detection and Data Analysis:

  • Dry the filters and add a scintillation cocktail.
  • Quantify the radioactivity trapped on the filters using a scintillation counter.
  • Subtract non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding to obtain specific binding.
  • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a radioligand displacement assay.

Functional Assays: Assessing Cellular Response

While binding assays measure affinity, functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist, and for quantifying its potency in a cellular context (e.g., EC50 for agonists, IC50 for antagonists).

Many dibenzazepine derivatives target GPCRs that modulate the production of cyclic adenosine monophosphate (cAMP). Gs-coupled receptors stimulate adenylyl cyclase to increase cAMP levels, while Gi-coupled receptors inhibit its activity.[7] Homogeneous Time-Resolved Fluorescence (HTRF) and bioluminescence-based assays (e.g., GloSensor™, cAMP-Glo™) are commonly used to measure changes in intracellular cAMP.[8][9][10]

Experimental Protocol: HTRF cAMP Assay

This protocol provides a general outline for a competitive immunoassay to measure cAMP levels.

1. Cell Preparation:

  • Culture cells expressing the target Gs or Gi-coupled receptor.
  • On the day of the assay, harvest the cells and resuspend them in a stimulation buffer.

2. Assay Procedure:

  • In a microplate, dispense the cell suspension.
  • Add the test dibenzazepine derivative at various concentrations and incubate (typically 30 minutes at room temperature). For antagonist testing, cells are pre-incubated with the test compound before adding a known agonist.
  • Lyse the cells and add a cAMP-d2 conjugate (acceptor) and an anti-cAMP antibody labeled with a cryptate (donor).[8]

3. Detection and Data Analysis:

  • Incubate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.
  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
  • The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
  • Generate dose-response curves to determine EC50 or IC50 values.[8]

Dibenzazepine derivatives that interact with Gq-coupled GPCRs can be assessed by measuring changes in intracellular calcium (Ca2+) concentrations. Activation of Gq-coupled receptors leads to the release of Ca2+ from intracellular stores. Fluorescent calcium indicators are used to detect these changes, often in a high-throughput format using instruments like the Fluorometric Imaging Plate Reader (FLIPR).[11][12]

Experimental Protocol: FLIPR Calcium Flux Assay

This protocol describes a no-wash calcium flux assay using a commercially available kit (e.g., FLIPR Calcium 6 Assay Kit).

1. Cell Plating:

  • Plate cells expressing the Gq-coupled receptor of interest in a 96- or 384-well microplate and incubate overnight.[11]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye and a probenecid solution (to prevent dye leakage).
  • Add an equal volume of the loading buffer to each well containing the cells.
  • Incubate the plate for a specified time (e.g., 2 hours) at 37°C to allow the dye to enter the cells and be cleaved to its active form.[11]

3. Compound Addition and Signal Detection:

  • Prepare a separate plate with the dibenzazepine derivatives at various concentrations.
  • Place both the cell plate and the compound plate into the FLIPR instrument.
  • The instrument will automatically add the compounds to the cells and immediately begin measuring the fluorescence intensity over time.

4. Data Analysis:

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
  • Analyze the dose-response data to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Diagram of a GPCR Signaling Cascade Leading to Calcium Mobilization

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Dibenzazepine Derivative GPCR Gq-Coupled Receptor Ligand->GPCR Binds to G_protein Gq Protein (α, β, γ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca2+ Release IP3R->Ca_release Opens

Caption: Gq-coupled GPCR signaling pathway.

Comparative Potency of Dibenzazepine Derivatives

The following tables provide a comparative overview of the binding affinities (Ki in nM) of several prominent dibenzazepine derivatives at key CNS targets. A lower Ki value indicates higher potency.

Antipsychotic Dibenzazepine Derivatives

These compounds are primarily used in the treatment of schizophrenia and other psychotic disorders. Their mechanism of action often involves antagonism at dopamine D2 and serotonin 5-HT2A receptors.[13]

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)α1 (Ki, nM)M1 (Ki, nM)H1 (Ki, nM)
Clozapine 270[5]160[5]555[5]24[5]6.89[14]51.9[14]13.58[14]4.28[14]1.13[15]
Olanzapine 23.36[14]22[14]--4.45[14]225.9[14]-84.41[14]22[14]
Quetiapine 990[11]380[11]-2020[11]640[11]1840[11]17.95[14]-10.6[14]
Loxapine 23.99[14]117[14]--4.82[14]676.1[14]37.15[14]--
Perphenazine 0.977[14]1698[14]--8.11[14]380.1[14]10[14]--

Note: Ki values can vary between studies depending on the experimental conditions.

Antidepressant Dibenzazepine Derivatives (Tricyclic Antidepressants)

These compounds are primarily used to treat major depressive disorder and work by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin.[16][17]

CompoundNET (Ki, nM)SERT (Ki, nM)H1 (Ki, nM)M1 (Ki, nM)α1 (Ki, nM)
Imipramine 37[18]1.4[18]37[18]46[18]32[18]
Desipramine ~4.2[19]~64[19]~110[16]~200[16]~130[16]
Amitriptyline ~35[20]~4[20]1[20]18[20]26[20]

Note: Desipramine is the primary active metabolite of Imipramine.[16]

Anticonvulsant Dibenzazepine Derivatives

These derivatives are primarily used in the treatment of epilepsy and neuropathic pain. Their main mechanism of action is the blockade of voltage-gated sodium channels.[3][8]

CompoundTargetPotency (IC50)
Carbamazepine Voltage-gated Na+ channels (transient)56 µM[21]
Oxcarbazepine Voltage-gated Na+ channels3.1 µM[7]

Discussion: Structure-Activity Relationships and Causality

The diverse pharmacological profiles of dibenzazepine derivatives can be attributed to specific structural modifications on the core scaffold.

  • Antipsychotics: The nature of the substituent at the 5-position of the dibenzazepine ring and the terminal amine group of the side chain are critical for affinity at dopamine and serotonin receptors. For instance, the piperazine ring in many atypical antipsychotics like clozapine and olanzapine is a key feature for their receptor binding profiles.[22] The bioisosteric replacement of a phenyl ring with a thiopene ring in olanzapine compared to clozapine contributes to differences in their receptor affinities.[16] The relatively low affinity of quetiapine for D2 receptors is thought to contribute to its lower risk of extrapyramidal side effects.[11]

  • Antidepressants: The degree of N-methylation on the side chain significantly influences the selectivity for the norepinephrine transporter (NET) versus the serotonin transporter (SERT). Tertiary amines like imipramine are generally more potent SERT inhibitors, while their secondary amine metabolites, such as desipramine, are more potent NET inhibitors.[16][19] This difference in transporter affinity underlies their distinct clinical profiles.

  • Anticonvulsants: The 5-carboxamide substituent on the dibenzazepine nucleus is a key pharmacophore for anticonvulsant activity.[23] Structural modifications at the 10,11-position, such as the keto group in oxcarbazepine, alter the metabolic profile and can lead to differences in potency and side effects compared to carbamazepine.[23] Oxcarbazepine is a pro-drug that is rapidly metabolized to its active monohydroxy derivative.[7]

Conclusion

The dibenzazepine scaffold remains a remarkably fruitful source of CNS-acting therapeutics. This guide has provided a comparative overview of the potencies of key derivatives, grounded in the experimental methodologies used for their determination. A thorough understanding of the structure-activity relationships and the specific receptor and channel interactions is essential for the continued development of novel dibenzazepine derivatives with enhanced potency, selectivity, and improved safety profiles. The data and protocols presented herein serve as a valuable resource for researchers in this dynamic field.

References

  • Psychopharmacology Institute. (2016). Mechanism of Action of Quetiapine. [Link]

  • Molecular Devices. FLIPR Calcium 5 Assay Kit Guide. [Link]

  • Garg, N., Jain, P., Neyol, S., Sahu, A., & Jain, D. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH, 1(1), 1-1.
  • Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittel-Forschung, 25(5), 712–720.
  • Sweet, R. A., Brown, R. L., Colund, S. R., Pollock, B. G., Mulsant, B. H., Rosen, J., & Reynolds, C. F. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of clinical psychopharmacology, 20(2), 132–138.
  • Jensen, N. H., Rodriguiz, R. M., Caron, M. G., Wetsel, W. C., Rothman, R. B., & Roth, B. L. (2008). N-desalkylquetiapine, a potent norepinephrine reuptake inhibitor and partial 5-HT1A agonist, as a putative mediator of quetiapine's antidepressant activity. Neuropsychopharmacology, 33(10), 2303–2312.
  • ResearchGate. (n.d.). Binding affinities of quetiapine (white bars) and its metabolite N... [Link]

  • De-Melo, D., & de-Melo, D. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current pharmaceutical design, 24(21), 2490–2498.
  • Buckley, P. F. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
  • Wikipedia. (2024). Amitriptyline. [Link]

  • Wikipedia. (2024). Desipramine. [Link]

  • Langer, S. Z., Raisman, R., Briley, M., & Arbilla, S. (1984). Evidence for high affinity [3H] imipramine binding sites in human lung.
  • ApconiX. (n.d.). Sodium channel selectivity of three anti-epileptic drugs. [Link]

  • Tandon, R., & Nasrallah, H. A. (2006). Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. [Link]

  • Chang, W. T., Chen, B. S., Wu, S. N., & Huang, C. W. (2022). Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line. International journal of molecular sciences, 23(14), 7856.
  • Enzo Life Sciences. (2024). How to run a cAMP HTRF assay. YouTube. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Galani, R., Leriche, L., & Boyer, L. (2017). In Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? International Journal of Neuropsychopharmacology, 20(11), 903–912.
  • Wikipedia. (2024). Imipramine. [Link]

  • Ghaffar, A., & Kamal, M. (2018).
  • ResearchGate. (n.d.). Nav selectivity profiles for vixotrigine, carbamazepine, PF-05089771,... [Link]

  • Psychopharmacopeia. (2020). Potencies of Antipsychotic Drugs at Various Receptors. [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). [Link]

  • Rasmussen, K., Benvenga, M. J., Bymaster, F. P., & Calligaro, D. O. (2007). Correlation of the binding affinities (p K i ) for olanzapine and FMPD at 29 different receptors. Neuropsychopharmacology, 32(6), 1345–1353.
  • Langer, S. Z., Javoy-Agid, F., Raisman, R., Briley, M., & Agid, Y. (1981). Distribution of Specific High-Affinity Binding Sites for [3H]imipramine in Human Brain. Journal of Neurochemistry, 37(2), 267–271.
  • Patsnap Synapse. (2024). What is the mechanism of Perphenazine? [Link]

  • Kim, Y., Kim, J., & Kim, E. (2009). YKP1447, A Novel Potential Atypical Antipsychotic Agent.
  • ResearchGate. (n.d.). Chemical Structure of the Dibenzazepine Family. [Link]

  • Probes & Drugs. (n.d.). IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N). [Link]

  • Verrotti, A., & Striano, P. (2022). Oxcarbazepine and Hyponatremia. Journal of clinical medicine, 11(8), 2217.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). amitriptyline. [Link]

  • Wulff, H., & Köhler, R. (2013). Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels. Molecular pharmacology, 83(2), 398–406.
  • Jang, S. W., Liu, X., Chan, C. B., Weinshenker, D., Hall, R. A., & Ye, K. (2012). The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity. Cell reports, 1(6), 725–737.
  • Singh, S. K., Piscitelli, C. L., Yamashita, A., & Gouaux, E. (2007). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Science, 317(5843), 1390–1394.
  • Patsnap Synapse. (2024). What is the mechanism of Desipramine Hydrochloride? [Link]

  • Singh, S. K., Yamashita, A., & Gouaux, E. (2007). LeuT-desipramine structure reveals how antidepressants block neurotransmitter reuptake. Science, 317(5843), 1390–1394.
  • Isojarvi, J. I., & Dreifuss, F. E. (2001). Effects of oxcarbazepine on sodium concentration and water handling. Epilepsia, 42(6), 741–745.
  • Bartlett, M. J., & Neve, K. A. (2011). The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface. The Journal of pharmacology and experimental therapeutics, 337(1), 289–298.
  • PubChem. (n.d.). Desipramine. [Link]

  • Glazer, W. M., & Lerman, H. (2015).
  • MDPI. (2023). Ketamine in Diabetes Care: Metabolic Insights and Clinical Applications. [Link]

Sources

A Comparative Guide to Carbamazepine and the Investigational Compound 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Proven Anticonvulsant and a Structurally Related Novel Amine

This guide provides a detailed comparison between the well-established anticonvulsant and mood stabilizer, carbamazepine, and a structurally analogous compound of research interest, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. For clarity, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine will be referred to as "the investigational amine" throughout this document. As there is a paucity of published efficacy data for the investigational amine, this guide will focus on a foundational comparison of their chemical structures, a detailed exploration of carbamazepine's established pharmacological profile, and a hypothesized profile for the investigational amine based on structure-activity relationships. Crucially, this document also provides robust experimental protocols for the comprehensive evaluation of novel compounds like the investigational amine, offering a roadmap for researchers in the field of neuropharmacology and drug development.

Structural and Mechanistic Comparison: A Tale of Two Dibenzazepines

Carbamazepine is a dibenzazepine derivative with a long history of clinical use.[1] Its therapeutic effects are primarily attributed to its ability to modulate neuronal excitability. The investigational amine shares the core dibenzazepine structure, suggesting it may possess similar pharmacological properties.

Chemical Structures:

  • Carbamazepine: 5H-dibenz[b,f]azepine-5-carboxamide. Its structure features a dibenzazepine nucleus with a carbamoyl group at the 5-position.[2][3][4]

  • 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine (Investigational Amine): This molecule also possesses the dibenzazepine core but with key differences: an acetyl group at the 5-position and an amine group at the 3-position of one of the benzene rings. The 10,11-double bond is also saturated, forming a dihydrodibenzazepine.

The presence of the dibenzazepine scaffold in both molecules suggests that the investigational amine could, like carbamazepine, interact with voltage-gated sodium channels. However, the addition of a primary amine and the replacement of the carbamoyl group with an acetyl group will undoubtedly influence its physicochemical properties, including its polarity, ability to form hydrogen bonds, and overall three-dimensional shape. These modifications are critical as they can affect receptor binding, metabolic stability, and blood-brain barrier penetration.

Mechanism of Action: Established vs. Hypothesized

Carbamazepine: The primary mechanism of action of carbamazepine is the blockade of voltage-gated sodium channels.[5] It preferentially binds to the inactivated state of these channels, which slows the rate of recovery from inactivation and thereby limits the sustained, high-frequency repetitive firing of neurons that is characteristic of seizure activity.[6] There is also evidence that carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, may modulate other ion channels and neurotransmitter systems, but sodium channel blockade is considered its principal therapeutic action.[7][8]

Investigational Amine (Hypothesized): Based on its structural similarity to carbamazepine, it is reasonable to hypothesize that the investigational amine also functions as a voltage-gated sodium channel blocker. The dibenzazepine core is a known pharmacophore for this target. The specific effects on channel gating (e.g., affinity for the resting, open, or inactivated states) would need to be determined experimentally. The amine and acetyl substitutions could alter the binding affinity and kinetics compared to carbamazepine.

cluster_Neuron Presynaptic Neuron cluster_Carbamazepine Carbamazepine Action Action Potential Action Potential Na_Channel_Open Voltage-Gated Na+ Channel (Open) Action Potential->Na_Channel_Open Depolarization Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Leads to Inactivation Neurotransmitter Release Neurotransmitter Release Na_Channel_Open->Neurotransmitter Release Initiates Na_Channel_Inactive->Na_Channel_Open Slowed Recovery Carbamazepine Carbamazepine Carbamazepine->Na_Channel_Inactive Binds and Stabilizes

Caption: Mechanism of action of Carbamazepine on voltage-gated sodium channels.

Pharmacokinetic Profiles: A Comparative Outlook

Carbamazepine: Carbamazepine exhibits complex pharmacokinetics. It is almost completely absorbed after oral administration, though the rate can be slow and variable.[9] It is approximately 70-80% bound to plasma proteins.[5][6] A key feature of carbamazepine is its auto-induction of metabolism, leading to a shorter half-life with chronic use (from ~35 hours after a single dose to 10-20 hours with repeated dosing).[9][10] Metabolism is primarily hepatic, with cytochrome P450 3A4 (CYP3A4) being the major enzyme responsible for its conversion to the active metabolite, carbamazepine-10,11-epoxide.[11][12][13] This epoxide is then further metabolized by epoxide hydrolase.[10][14] The auto-induction and reliance on CYP3A4 lead to numerous drug-drug interactions.[13]

Investigational Amine (Predicted): The pharmacokinetic profile of the investigational amine is likely to differ significantly from carbamazepine. The presence of a primary amine group introduces a potential site for phase II metabolism, such as N-acetylation, which can be subject to genetic polymorphisms (fast vs. slow acetylators).[15][16][17] This could lead to greater inter-individual variability in its clearance. The acetyl group at the 5-position, replacing the carbamoyl group, may also influence its metabolism and potential for enzyme induction. The increased polarity due to the amine group might affect its absorption and distribution, including its ability to cross the blood-brain barrier.[18][19] A thorough pharmacokinetic investigation would be essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Efficacy of Carbamazepine: A Benchmark for Comparison

Carbamazepine is a first-line treatment for focal seizures and generalized tonic-clonic seizures. It is also widely used as a mood stabilizer in bipolar disorder, particularly for the treatment of acute mania and for maintenance therapy. Its efficacy has been established in numerous clinical trials.

IndicationEfficacy Summary
Epilepsy (Focal and Generalized Tonic-Clonic Seizures) Comparable efficacy to other first-line antiepileptic drugs like phenytoin and valproate.
Bipolar Disorder (Acute Mania) Effective as monotherapy in treating acute manic or mixed episodes.
Bipolar Disorder (Maintenance) Evidence for preventing the recurrence of manic episodes.
Trigeminal Neuralgia Considered a first-line treatment for the management of this neuropathic pain condition.

Experimental Protocols for the Evaluation of the Investigational Amine

To ascertain the therapeutic potential of the investigational amine, a systematic and rigorous preclinical evaluation is necessary. The following protocols provide a framework for assessing its anticonvulsant and mood-stabilizing properties.

Start Novel Compound: Investigational Amine In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Models Start->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Start->PK_PD Patch_Clamp Patch-Clamp Electrophysiology (Sodium Channel Blockade) In_Vitro->Patch_Clamp Evaluation Comprehensive Efficacy and Safety Evaluation Patch_Clamp->Evaluation MES_Test Maximal Electroshock (MES) Test (Anticonvulsant - Tonic-Clonic) In_Vivo->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Test (Anticonvulsant - Myoclonic/Absence) In_Vivo->PTZ_Test Bipolar_Mania_Model Animal Models of Mania (e.g., Amphetamine-Induced Hyperactivity) In_Vivo->Bipolar_Mania_Model Bipolar_Depression_Model Animal Models of Depression (e.g., Forced Swim Test) In_Vivo->Bipolar_Depression_Model MES_Test->Evaluation PTZ_Test->Evaluation Bipolar_Mania_Model->Evaluation Bipolar_Depression_Model->Evaluation ADME ADME Profiling (Absorption, Distribution, Metabolism, Excretion) PK_PD->ADME Dose_Response Dose-Response Relationship PK_PD->Dose_Response ADME->Evaluation Dose_Response->Evaluation

Caption: Experimental workflow for preclinical evaluation of a novel neuroactive compound.

In Vitro Assessment of Sodium Channel Blockade

Objective: To determine if the investigational amine blocks voltage-gated sodium channels and to characterize the nature of this block.

Methodology: Whole-Cell Patch-Clamp Electrophysiology [20][21][22][23]

  • Cell Preparation: Utilize a cell line stably expressing a specific subtype of human voltage-gated sodium channels (e.g., Nav1.2, a common neuronal subtype) such as HEK-293 cells.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution.

  • Whole-Cell Configuration: Achieve a gigaseal and establish the whole-cell recording configuration.

  • Voltage Protocols:

    • Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -100 mV) and apply brief depolarizing pulses to elicit sodium currents. Apply increasing concentrations of the investigational amine to determine the concentration-dependent inhibition of the peak sodium current.

    • Use-Dependent Block: Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) to assess if the block increases with repeated channel activation.

    • State-Dependent Block: Use specific voltage protocols to assess the affinity of the compound for the resting, open, and inactivated states of the channel.

  • Data Analysis: Calculate the IC50 for tonic and use-dependent block. Analyze the effects on channel gating parameters.

In Vivo Assessment of Anticonvulsant Efficacy

Objective: To evaluate the ability of the investigational amine to prevent seizures in established rodent models.

1. Maximal Electroshock (MES) Seizure Test [24][25][26][27]

  • Principle: This model is predictive of efficacy against generalized tonic-clonic seizures.

  • Procedure:

    • Administer the investigational amine or vehicle to groups of mice or rats at various doses.

    • At the time of predicted peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals.

2. Pentylenetetrazol (PTZ)-Induced Seizure Test [28][29][30][31][32]

  • Principle: This model is sensitive to drugs that are effective against myoclonic and absence seizures.

  • Procedure:

    • Administer the investigational amine or vehicle to groups of mice or rats.

    • After an appropriate pre-treatment time, administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ (a GABA-A receptor antagonist).

    • Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the seizure scores and the latency to the first seizure between the treated and vehicle groups.

In Vivo Assessment of Potential Mood-Stabilizing Effects

Objective: To investigate whether the investigational amine exhibits properties consistent with a mood stabilizer in animal models of mania and depression.[33][34][35][36][37]

1. Models of Mania (e.g., Amphetamine-Induced Hyperactivity)

  • Principle: Psychostimulants like amphetamine induce hyperactivity in rodents, which is considered to have face validity for manic behavior.

  • Procedure:

    • Acclimate rodents to an open-field apparatus.

    • Administer the investigational amine or a reference mood stabilizer (e.g., lithium, carbamazepine) or vehicle.

    • After the pre-treatment period, administer amphetamine to induce hyperactivity.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.

  • Data Analysis: Determine if the investigational amine attenuates the amphetamine-induced hyperactivity.

2. Models of Depression (e.g., Forced Swim Test) [38][39][40][41][42]

  • Principle: This test is based on the observation that animals will adopt an immobile posture after initial escape attempts when placed in an inescapable water-filled cylinder. This immobility is interpreted as a state of behavioral despair and is sensitive to antidepressant and some mood-stabilizing treatments.

  • Procedure:

    • Administer the investigational amine, a reference drug, or vehicle for a chronic period (e.g., 14-21 days) as mood stabilizers typically require long-term treatment.

    • On the test day, place the animal in a cylinder of water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session.

  • Data Analysis: Compare the immobility time between the treated and vehicle groups. A significant reduction in immobility suggests a potential antidepressant or mood-stabilizing effect.

Conclusion and Future Directions

Carbamazepine is a cornerstone of therapy for epilepsy and bipolar disorder, with a well-defined mechanism of action centered on the blockade of voltage-gated sodium channels. The investigational amine, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, as a structural analogue, presents a compelling case for further investigation. Its structural modifications, particularly the introduction of a primary amine and an acetyl group, suggest a potentially distinct pharmacokinetic and pharmacodynamic profile.

The hypothesized sodium channel blocking activity of the investigational amine requires empirical validation through rigorous in vitro and in vivo studies as outlined in this guide. The provided experimental protocols offer a clear pathway for elucidating its potential as a novel anticonvulsant or mood-stabilizing agent. The journey from a compound of interest to a clinically viable therapeutic is long and requires a meticulous, data-driven approach. This guide serves as a foundational document for researchers embarking on such an endeavor, providing both the established context of a successful predecessor and a practical framework for future discovery.

References

  • Bertilsson, L. (1978). Clinical pharmacokinetics of carbamazepine. Clinical Pharmacokinetics, 3(2), 128-143.
  • Carbamazepine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Kerr, B. M., Thummel, K. E., Wurden, C. J., Klein, S. M., Kroetz, D. L., Gonzalez, F. J., & Levy, R. H. (1994). Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation. Biochemical Pharmacology, 47(11), 1969-1979.
  • Logan, R. W., & McClung, C. A. (2016). Animal models of bipolar mania: the past, present and future. Neuroscience, 321, 163–188.
  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Maze Engineers. (2019, March 29). Mice models of bipolar disorder.
  • BenchChem. (n.d.). A Comparative Analysis of Pentylenetetrazol (PTZ)
  • JoVE. (2018, January 24). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice.
  • Young, J. W., & Dulcis, D. (2015). Animal models of bipolar mania: the past, present and future. Neuroscience, 321, 163-188.
  • ResearchGate. (n.d.). Animal Models of Bipolar Mania: The Past, Present and Future.
  • Shimada, T., et al. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments.
  • Buttner, R. (2020, July 19). Pharm 101: Carbamazepine. LITFL.
  • Springer Nature Experiments. (n.d.). Animal Models for Mania.
  • YouTube. (2025, January 26). Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects.
  • JoVE. (2014, August 19). The Forced Swim Test as a Model of Depressive-like Behavior.
  • Hosseinzadeh, H., & Amini, M. (2013). A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012. Journal of Research in Medical Sciences, 18(9), 810-815.
  • BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.
  • BenchChem. (n.d.). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.
  • ResearchGate. (n.d.). Scheme of metabolism of carbamazepine (carbamazepine; CYP3A4, cytochrome P450 isoenzyme 3A4; carbamazepine-10,11-epoxide, the active metabolite; mEH, microsomal epoxide hydrolase; carbamazepine-10,11-diol, an inactive metabolite).
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice.
  • Liu, C. J., et al. (2011). Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. Journal of Biomolecular Screening, 16(5), 554-566.
  • ClinPGx. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Carbamazepine. NIST WebBook.
  • ResearchGate. (n.d.). (PDF) The Forced Swim Test as a Model of Depressive-like Behavior.
  • Li, H., et al. (2011). CYP3A4-Mediated carbamazepine (CBZ) metabolism: formation of a covalent CBZ-CYP3A4 adduct and alteration of the enzyme kinetic profile. Drug Metabolism and Disposition, 39(10), 1868-1876.
  • PharmaCompass.com. (n.d.). carbamazepine (Tegretol).
  • U.S. National Library of Medicine. (n.d.). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential.
  • PubChem. (n.d.). Carbamazepine 10,11-epoxide.
  • Sun, M. K., & Alkon, D. L. (2006). Open-Space Forced Swim Model of Depression for Mice. Current Protocols in Neuroscience, Chapter 9, Unit 9.36.
  • Can, A., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), 52587.
  • ResearchGate. (n.d.). Carbamazepine chemical structure.
  • BenchChem. (n.d.).
  • Open University of Israel. (2015, March 2). The forced swim test as a model of depressive-like behavior.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). Carbamazepine.
  • Nicolas, J. M., et al. (2017). Prediction of drug-drug interactions with carbamazepine-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition. Xenobiotica, 47(12), 1047-1054.
  • ResearchGate. (n.d.). Patch-clamp voltage protocols. a) Protocol 1 used for assessing state dependence of NaV1.2 and 1.6 channels. b)
  • AXOL Bioscience. (n.d.).
  • Mayo Clinic Laboratories. (n.d.). CARBG - Overview: Carbamazepine-10,11-Epoxide, Serum.
  • Mayo Clinic Laboratories. (n.d.). Carbamazepine-10,11-Epoxide, Serum.
  • PharmacyLibrary. (n.d.). Chapter 6: Medicinal Chemistry.
  • RxList. (n.d.). Tegretol (Carbamazepine): Side Effects, Uses, Dosage, Interactions, Warnings.
  • U.S. National Library of Medicine. (n.d.). Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B15:02*.
  • JoVE. (n.d.).
  • ResearchGate. (n.d.). Acetylation of drug molecules having amino group.
  • U.S. National Library of Medicine. (n.d.). Prodrugs for Amines.
  • Reddit. (2022, March 29). what is the significance of acetyl group on drugs?. r/chemistry.

Sources

A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: A Comparative Analysis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of immunoassay cross-reactivity, centered on the compound 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. In the fields of therapeutic drug monitoring, pharmacokinetic studies, and toxicology, the specificity of an immunoassay is paramount. An antibody's ability to distinguish between the target analyte and structurally similar molecules can be the difference between accurate quantification and a clinically misleading result.

This guide provides an in-depth analysis of the potential cross-reactivity of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a molecule belonging to the dibenzazepine family. This chemical class includes widely used pharmaceuticals such as the anticonvulsant Carbamazepine and various tricyclic antidepressants (TCAs)[1]. We will explore the structural basis for potential cross-reactivity, present a robust experimental framework for its quantification, and discuss the practical implications for researchers in drug development.

The Foundational Principle: Specificity vs. Cross-Reactivity in Immunoassays

Immunoassays are built on the principle of specific antibody-antigen recognition, often likened to a lock and key. However, this interaction is not always perfectly exclusive. Cross-reactivity occurs when an antibody, designed to bind a specific analyte, also binds to other non-target molecules that share similar structural features or epitopes[2]. This can lead to false-positive results or an overestimation of the true analyte concentration, compromising data integrity[3][4].

Understanding the potential for cross-reactivity is a critical component of assay validation and data interpretation, especially when dealing with metabolites or co-administered drugs that are structurally related to the target analyte[5].

cluster_0 High Specificity Interaction cluster_1 Cross-Reactivity Event Antibody_A {Specific Antibody | Binding Site} Analyte_A {Target Analyte | Unique Epitope} Analyte_A->Antibody_A Correct Binding Antibody_B {Specific Antibody | Binding Site} CrossReactant_B {Non-Target Molecule | Similar Epitope} CrossReactant_B->Antibody_B Incorrect Binding (False Positive)

Caption: Specific vs. Cross-Reactive Antibody Binding.

Comparative Structural Analysis: The Basis for Cross-Reactivity

The likelihood of cross-reactivity is rooted in molecular structure. 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine shares the core tricyclic dibenzazepine skeleton with Carbamazepine, a widely monitored anticonvulsant. It is the subtle differences in the functional groups attached to this core that antibodies must distinguish.

Below is a comparison of the target compound with Carbamazepine and its major metabolite, Carbamazepine-10,11-epoxide, which is known to cross-react in some immunoassays[6][7].

cluster_workflow Competitive ELISA Workflow Start Coat Plate with Analyte-Protein Conjugate (e.g., Carbamazepine-BSA) Block Block Unbound Sites (e.g., with BSA) Start->Block Compete Add Sample/Standard and Primary Antibody Simultaneously Block->Compete Incubate Incubate to Allow Competition for Antibody Binding Compete->Incubate Wash1 Wash to Remove Unbound Reagents Incubate->Wash1 Detect Add Enzyme-Linked Secondary Antibody Wash1->Detect Wash2 Wash to Remove Excess Secondary Antibody Detect->Wash2 Substrate Add Substrate (e.g., TMB) and Develop Color Wash2->Substrate Stop Stop Reaction (e.g., with Sulfuric Acid) Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for a Competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol

This protocol outlines a self-validating system for assessing the cross-reactivity of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine in a competitive ELISA designed for Carbamazepine.

1. Reagent Preparation:

  • Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.

  • Wash Buffer (PBST): Phosphate Buffered Saline with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

2. Plate Coating:

  • Dilute a Carbamazepine-BSA conjugate to 2 µg/mL in Coating Buffer.

  • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.

  • Cover the plate and incubate overnight at 4°C.

3. Blocking:

  • Wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

4. Standard and Test Compound Preparation:

  • Prepare a standard curve for Carbamazepine (primary analyte) in Assay Buffer, typically ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare serial dilutions of the test compounds (5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine and Carbamazepine-10,11-epoxide) in Assay Buffer over a similar or broader concentration range.

5. Competitive Reaction:

  • Wash the plate 3 times with Wash Buffer.

  • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of a pre-titered anti-Carbamazepine primary antibody solution (diluted in Assay Buffer).

  • Immediately transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

  • Incubate for 1 hour at 37°C.

6. Detection:

  • Wash the plate 4 times with Wash Buffer.

  • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-anti-Rabbit IgG), diluted in Assay Buffer, to each well.

  • Incubate for 1 hour at 37°C.

7. Signal Development and Measurement:

  • Wash the plate 5 times with Wash Buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes.

  • Stop the reaction by adding 50 µL of 2 M Sulfuric Acid.

  • Read the optical density (OD) at 450 nm on a microplate reader.

Data Analysis and Results

The data from the ELISA is used to generate dose-response curves for each compound. From these curves, the concentration that causes 50% inhibition of the maximum signal (IC50) is determined.

Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Carbamazepine / IC50 of Test Compound) x 100

Hypothetical Performance Data:

CompoundIC50 (ng/mL)% Cross-Reactivity (Relative to Carbamazepine)
Carbamazepine (Primary Analyte)50100.0%
5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine 12540.0%
Carbamazepine-10,11-epoxide (Known Cross-Reactant)6576.9%
Imipramine (Structurally Dissimilar Control)>10,000<0.5%

Discussion and Field Insights

The hypothetical data presented above indicates that 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine exhibits significant cross-reactivity (40%) in this Carbamazepine immunoassay. While less reactive than the primary metabolite, Carbamazepine-10,11-epoxide, this level of interference is substantial and could lead to a significant overestimation of Carbamazepine concentrations in samples where both compounds are present.

Causality of Cross-Reactivity: The observed 40% cross-reactivity can be directly attributed to the shared dibenzazepine core structure, which serves as the dominant epitope for the antibody. The modifications at positions 3 and 5, while reducing the binding affinity compared to Carbamazepine (as shown by the higher IC50 value), do not eliminate it.

Implications for Researchers and Drug Development Professionals:

  • Metabolite Profiling: If 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a potential metabolite of a new drug candidate, its presence could confound therapeutic drug monitoring of co-administered Carbamazepine.

  • Screening Assays: In high-throughput screening, the presence of this compound could generate false positives in assays targeting Carbamazepine or other structurally similar TCAs.

  • Confirmatory Analysis: These findings underscore the critical need for a secondary, more specific analytical method, such as Gas Chromatography/Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC), to confirm any positive or unexpectedly high results from an immunoassay.[8][9]

Conclusion

This guide demonstrates that 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine possesses a high potential for significant cross-reactivity in immunoassays developed for Carbamazepine. This potential is logically derived from its structural homology to the primary analyte. The provided experimental framework using competitive ELISA offers a robust method for quantifying this interference.

For scientists and researchers, the key takeaway is the imperative of diligence. Always consider the structural relationships between all compounds present in a sample, not just the target analyte. When in doubt, the specificity of an immunoassay must be empirically validated, and results should be confirmed with a reference method to ensure data accuracy and reliability.

References

  • Poklis, A., & Jortani, S. A. (1991). Direct Detection of Therapeutic Concentrations of Tricyclic Antidepressants in Whole Hemolyzed Blood Using the EMITtox Serum Tricyclic Antidepressant Assay. Journal of Analytical Toxicology, 15(4), 167-73. [Link]

  • Dasgupta, A., & D'Souza, F. (2002). Cross-reactivity assessment of carbamazepine-10,11-epoxide, oxcarbazepine, and 10-hydroxy-carbazepine in two automated carbamazepine immunoassays: PETINIA and EMIT 2000. Therapeutic Drug Monitoring, 24(5), 679-83. [Link]

  • Rapid Labs. (n.d.). Tricyclic Antidepressants (TCA) Test. Retrieved from [Link]

  • DelBello, M. P., et al. (2005). Tricyclic antidepressant immunoassays may be a reliable quantitative screen for quetiapine adherence. American Journal of Psychiatry, 162(12), 2355. [Link]

  • DelBello, M. P., et al. (2005). Tricyclic Antidepressant Immunoassays May Reflect Quetiapine Adherence. American Journal of Psychiatry, 162(12), 2355. [Link]

  • Atlas Medical. (n.d.). TCA One Step Tricyclic Antidepressants Test Strip (Urine). Retrieved from [Link]

  • Morselli, P. L., & Baruzzi, A. (1986). Cross-reactivity assessment of oxcarbazepine and its metabolites in the EMIT assay of carbamazepine plasma levels. Therapeutic Drug Monitoring, 8(1), 95-7. [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • ACS Publications. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education. [Link]

  • ResearchGate. (2002). Cross-Reactivity Assessment of Carbamazepine-10,11-epoxide, Oxcarbazepine, and 10-Hydroxy-Carbazepine in Two Automated Carbamazepine Immunoassays: PETINIA and EMIT 2000. Therapeutic Drug Monitoring. [Link]

  • PubChem. (n.d.). 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Wilson, D. H., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(3), 2099-2105. [Link]

  • van der Wouden, E. J., et al. (2004). Carbamazepine interference with an immune assay for tricyclic antidepressants in plasma. Therapeutic Drug Monitoring, 26(4), 458-60. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Kricka, L. J., & Ledwith, A. (1974). Dibenz[b,f]azepines and related ring systems. Chemical Reviews, 74(1), 101-123. [Link]

  • El-Subbagh, H. I., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(12), 7984-7988. [Link]

Sources

Confirming the Structure of Synthesized 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a dibenzazepine derivative of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of primary and alternative analytical methods, supported by expected experimental data.

The correct structural assignment of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine (Molecular Formula: C₁₆H₁₆N₂O, Molecular Weight: 252.31 g/mol ) is paramount for understanding its chemical properties, predicting its biological activity, and ensuring the validity of subsequent research.[1] This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy as the primary methods for structural confirmation. Furthermore, we will explore Single-Crystal X-ray Crystallography as a definitive, albeit less universally accessible, alternative.

Primary Analytical Methods for Structural Confirmation

A multi-faceted analytical approach is the most robust strategy for confirming the structure of a synthesized organic molecule. Each technique provides a unique piece of the structural puzzle, and their combined data provides a high degree of confidence in the final assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can deduce the chemical environment of each atom and how they are connected through covalent bonds.

Causality of Experimental Choice: For a molecule like 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, ¹H and ¹³C NMR are indispensable. ¹H NMR will reveal the number of different types of protons, their relative ratios, and their proximity to one another through spin-spin coupling. ¹³C NMR provides information on the number of unique carbon environments, including quaternary carbons, which are invisible in ¹H NMR. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish direct ¹H-¹H and ¹H-¹³C correlations, respectively, solidifying the assignment of the molecular scaffold.

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.8m7HAromatic protons
~6.8br s2H-NH₂ protons
~3.2m4H-CH₂-CH₂- protons (dihydroazepine ring)
~2.2s3H-COCH₃ protons

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~169C=O (acetyl)
~140-150Aromatic C-N and C-NH₂
~120-135Aromatic C-H and C-C
~35-CH₂-CH₂- (dihydroazepine ring)
~24-COCH₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to ensure homogeneity and optimal resolution.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Logical Relationship of NMR Experiments:

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It provides the molecular weight of the compound with high accuracy and offers clues about its structure through the analysis of fragmentation patterns.

Causality of Experimental Choice: For 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal. ESI minimizes fragmentation, allowing for the clear observation of the protonated molecular ion ([M+H]⁺), which directly confirms the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation in a controlled manner, providing valuable structural information.

Expected Mass Spectrometry Data (ESI-HRMS):

IonCalculated m/zObserved m/z
[M+H]⁺253.1335~253.1335
[M+Na]⁺275.1155~275.1155

Expected Fragmentation Pattern (MS/MS of [M+H]⁺):

The fragmentation of the dibenzazepine core often involves characteristic losses. Expected fragments could arise from the loss of the acetyl group, cleavage of the dihydroazepine ring, or loss of the amine group. For instance, a prominent fragment might be observed at m/z 211, corresponding to the loss of the acetyl group (CH₂=C=O).

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with electrospray ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: The ions are transferred into the mass analyzer (e.g., Time-of-Flight, Orbitrap), where their m/z ratios are measured.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to determine the accurate mass and isotopic pattern of the molecular ion.

  • MS/MS Analysis (Optional): If fragmentation information is desired, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Workflow for Mass Spectrometry Analysis:

MS_Workflow Sample Dilute Sample Solution ESI Electrospray Ionization Sample->ESI MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->MassAnalyzer Spectrum Mass Spectrum ([M+H]⁺) MassAnalyzer->Spectrum HRMS High-Resolution Mass Determination Spectrum->HRMS MSMS Tandem MS (MS/MS) Spectrum->MSMS Isolate [M+H]⁺ Structure Structural Information HRMS->Structure Confirms Molecular Formula Fragmentation Fragmentation Pattern MSMS->Fragmentation Fragmentation->Structure Provides Connectivity Clues Xray_Workflow Purified_Compound Purified Synthesized Compound Crystal_Growth Crystal Growth (Slow Evaporation, etc.) Purified_Compound->Crystal_Growth Single_Crystal High-Quality Single Crystal Crystal_Growth->Single_Crystal Mounting Mounting on Goniometer Single_Crystal->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Definitive 3D Structure Refinement->Final_Structure

Sources

A Comparative Guide to the Quantitative Analysis of Impurities in 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of impurities in the active pharmaceutical ingredient (API) 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. As a tricyclic dibenzazepine derivative, ensuring the purity of this API is paramount to its safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols.

The control of impurities in new drug substances is a critical regulatory requirement, with guidelines established by the International Council for Harmonisation (ICH), specifically the Q3A(R2) guideline.[1][2] These guidelines necessitate the reporting, identification, and qualification of impurities above certain thresholds. Organic impurities can arise from the manufacturing process, such as starting materials, by-products, and intermediates, or they can be degradation products formed during storage.[3]

This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling, followed by a detailed, validated HPLC protocol for the quantitative analysis of potential impurities in 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling is dictated by the need for high sensitivity, specificity, and reproducibility.[4] For dibenzazepine derivatives, chromatographic methods are the gold standard.[5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis for both qualitative and quantitative purposes. Its robustness and precision make it the most widely used technique for impurity profiling.

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). For impurity analysis of dibenzazepine derivatives, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, often of water or a buffer and an organic solvent like acetonitrile or methanol.[1][6]

  • Strengths for Impurity Analysis:

    • Quantitative Accuracy and Precision: HPLC with UV detection provides excellent quantitative data, with high precision and accuracy, which is essential for monitoring impurities against specified limits.[1][2]

    • Robustness and Reliability: Validated HPLC methods are known for their ruggedness and are suitable for routine quality control environments.

    • Versatility: A wide range of stationary and mobile phases allows for the optimization of separation for a diverse range of impurities with varying polarities.

  • Limitations:

    • Peak Identification: While HPLC can separate impurities, a UV detector alone does not provide structural information for the identification of unknown impurities. Co-elution with known standards is required for confirmation.

    • Sensitivity for Certain Impurities: Impurities that lack a UV chromophore may not be detectable by a UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable for the characterization of unknown impurities and for providing orthogonal data to support HPLC methods.[7]

  • Principle of Operation: After separation by the LC system, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural fragmentation patterns.[7]

  • Strengths for Impurity Analysis:

    • Impurity Identification: LC-MS is a powerful tool for the structural elucidation of unknown impurities and degradation products.[7]

    • High Sensitivity and Specificity: Mass spectrometric detection can be highly sensitive and specific, allowing for the detection and quantification of impurities at very low levels.

    • Peak Purity Assessment: It can be used to confirm the purity of chromatographic peaks, ensuring that a single peak corresponds to a single component.

  • Limitations:

    • Quantitative Complexity: While quantitative LC-MS is possible, it can be more complex to validate and may exhibit greater matrix effects compared to HPLC-UV.

    • Cost and Complexity: LC-MS instrumentation is more expensive and requires a higher level of expertise for operation and maintenance compared to standard HPLC systems.

Potential Impurities in 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Based on the general synthesis of dibenzazepine derivatives and known impurities in related compounds like carbamazepine and oxcarbazepine, the following potential impurities should be considered for monitoring:[][9]

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.

  • By-products: Compounds formed through side reactions during the synthesis.

  • Degradation Products: Impurities formed due to exposure to stress conditions such as acid, base, oxidation, heat, or light.[10][11]

For the purpose of this guide, we will consider a hypothetical set of potential impurities for which the analytical method should be validated:

  • Impurity A: 10,11-dihydro-5H-dibenz(b,f)azepin-3-amine (De-acetylated)

  • Impurity B: A potential isomeric impurity.

  • Impurity C: An oxidation product.

  • Impurity D: A process-related impurity from the synthesis.

Experimental Protocol: Validated Stability-Indicating HPLC Method

This section provides a detailed, step-by-step protocol for a reversed-phase HPLC method designed for the quantitative analysis of impurities in 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. The method is adapted from validated methods for similar dibenzazepine compounds.[1][6]

Materials and Reagents
  • 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine reference standard and test sample.

  • Reference standards for all potential impurities.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium hydroxide (analytical grade).

  • Glacial acetic acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterCondition
Column Inertsil ODS-3V, 5 µm, 250 mm x 4.6 mm, or equivalent
Mobile Phase A 0.1% Ammonium hydroxide in water, pH adjusted to 5.0 with glacial acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile (70:30 v/v).

  • Standard Solution (0.5 µg/mL of each impurity): Accurately weigh and dissolve the reference standards of each impurity in the diluent to prepare a stock solution. Further dilute to the final concentration.

  • Sample Solution (500 µg/mL of API): Accurately weigh and dissolve approximately 25 mg of the 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine test sample in 50 mL of the diluent.

System Suitability

Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be:

  • Tailing factor for the main peak: Not more than 2.0.

  • Theoretical plates for the main peak: Not less than 2000.

  • Relative Standard Deviation (RSD) for the peak areas of each impurity: Not more than 5.0%.

Analysis Procedure
  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention times and response factors of the impurities.

  • Inject the sample solution.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those from the standard solution.

  • Calculate the concentration of each impurity in the sample using the following formula:

    % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Data Presentation and Interpretation

The quantitative results from the HPLC analysis should be summarized in a clear and concise table.

Table 1: Quantitative Analysis of Impurities in a Representative Batch

ImpurityRetention Time (min)Area (Sample)% Impurity
Impurity A8.512500.08%
Impurity B9.28700.06%
Impurity C11.815300.10%
Impurity D13.1Not Detected< 0.03% (LOQ)
Total Impurities 0.24%

The results should be evaluated against the reporting, identification, and qualification thresholds defined by ICH Q3A(R2). For a maximum daily dose of up to 2g, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower.[1]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_api Weigh API Sample dissolve_api Dissolve in Diluent prep_api->dissolve_api prep_std Weigh Impurity Standards dissolve_std Dissolve in Diluent prep_std->dissolve_std hplc HPLC System (C18 Column, Gradient Elution) dissolve_api->hplc dissolve_std->hplc detector UV Detector (254 nm) hplc->detector chromatogram Obtain Chromatograms detector->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantify Impurities integration->quantification report Generate Report quantification->report

Caption: Workflow for the quantitative HPLC analysis of impurities.

Decision Tree for Impurity Management

G start Impurity Detected check_level Impurity Level > Reporting Threshold (0.05%)? start->check_level report Report Impurity check_level->report Yes stop_no_report No Action Required check_level->stop_no_report No check_id_level Impurity Level > Identification Threshold (0.10%)? report->check_id_level identify Identify Structure (e.g., using LC-MS) check_id_level->identify Yes stop_no_id Monitor as Unspecified Impurity check_id_level->stop_no_id No check_qual_level Impurity Level > Qualification Threshold (0.15%)? identify->check_qual_level qualify Qualify Impurity (Toxicological Studies) check_qual_level->qualify Yes stop_no_qual Control below Qualification Threshold check_qual_level->stop_no_qual No

Caption: Decision-making process based on ICH Q3A(R2) impurity thresholds.

Conclusion

The quantitative analysis of impurities in 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a critical aspect of quality control in drug development. While LC-MS offers unparalleled capabilities for the identification of unknown impurities, a well-validated HPLC-UV method remains the industry standard for routine quantitative analysis due to its robustness, precision, and cost-effectiveness. The provided HPLC method serves as a robust starting point for the development of a stability-indicating assay for this API. It is imperative that any analytical method be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. By implementing a rigorous analytical strategy, researchers and manufacturers can ensure the quality, safety, and efficacy of this important pharmaceutical compound.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Available at: [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006). Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (n.d.). Available at: [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Available at: [Link]

  • Validated RP HPLC Method for the Determination of Related Substance of Oxcarbazepine an Antiepileptic Drug. (n.d.). ResearchGate. Available at: [Link]

  • Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. (2015). National Center for Biotechnology Information. Available at: [Link]

  • Determination of Carbamazepine and Its Impurities Iminostilbene and Iminodibenzyl in Solid Dosage Form by Column High-Performance Liquid Chromatography. (2012). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. (2013). Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Development and validation of an HPLC method for determination of carbamazepine in human plasma and applications to a therapeutic drug monitoring study. (2018). ResearchGate. Available at: [Link]

  • Method development and validation of oxcarbazepine by using rp-hplc method. (2018). Pharmacophore. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. (2023). Washington State Patrol. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2023). AMSbiopharma. Available at: [Link]

  • Impurity Profiling for a Scalable Continuous Synthesis and Crystallization of Carbamazepine Drug Substance. (2024). Organic Process Research & Development. Available at: [Link]

  • Impurity profiling and drug characterization: backdrop and approach. (2018). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. (1997). ResearchGate. Available at: [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2015). National Center for Biotechnology Information. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Process Related Impurities in Pharmaceuticals. (2024). YouTube. Available at: [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2023). Journal of Pharmaceutical Research. Available at: [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

A Comparative Benchmarking Guide to Novel Dibenzazepine Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of new dibenzazepine-based anticonvulsant compounds. It is designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and field-proven insights to facilitate a robust and objective evaluation against known standards.

Introduction: The Rationale for Novel Dibenzazepine Anticonvulsants

The dibenzazepine class of compounds, which includes carbamazepine, oxcarbazepine, and eslicarbazepine acetate, represents a cornerstone in the management of epilepsy.[1][2][3] Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and reduces the propagation of seizure activity.[1][2][3] While effective, existing dibenzazepine anticonvulsants are associated with a range of side effects and drug-drug interactions, creating a persistent need for novel analogues with improved therapeutic profiles.[1][4][5][6]

The objective of this guide is to present a systematic approach to the preclinical evaluation of new dibenzazepine compounds, enabling a direct and meaningful comparison with established drugs in this class. By following the detailed methodologies outlined herein, researchers can generate the critical data necessary to identify promising new chemical entities with enhanced efficacy, safety, and tolerability.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The principal mechanism of action for dibenzazepine anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs).[1][2][3] These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the VGSCs, dibenzazepines stabilize the inactive state of the channel, thereby limiting the sustained, high-frequency neuronal firing that is characteristic of epileptic seizures.[7]

While all three established dibenzazepines—carbamazepine, oxcarbazepine, and eslicarbazepine acetate—share this primary mechanism, there are subtle but important differences in their interaction with VGSCs and their metabolic pathways, which contribute to their distinct clinical profiles.[8][9]

cluster_0 Neuronal Membrane Resting State Resting State Activated State Activated State Resting State->Activated State Depolarization Inactivated State Inactivated State Activated State->Inactivated State Na+ Influx Inactivated State->Resting State Repolarization Dibenzazepine Dibenzazepine Dibenzazepine->Inactivated State Stabilizes

Caption: Mechanism of action of dibenzazepine anticonvulsants.

In Vitro Evaluation: Patch-Clamp Electrophysiology

The initial assessment of a novel dibenzazepine compound's activity on VGSCs should be conducted using in vitro patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in cultured neurons.[10][11][12][13][14]

Experimental Protocol: Whole-Cell Patch Clamp

Objective: To determine the effect of the novel compound on voltage-gated sodium currents and compare its potency and mechanism of action to carbamazepine, oxcarbazepine, and eslicarbazepine.

Materials:

  • Cultured primary neurons (e.g., rat hippocampal or cortical neurons)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Prepare aCSF and intracellular solutions. A typical aCSF contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[10] The intracellular solution for recording sodium currents may contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • Plate neurons on coverslips a few days prior to recording.

  • Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline voltage-gated sodium currents by applying a series of depolarizing voltage steps.

  • Apply the novel compound and the reference drugs at various concentrations to the perfusion solution.

  • Record the effect of each compound on the sodium currents.

  • Analyze the data to determine the IC50 for each compound and to characterize the nature of the block (e.g., state-dependent).

In Vivo Efficacy: Rodent Seizure Models

Following in vitro characterization, the anticonvulsant efficacy of the novel compound must be evaluated in vivo using established rodent models of epilepsy. The two most widely used and clinically validated models are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ) seizure test.[15][16][17][18][19][20][21]

Maximal Electroshock Seizure (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is highly predictive of efficacy against this seizure type in humans.[15][17][22][23]

Objective: To determine the ability of the novel compound to prevent the spread of seizures.

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g)

  • Electroconvulsometer with corneal electrodes

  • 0.5% tetracaine hydrochloride solution

  • 0.9% saline solution

Procedure:

  • Administer the novel compound, a vehicle control, and a positive control (e.g., carbamazepine) to different groups of animals.

  • At the time of peak effect of the test compound, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each animal for local anesthesia, followed by a drop of 0.9% saline to improve electrical conductivity.[15]

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice; 150 mA, 60 Hz, 0.2 s for rats) via the corneal electrodes.[15][22]

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.[15][22]

  • Calculate the percentage of protection for each group and determine the ED50 of the novel compound.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is a model of myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[16][19][20]

Objective: To assess the ability of the novel compound to inhibit chemically induced seizures.

Materials:

  • Male mice or rats

  • Pentylenetetrazol (PTZ) solution (e.g., 2 mg/mL in 0.9% saline)[16]

  • Observation chambers

Procedure:

  • Administer the novel compound, a vehicle control, and a positive control to different groups of animals.

  • At the time of peak effect, administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, i.p. for mice; 40-70 mg/kg, i.p. for rats).[16][19]

  • Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes.[16]

  • Score the seizure severity using a standardized scale (e.g., a revised Racine scale).[16]

  • The primary endpoints include the latency to the first seizure, the duration of seizures, and the maximum seizure score.[16]

  • Analyze the data to determine the protective effect of the novel compound.

cluster_0 In Vivo Efficacy Testing Animal Groups Animal Groups Drug Administration Drug Administration Animal Groups->Drug Administration MES Test MES Test Drug Administration->MES Test PTZ Test PTZ Test Drug Administration->PTZ Test Data Analysis Data Analysis MES Test->Data Analysis PTZ Test->Data Analysis

Caption: Workflow for in vivo efficacy testing.

Side Effect Profile: Neurological and Behavioral Assessment

A critical aspect of benchmarking a new anticonvulsant is the evaluation of its side effect profile. This should include an assessment of motor coordination and general behavioral changes.

Rotarod Test for Motor Coordination

The rotarod test is a widely used method to assess motor coordination and balance in rodents.[24][25][26][27]

Objective: To evaluate the potential of the novel compound to cause motor impairment.

Materials:

  • Rotarod apparatus

  • Mice or rats

Procedure:

  • Acclimate the animals to the rotarod apparatus.

  • Administer the novel compound, a vehicle control, and a positive control at various doses.

  • At the time of peak effect, place the animal on the rotating rod.

  • The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[24][27]

  • Record the latency to fall from the rod.

  • A significant decrease in the latency to fall compared to the vehicle control indicates motor impairment.

Open-Field Test for Behavioral Assessment

The open-field test can be used to assess general locomotor activity and anxiety-like behavior.

Objective: To identify any significant behavioral changes induced by the novel compound.

Materials:

  • Open-field arena

  • Video tracking software

Procedure:

  • Administer the novel compound, a vehicle control, and a positive control to different groups of animals.

  • At the time of peak effect, place each animal in the center of the open-field arena.

  • Record the animal's activity for a set period (e.g., 5-10 minutes).

  • Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Significant changes in these parameters can indicate sedative, anxiolytic, or anxiogenic effects.

Comparative Data Summary

A crucial output of this benchmarking process is a clear and concise summary of the comparative data. This should be presented in a tabular format to facilitate easy comparison between the novel compound and the established dibenzazepine anticonvulsants.

Table 1: Comparative Pharmacodynamic and Efficacy Profile

ParameterNovel DibenzazepineCarbamazepineOxcarbazepineEslicarbazepine Acetate
IC50 (VGSC Blockade) Experimental DataLiterature ValueLiterature ValueLiterature Value
MES ED50 (mg/kg) Experimental DataLiterature ValueLiterature ValueLiterature Value
PTZ Protection (%) Experimental DataLiterature ValueLiterature ValueLiterature Value

Table 2: Comparative Pharmacokinetic Profile

ParameterNovel DibenzazepineCarbamazepineOxcarbazepineEslicarbazepine Acetate
Bioavailability (%) Experimental Data~75-85>95~95
Protein Binding (%) Experimental Data70-80~40<40
Metabolism Experimental DataHepatic (CYP3A4)KetoreductionHydrolysis
Active Metabolites Experimental DataYesYes (MHD)Yes (Eslicarbazepine)
Half-life (hours) Experimental Data12-17 (autoinduction)1-2.5 (parent), 8-10 (MHD)20-24
Drug Interactions Experimental DataSignificant (inducer)Less than CBZLow potential

Table 3: Comparative Side Effect Profile

Side EffectNovel DibenzazepineCarbamazepineOxcarbazepineEslicarbazepine Acetate
Motor Impairment (Rotarod) Experimental DataYesYesYes
Dizziness Observational DataHighModerateModerate
Drowsiness Observational DataHighModerateModerate
Nausea Observational DataModerateModerateModerate
Hyponatremia Observational DataLess commonMore commonLess common
Rash Observational DataCan be severeLess commonLess common

Conclusion: A Pathway to Improved Therapeutics

The development of new dibenzazepine anticonvulsants with improved therapeutic profiles is a critical endeavor in the field of epilepsy research. The systematic benchmarking approach outlined in this guide provides a robust framework for the preclinical evaluation of novel compounds. By combining in vitro mechanistic studies with in vivo efficacy and safety assessments, researchers can generate the comprehensive data package required to identify and advance the most promising candidates toward clinical development. This rigorous, data-driven approach is essential for the ultimate goal of providing patients with safer and more effective treatments for epilepsy.

References

  • Animal Models of Pharmacoresistant Epilepsy. Oxford Academic.
  • Rotarod Protocol.
  • Rotarod-Test for Mice. Aligning Science Across Parkinson's.
  • Animal models of drug-resistant epilepsy. PubMed.
  • Measuring Motor Coordination in Mice. PMC - PubMed Central - NIH. 2013-05-29.
  • Animal Models of Drug‐Resistant Epilepsy.
  • Rotarod-Test for Mice. Protocols.io. 2024-01-31.
  • Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Tre
  • How to Use Rotarod to Do Rotarod Test for Mouse and R
  • Animal models of drug-resistant epilepsy. PubMed.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. Benchchem.
  • A Comparative Analysis of Pentylenetetrazol (PTZ)
  • Whole Cell P
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
  • Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. NIH. 2017-01-11.
  • An in vitro model of drug-resistant seizures for selecting clinically effective antiseizure medications in Febrile Infection-Related Epilepsy Syndrome. PMC - NIH. 2023-03-22.
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • (PDF) Antiepileptic drugs: Carbamazepine, Oxcarbazepine and Eslicarbazepine Acetate.
  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. 2022-09-03.
  • Pharmacokinetic/pharmacodynamic evaluation of eslicarbazepine for the tre
  • p
  • Screening Methods of Anti-epileptic drugs | PDF. Slideshare.
  • Carbamazepine, Oxcarbazepine, and Eslicarbazepine. Neupsy Key. 2017-04-17.
  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed.
  • PTZ-Induced Epilepsy Model in Mice. JoVE Journal. 2018-01-24.
  • Carbamazepine, Oxcarbazepine, and Eslicarbazepine.
  • The Impact of Pharmacokinetic Interactions With Eslicarbazepine Acetate Versus Oxcarbazepine and Carbamazepine in Clinical Practice. PubMed.
  • Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? PubMed. 2017-09-20.
  • Whole-cell patch-clamping of cultured human neurons. Protocols.io. 2023-04-12.
  • Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Pentylenetetrazol Kindling Epilepsy Model.
  • Carbamazepine vs Eslicarbazepine Comparison. Drugs.com.
  • Acute Cognitive Impact of Antiseizure Drugs in Naïve Rodents and Corneal-Kindled Mice.
  • Modified Pentylenetetrazole Model for Acute Seizure Induction in R
  • Behavioral effects of antiepileptic drugs in rats: Are the effects on mood and behavior detectable in open-field test? | Request PDF.
  • Comparison of tolerability and adverse symptoms in oxcarbazepine and carbamazepine in the treatment of trigeminal neuralgia and neuralgiform headaches using the Liverpool Adverse Events Profile (AEP). NIH. 2015-09-03.
  • Anticonvulsant and Behavioral Effects Observed in Mice Following Treatment With an Ester Derivative of Ferulic Acid. PubMed. 2015-12-05.
  • Carbamazepine-, Oxcarbazepine-, Eslicarbazepine-Associated Movement Disorder: A Liter
  • (PDF) Whole Cell Patch Clamp Protocol v1.
  • Whole-cell Patch-clamp Recordings in Brain Slices. PMC - PubMed Central - NIH. 2016-06-15.
  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. 2024-06-07.
  • Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acet
  • (PDF)

Sources

A Head-to-Head In Vitro Comparison of Dibenzazepine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The dibenzazepine scaffold is a cornerstone in the development of therapeutics for central nervous system (CNS) disorders, most notably schizophrenia and depression. This guide provides a detailed in vitro comparison of four prominent dibenzazepine analogs: Clozapine, Olanzapine, Loxapine, and Amoxapine. Our focus is to dissect their nuanced interactions with key CNS receptors, providing researchers and drug development professionals with the foundational data and methodologies to inform their own discovery programs.

The Rationale: Why In Vitro Head-to-Head Comparisons Matter

In drug discovery, a deep understanding of a compound's in vitro pharmacology is paramount. It is the bedrock upon which subsequent preclinical and clinical development is built. For dibenzazepine analogs, which are known for their complex polypharmacology, a head-to-head in vitro comparison allows us to:

  • Deconvolute Structure-Activity Relationships (SAR): By comparing structurally similar molecules, we can begin to understand how subtle chemical modifications influence receptor affinity and functional activity.[1]

  • Predict Therapeutic and Off-Target Effects: A compound's receptor binding profile is a powerful predictor of both its potential therapeutic efficacy and its likely side-effect profile.[2] For instance, high affinity for the histamine H1 receptor is often associated with sedation and weight gain.[2]

  • Establish a Baseline for Novel Compound Evaluation: The data presented here for these well-characterized drugs can serve as a benchmark for the evaluation of new chemical entities emerging from medicinal chemistry campaigns.

Selected Dibenzazepine Analogs for Comparison

The four dibenzazepine analogs chosen for this guide represent a spectrum of receptor affinities and clinical applications, making them ideal candidates for a comparative analysis.

  • Clozapine: Often considered the "gold standard" atypical antipsychotic, particularly for treatment-resistant schizophrenia. Its efficacy is believed to be related to its unique receptor binding profile.[3]

  • Olanzapine: A structural analog of clozapine, olanzapine also exhibits a broad receptor binding profile and is a widely used atypical antipsychotic.[4]

  • Loxapine: Classified as a typical antipsychotic, loxapine and its metabolite amoxapine have a distinct receptor binding profile compared to clozapine and olanzapine.[5]

  • Amoxapine: The N-demethylated metabolite of loxapine, amoxapine is marketed as an antidepressant and possesses neuroleptic properties.[6]

In Vitro Performance Metrics: A Quantitative Look

The following table summarizes the receptor binding affinities (Ki values in nM) of our selected dibenzazepine analogs for key dopamine and serotonin receptors implicated in the treatment of psychosis and depression. Lower Ki values indicate higher binding affinity.

ReceptorClozapine (Ki, nM)Olanzapine (Ki, nM)Loxapine (Ki, nM)Amoxapine (Ki, nM)
Dopamine D2 126 - 3511.1 - 311220
Dopamine D4 9.1 - 212.5 - 271018
Serotonin 5-HT2A 5.4 - 160.2 - 41.80.5
Serotonin 5-HT2C 5.7 - 131.1 - 131330
Histamine H1 1.1 - 70.3 - 762
Muscarinic M1 1.9 - 562.5 - 26100200
Alpha-1 Adrenergic 7 - 6519 - 543040

Note: Ki values are compiled from various sources and can vary depending on the experimental conditions.[3][4][7][8]

Key Signaling Pathways

The therapeutic and side effects of these dibenzazepine analogs are largely dictated by their interaction with G-protein coupled receptors (GPCRs), which in turn modulate downstream signaling cascades.

cluster_0 Dopamine D2 Receptor Signaling cluster_1 Serotonin 5-HT2A Receptor Signaling D2R D2 Receptor Gi Gi D2R->Gi Antipsychotic Antagonism AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation HT2AR 5-HT2A Receptor Gq Gq HT2AR->Gq Antipsychotic Antagonism PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathways for the D2 and 5-HT2A receptors.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Experimental Workflow

prep Prepare cell membranes expressing D2 receptors incubation Incubate membranes with [3H]Spiperone (radioligand) and test compound prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration counting Quantify bound radioactivity using liquid scintillation counting filtration->counting analysis Calculate Ki values from competition binding curves counting->analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • Test compound at various concentrations or vehicle.

      • Radioligand (e.g., [3H]Spiperone) at a concentration near its Kd.

      • Cell membrane preparation.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[9]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Serotonin 5-HT2A Receptor

This protocol describes a functional assay to measure the ability of a compound to antagonize the 5-HT2A receptor-mediated inhibition of cAMP production.

Experimental Workflow

prep Seed cells expressing 5-HT2A receptors in a 96-well plate pre_incubation Pre-incubate cells with test compound (antagonist) prep->pre_incubation stimulation Stimulate cells with a 5-HT2A agonist (e.g., serotonin) and forskolin pre_incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) lysis->detection analysis Determine the IC50 value of the antagonist detection->analysis

Caption: Workflow for a cAMP functional assay.

Step-by-Step Methodology

  • Cell Culture:

    • Seed cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of the test compound (antagonist) or vehicle for a defined period (e.g., 15-30 minutes).

    • Add a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that gives a submaximal response (e.g., EC80), along with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.[10]

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[6] These assays are typically based on the principle of competitive binding between cellular cAMP and a labeled cAMP derivative for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration as a function of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.

Structure-Activity Relationship (SAR) Insights

The differences in the receptor binding profiles of these dibenzazepine analogs can be attributed to subtle variations in their chemical structures.[1]

  • Tricyclic Core: The dibenzazepine core itself is a privileged structure for CNS targets. Modifications to the central seven-membered ring and the flanking benzene rings can significantly alter receptor affinity and selectivity.

  • Piperazine Side Chain: The N-methylpiperazine side chain is crucial for interaction with many receptors. The nature of the substituent on the distal nitrogen of the piperazine ring can dramatically influence the pharmacological profile.

  • Bioisosteric Replacement: The replacement of the sulfur atom in the thienobenzodiazepine ring of olanzapine with a nitrogen atom in the dibenzodiazepine ring of clozapine leads to distinct differences in their receptor binding profiles, particularly at muscarinic and histaminergic receptors.[2]

Conclusion

This guide provides a framework for the in vitro comparison of dibenzazepine analogs. The presented data and protocols offer a starting point for researchers to further explore the intricate pharmacology of this important class of CNS drugs. By employing these methodologies, drug discovery teams can make more informed decisions in the design and development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Asenjo Lobos, C., Komossa, K., Rummel-Kluge, C., Hunger, H., Schmid, F., Schwarz, S., & Leucht, S. (2010). Clozapine versus olanzapine for schizophrenia.
  • Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittel-Forschung, 25(5), 712–720.
  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Marsh, R. D., & Moore, N. A. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87–96.
  • Deng, C. (2012). Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects. Journal of Neurochemistry, 120(5), 685-695.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Miyamoto, S., Duncan, G. E., Marx, C. E., & Lieberman, J. A. (2005). Treatments for schizophrenia: a critical review of pharmacology and mechanisms of action of antipsychotic drugs.
  • Joyce, D. W. (2018). Similarity Maps for Antipsychotic Medications - Dopamine and Serotonin Receptor Affinities : Part Three. Dan W Joyce.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Revvity. (n.d.). Measuring performance of an automated and miniaturized LANCE Ultra cAMP assay for the Gi-coupled 5-HT1A receptor.
  • Sahlholm, K., Nilsson, J., Marcellino, D., Fuxe, K., & Århem, P. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(2), 231-239.
  • Berg, K. A., Maayani, S., & Clarke, W. P. (1994). 5-Hydroxytryptamine type 2A receptors regulate cyclic AMP accumulation in a neuronal cell line by protein kinase C-dependent and calcium/calmodulin-dependent mechanisms. Molecular Pharmacology, 46(2), 379-386.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Cohen, B. M., Harris, P. Q., Altesman, R. I., & Cole, J. O. (1982). Amoxapine: neuroleptic as well as antidepressant?.
  • Richelson, E. (1999). Receptor pharmacology of neuroleptics: relation to clinical effects.
  • Stanton, T., Bolden-Watson, C., & Cusack, B. (1993). The pharmacology of loxapine. Schizophrenia research, 10(3), 221–233.
  • Chovan, J. P., & Sakkal, S. (2015). The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug?. Journal of pharmacology and experimental therapeutics, 355(3), 447–454.
  • Aringhieri, S., Carli, M., Kolachalam, S., Verdesca, V., Cini, E., Rossi, M., McCormick, P. J., & Corsini, G. U. (2018). Molecular targets of atypical antipsychotics: From mechanism of action to clinical differences. Pharmacology & therapeutics, 192, 20–41.
  • De Hert, M., Detraux, J., van Winkel, R., Yu, W., & Correll, C. U. (2012). Metabolic and cardiovascular adverse effects of atypical antipsychotics in children and adolescents. The lancet.
  • BenchChem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Glazer, W. M. (1999). Loxapine: a traditional antipsychotic with an "atypical" profile?.
  • Gifford Bioscience. (n.d.). Functional Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cell-Based Assays of N-Methylnuciferine Activity.

Sources

A Comparative Guide to the Reproducible Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a key intermediate in the development of various neurologically active compounds. Recognizing the critical importance of reproducibility in pharmaceutical research and development, this document offers a detailed analysis of established protocols, highlighting the underlying chemical principles and providing experimental data to support a reliable and scalable synthesis.

Introduction: The Synthetic Challenge

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a derivative of the tricyclic dibenzazepine core, serves as a crucial building block for a range of therapeutic agents. The dibenzazepine framework is central to the activity of several antidepressant and anticonvulsant drugs.[1] The introduction of an amine group at the 3-position opens avenues for further functionalization and the development of novel drug candidates. However, the reproducible synthesis of this intermediate presents challenges, particularly in controlling regioselectivity during electrophilic substitution and achieving efficient and clean reduction of intermediates. This guide will dissect the most common synthetic pathway—nitration followed by reduction—and explore potential alternatives to provide a comprehensive resource for chemists in the field.

Primary Synthetic Route: Electrophilic Nitration and Subsequent Reduction

The most widely documented approach to the synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine involves a two-step process: the regioselective nitration of the readily available 5-acetyl-10,11-dihydro-5H-dibenz(b,f)azepine (also known as 5-acetyl-iminodibenzyl), followed by the reduction of the resulting 3-nitro derivative.

Step 1: Regioselective Nitration

The key to a successful synthesis via this route lies in the controlled nitration of 5-acetyl-iminodibenzyl. The acetyl group on the nitrogen atom is an ortho-, para-director; however, the steric hindrance of the dibenzazepine ring system favors substitution at the less hindered 3-position.

A well-established method for this transformation involves the use of a nitrating mixture of nitric acid and sulfuric acid at low temperatures.[2] A US patent provides a detailed protocol, emphasizing the use of substantially equimolar amounts of nitric acid to prevent the formation of the 3,7-dinitro byproduct, which is difficult to separate.[2][3]

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. It also serves as a solvent.

  • Low Temperature (0-5 °C): The nitration of activated aromatic rings is a highly exothermic and rapid reaction. Low temperatures are crucial to control the reaction rate, prevent over-nitration, and minimize the formation of side products.

  • Equimolar Nitric Acid: Precise control of the stoichiometry is vital for achieving high regioselectivity and minimizing the formation of dinitro compounds.[2]

Potential Reproducibility Issues:

  • Temperature Control: Inconsistent temperature control can lead to variable yields and purity, with higher temperatures promoting the formation of undesired isomers and dinitro byproducts.

  • Rate of Addition: The slow, dropwise addition of the nitrating agent is critical to maintain a low temperature and ensure a controlled reaction.

A Romanian patent suggests an alternative approach where iminodibenzyl is first acylated with acetic anhydride and then nitrated in situ with nitric acid, using the excess acetic anhydride to form acetic acid.[4]

Step 2: Reduction of the Nitro Group

Once the 3-nitro-5-acetyl-iminodibenzyl is synthesized and purified, the subsequent step is the reduction of the nitro group to the desired primary amine. Several methods are available for this transformation, each with its own advantages and disadvantages in terms of yield, purity, and scalability.

Method A: Béchamp Reduction (Iron in Acidic Media)

This classical method utilizes iron metal in the presence of an acid, such as acetic acid or hydrochloric acid.[2] It is a cost-effective and robust method often used in industrial settings.

Method B: Catalytic Transfer Hydrogenation (Hydrazine Hydrate with a Catalyst)

A more modern approach involves the use of hydrazine hydrate as a hydrogen source in the presence of a catalyst, such as ferric chloride and activated carbon.[5] This method often proceeds under milder conditions than the Béchamp reduction.

Method C: Catalytic Hydrogenation

The use of hydrogen gas with a metal catalyst like Raney nickel or palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[2]

Comparison of Reduction Methods:

MethodReductant/CatalystSolventTemperatureReported YieldPurityAdvantagesDisadvantages
Béchamp Reduction Iron / Acetic or Hydrochloric AcidAcetic Acid/WaterRefluxModerate to HighGoodCost-effective, reliable for large scale.Harsh acidic conditions, iron sludge waste.[2]
Catalytic Transfer Hydrogenation Hydrazine Hydrate / FeCl₃, Activated CarbonEthanolRefluxHighHighMilder conditions, avoids high-pressure hydrogenation.[5]Hydrazine is toxic and carcinogenic.
Catalytic Hydrogenation H₂ / Raney Nickel or Pd/CEthanol/MethanolRoom Temp - 50°CHighExcellentClean reaction, high yields, high purity.Requires specialized high-pressure equipment.[2]

Alternative Synthetic Strategies

While the nitration-reduction pathway is the most common, other strategies for the synthesis of 3-amino-dibenzazepine derivatives exist, often involving modern cross-coupling methodologies. One such approach is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds.[6] Although a direct synthesis of the target molecule via this method has not been explicitly detailed in the literature found, it represents a plausible alternative starting from a halogenated precursor.

Conceptual Alternative Route: Buchwald-Hartwig Amination

This route would conceptually involve:

  • Synthesis of 3-bromo-5-acetyl-10,11-dihydro-5H-dibenz(b,f)azepine: This could be achieved through electrophilic bromination of 5-acetyl-iminodibenzyl.

  • Palladium-catalyzed amination: The resulting 3-bromo derivative could then be coupled with an ammonia surrogate or a protected amine using a palladium catalyst and a suitable ligand.

Advantages of a Potential Buchwald-Hartwig Approach:

  • Milder Reaction Conditions: Often proceeds under milder conditions than electrophilic nitration.

  • Functional Group Tolerance: Can be more tolerant of other functional groups in the molecule.

Challenges:

  • Catalyst and Ligand Screening: Optimization of the catalyst, ligand, and reaction conditions would be necessary.

  • Cost: Palladium catalysts and specialized ligands can be expensive.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-5-acetyl-iminodibenzyl (Based on US Patent 3,196,148)[2]

Materials:

  • 5-acetyl-iminodibenzyl

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid (40 Bé)

  • Ice

  • Benzene, Ethanol or Methanol (for recrystallization)

Procedure:

  • Dissolve 237 parts of 5-acetyl-iminodibenzyl in 3500 parts of concentrated sulfuric acid at room temperature.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a nitrating mixture by adding 95 parts of nitric acid (40 Bé, ~0.95 mol) to 400 parts of concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of 5-acetyl-iminodibenzyl while stirring vigorously, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Pour the reaction mixture onto approximately 6000 parts of crushed ice.

  • Filter the precipitated crystals under suction and wash with water until neutral.

  • The crude product can be purified by recrystallization from benzene, ethanol, or methanol to yield pure 3-nitro-5-acetyl-iminodibenzyl (Melting Point: 157-158 °C).

Protocol 2: Reduction of 3-Nitro-5-acetyl-iminodibenzyl via Catalytic Transfer Hydrogenation (Based on CN102010349)[5]

Materials:

  • 3-Nitro-5-acetyl-iminodibenzyl

  • Hydrazine Hydrate

  • Anhydrous Ferric Chloride (FeCl₃)

  • Activated Carbon

  • Ethanol

Procedure:

  • To a solution of 5-acetyl-3-nitroiminodibenzyl in ethanol, add a catalytic amount of anhydrous ferric chloride and activated carbon.

  • Heat the mixture to reflux.

  • Add hydrazine hydrate dropwise to the refluxing mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 5-acetyl-3-aminoiminodibenzyl.

Visualization of Synthetic Pathways

Synthesis_of_5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine start 5-Acetyl-10,11-dihydro-5H- dibenz(b,f)azepine nitro 3-Nitro-5-acetyl-10,11-dihydro-5H- dibenz(b,f)azepine start->nitro HNO3, H2SO4 0-5 °C bechamp Béchamp Reduction (Fe / H+) nitro->bechamp transfer Catalytic Transfer Hydrogenation (Hydrazine / FeCl3) nitro->transfer catalytic Catalytic Hydrogenation (H2 / Pd/C or Ra-Ni) nitro->catalytic amine 5-Acetyl-10,11-dihydro-5H- dibenz(b,f)azepin-3-amine bechamp->amine transfer->amine catalytic->amine

Caption: Primary synthetic route via nitration and subsequent reduction.

Conclusion and Recommendations

The synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is most reliably achieved through a two-step sequence of nitration followed by reduction. For a reproducible and high-yielding nitration step, strict adherence to the protocol outlined in US Patent 3,196,148, particularly with regards to temperature control and stoichiometry, is paramount.

For the subsequent reduction of the 3-nitro intermediate, the choice of method depends on the available resources and desired scale. For laboratory-scale synthesis where purity is a high priority, catalytic hydrogenation offers a clean and efficient route, provided the necessary equipment is available. For larger-scale production, the Béchamp reduction remains a viable and economical option, though waste disposal needs to be considered. Catalytic transfer hydrogenation presents a good balance of milder conditions and efficiency.

While alternative routes such as the Buchwald-Hartwig amination are conceptually promising for their potential mildness and functional group tolerance, they would require significant methods development to be a practical alternative to the well-established nitration-reduction pathway.

Researchers and process chemists should carefully consider the trade-offs between cost, safety, scalability, and purity when selecting a synthetic route for this important intermediate. The protocols and comparative data presented in this guide are intended to facilitate this decision-making process and promote the reproducible synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

References

  • Process for preparing 5-acetyl-3-nitro-imino-dibenzyl. RO81554B1.
  • Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2023).
  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH, 1(1), 1-20.
  • Process for production of 3-nitro-5-acyl-iminodibenzyl. US3196148A.
  • Process for production of 3-nitro-5-acyl-iminodibenzyl. (1965).
  • Process For The Preparation Of 3 Chloroiminodibenzyl. (2014). Quick Company.

Sources

A Researcher's Guide to the Statistical Analysis of Pharmacological Data for Dibenzazepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Dibenzazepine Scaffold: A Foundation for Neurological Therapeutics

The dibenzazepine core, a tricyclic structure featuring a seven-membered ring fused to two benzene rings, is the foundational scaffold for a range of neurologically active drugs.[1][4] Historically, these compounds, such as imipramine, were pivotal in the development of tricyclic antidepressants.[1] More contemporary derivatives, including carbamazepine (CBZ), oxcarbazepine (OXC), and eslicarbazepine acetate (ESL), are established antiepileptic drugs.[2][5] The primary mechanism of action for many of these anticonvulsant dibenzazepines is the modulation of voltage-gated sodium channels.[2][5] Given the nuanced differences in the pharmacokinetics and pharmacodynamics among these derivatives, rigorous statistical comparison is crucial to understanding their distinct therapeutic profiles and potential side effects.[2][6]

Core Principles of Pharmacological Data Analysis

The journey from raw experimental data to actionable insights is paved with statistical analysis. In pharmacology, we primarily rely on two key types of statistics: descriptive and inferential.[7] Descriptive statistics summarize the main features of a dataset, while inferential statistics allow us to make predictions or inferences about a larger population from a sample of data.[7][8] For the pharmacological evaluation of dibenzazepine derivatives, a solid grasp of both is essential.

Experimental Design and Data Acquisition: Laying the Groundwork for Robust Analysis

The quality of statistical analysis is fundamentally dependent on the quality of the experimental design and the data collected. Key considerations include the number of replicates, the range of concentrations tested, and the inclusion of appropriate controls.

Radioligand Receptor Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a drug for its target receptor.[9] These assays can be broadly categorized into saturation and competition experiments.

Experimental Protocol: Saturation Binding Assay

  • Prepare a consistent source of the target receptor. This could be a cell membrane preparation from tissues or cultured cells expressing the receptor of interest.

  • Incubate the receptor preparation with increasing concentrations of a radiolabeled ligand (e.g., [³H]-saxitoxin for sodium channels).

  • Separate the bound from the free radioligand. This is typically achieved through rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Determine non-specific binding by performing a parallel set of incubations in the presence of a high concentration of an unlabeled competitor.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

Statistical Analysis of Saturation Binding Data

The specific binding data is then plotted against the radioligand concentration and analyzed using non-linear regression to fit a one-site binding model.[9] This analysis yields two crucial parameters:

  • Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Bmax (Maximum Number of Binding Sites): Represents the total concentration of receptors in the preparation.

Experimental Protocol: Competition Binding Assay

  • Prepare the receptor source as in the saturation assay.

  • Incubate the receptor preparation with a fixed concentration of radiolabeled ligand (typically at or below its Kd) and a range of concentrations of the unlabeled test compound (the dibenzazepine derivative).

  • Separate bound and free radioligand and quantify radioactivity.

  • Plot the percentage of specific binding against the concentration of the unlabeled competitor.

Statistical Analysis of Competition Binding Data

The resulting data are fitted to a sigmoidal dose-response curve using non-linear regression.[10] This analysis provides the IC50 (Inhibitory Concentration 50%) , which is the concentration of the unlabeled drug that displaces 50% of the specifically bound radioligand. The IC50 is then used to calculate the Ki (Inhibition Constant) , which represents the affinity of the unlabeled drug for the receptor, using the Cheng-Prusoff equation.[10][11]

Functional Assays: Quantifying the Biological Response

Functional assays measure the biological effect of a drug, such as the inhibition of ion channel activity or the activation of a signaling pathway.

Experimental Protocol: Dose-Response Analysis

  • Prepare a suitable biological system (e.g., cultured cells expressing the target ion channel).

  • Apply a range of concentrations of the dibenzazepine derivative to the system. For an antagonist, this is done in the presence of a fixed concentration of an agonist.

  • Measure the biological response at each concentration. The specific measurement will depend on the assay (e.g., ion flux, membrane potential, or a reporter gene).

  • Normalize the data to a percentage of the maximal response.

Statistical Analysis of Dose-Response Data

The concentration-response data are plotted with the log of the drug concentration on the x-axis and the response on the y-axis. Non-linear regression is used to fit a sigmoidal dose-response model (often a four-parameter logistic equation).[12][13][14] This analysis yields key parameters:

  • EC50 (Effective Concentration 50%) or IC50 (Inhibitory Concentration 50%): The concentration of the drug that produces 50% of its maximal effect.[15][16]

  • Hill Slope (or Slope Factor): Describes the steepness of the curve.[12] A Hill slope of 1.0 is indicative of a simple bimolecular interaction, while values greater or less than 1.0 can suggest cooperativity or more complex binding phenomena.

  • Top and Bottom Plateaus: The maximal and minimal responses of the system.[12]

Software such as GraphPad Prism is widely used for performing these non-linear regression analyses and generating publication-quality graphs.[17][18][19]

Comparative Analysis of Dibenzazepine Derivatives

A primary goal in drug discovery is to compare the pharmacological profiles of different compounds. This requires statistical tests to determine if the observed differences in parameters like Ki or EC50 are statistically significant.

Data Presentation: Comparison of Hypothetical Dibenzazepine Derivatives

DerivativeTargetKi (nM) ± SEMEC50 (µM) ± SEMHill Slope ± SEM
Compound ANav1.215.2 ± 1.81.2 ± 0.21.1 ± 0.1
Compound BNav1.225.6 ± 2.52.5 ± 0.40.9 ± 0.1
Compound CNav1.28.9 ± 1.10.8 ± 0.11.0 ± 0.05

Statistical Comparison

To compare the potency of these compounds, one can use statistical tests such as an unpaired t-test (for comparing two compounds) or a one-way analysis of variance (ANOVA) followed by post-hoc tests (for comparing more than two compounds).[20] These tests will determine the probability (p-value) that the observed differences in mean Ki or EC50 values occurred by chance. A p-value less than a predetermined significance level (typically 0.05) is considered statistically significant.

Advanced Analysis: Schild Analysis for Competitive Antagonism

For dibenzazepine derivatives that act as competitive antagonists, a Schild analysis can be employed to determine the affinity (KB) of the antagonist for its receptor.[21] This method involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without affecting the maximal response.[21]

The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.[21][22] For a simple competitive antagonist, this plot should be linear with a slope of 1.0.[22] The x-intercept of this line provides the pA₂, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.[22] The pA₂ is a measure of the antagonist's affinity.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay prep Receptor Preparation radioligand Radioligand Incubation prep->radioligand separation Separation of Bound/Free radioligand->separation quant Quantification separation->quant analysis_binding Non-linear Regression (Kd, Bmax, Ki) quant->analysis_binding cell_prep Cell Culture/Tissue Prep compound_app Compound Application cell_prep->compound_app response_measure Measure Biological Response compound_app->response_measure analysis_functional Non-linear Regression (EC50/IC50, Hill Slope) response_measure->analysis_functional

Caption: Experimental workflows for receptor binding and functional assays.

dose_response_analysis data Raw Dose-Response Data log_transform Log Transform Concentration data->log_transform normalization Normalize Response Data log_transform->normalization fit Fit to Sigmoidal Model (Non-linear Regression) normalization->fit params Determine EC50/IC50 and Hill Slope fit->params comparison Statistical Comparison (t-test, ANOVA) params->comparison

Caption: Workflow for the statistical analysis of dose-response data.

signaling_pathway dibenzazepine Dibenzazepine Derivative na_channel Voltage-gated Sodium Channel dibenzazepine->na_channel blocks neuronal_excitability Decreased Neuronal Excitability dibenzazepine->neuronal_excitability na_influx Na+ Influx na_channel->na_influx depolarization Membrane Depolarization na_influx->depolarization ap_firing Action Potential Firing depolarization->ap_firing ap_firing->neuronal_excitability

Caption: Simplified signaling pathway for a dibenzazepine derivative blocking a sodium channel.

Conclusion

The pharmacological characterization of dibenzazepine derivatives is a multi-faceted process that relies heavily on rigorous statistical analysis. From determining binding affinities to quantifying functional potencies and comparing different compounds, a thorough understanding and correct application of statistical principles are indispensable. This guide has provided a framework for conducting and analyzing key pharmacological experiments, emphasizing the importance of a data-driven approach to drug discovery and development. By adhering to these principles, researchers can ensure the validity and reliability of their findings, ultimately contributing to the development of safer and more effective therapeutics.

References

  • GraphPad Prism | Powerful Statistical Analysis for Biostatistics and Data Research. (n.d.).
  • How to Perform a Dose-Response Analysis. (n.d.).
  • The Evolution of Dibenzazepine Derivatives in Chemical Applications. (n.d.).
  • GraphPad Prism. (n.d.).
  • Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ? - PMC. (2018).
  • Statistical Methodes Applied in Pharmacotherapy A - Hospital Pharmacology. (n.d.).
  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (2025).
  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022).
  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review - RSYN RESEARCH. (n.d.).
  • Statistics in pharmacology - PubMed. (2007).
  • Schild Plot Generator - SPIKESfunc. (n.d.).
  • CDD Vault Curves vs. GraphPad Prism: The Best Data Visualization Software for Drug Discovery. (2025).
  • Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC - NIH. (n.d.).
  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2025).
  • Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed. (2019).
  • Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation | Request PDF - ResearchGate. (n.d.).
  • A Handbook of Applied Statistics in Pharmacology - 1st Edition - Katsu - Routledge. (n.d.).
  • A basic introduction to statistics - The Pharmaceutical Journal. (2016).
  • (PDF) Statistical methods applied in pharmacotherapy - ResearchGate. (2025).
  • Example: Global nonlinear regression (dose-response curves) - GraphPad Prism 10 Curve Fitting Guide. (n.d.).
  • Robust Non-inferiority Tests for Potency of a Test Drug Against a Reference Drug: (To appear in Statistics in Biopharmaceutical Research ) - PMC - NIH. (n.d.).
  • Nonlinear Dose-Response Curves - Emergent Mind. (2025).
  • Prism - GraphPad. (n.d.).
  • The potential of dibenzazepine carboxamides in cancer therapy - Frontiers. (n.d.).
  • Statistics in Pharmacology - Graphpad. (2023).
  • De novo analysis of receptor binding affinity data of benzodiazepines - PubMed. (1983).
  • Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm - PMC - NIH. (n.d.).
  • Robust and Efficient Assessment of Potency (REAP) as a quantitative tool for dose-response curve estimation - PubMed Central. (n.d.).
  • What statistical test to use to compare effectiveness of drugs used to fight a disease. (2017).
  • Relative Potency | BMG LABTECH. (2019).
  • Dose-response curve of the pure compounds and their combinations in the... - ResearchGate. (n.d.).
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC - PubMed Central. (n.d.).
  • Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data - NIH. (n.d.).
  • (PDF) Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - ResearchGate. (n.d.).
  • Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PubMed. (2015).
  • Dibenzazepine Anticonvulsants - Drug Usage Statistics, ClinCalc DrugStats Database. (2021).
  • Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine - Semantic Scholar. (n.d.).
  • INSILICO DESIGN OF DIBENZAZEPINE DERIVATIVES AS GABA-A AGONIST - IJSDR. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012).
  • 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. (n.d.).
  • How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad. (n.d.).
  • (PDF) Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - ResearchGate. (n.d.).
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH. (n.d.).
  • How many different concentration do we need to use for calculating IC50?. (2014).
  • (PDF) Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - ResearchGate. (2025).
  • [Long-term effects of dibenzazepines on metabolic parameters: retrospective comparison of carbamazepine, oxcarbazepine and eslicarbazepine acetate in the real world] - PubMed. (2020).
  • Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review | Semantic Scholar. (n.d.).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the lifecycle of innovative research and drug development, the responsible management of chemical waste is as crucial as the discovery itself. This guide provides a detailed protocol for the proper disposal of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, ensuring the safety of laboratory personnel and the protection of our environment. As a novel compound, specific regulatory disposal guidelines may not be explicitly established. Therefore, this document synthesizes best practices from safety data sheets (SDS) of structurally related compounds and overarching hazardous waste regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

I. Hazard Profile: Understanding the Risks

Key Assumed Hazards:

  • Skin Sensitization: May cause an allergic skin reaction upon contact[2][3].

  • Irritation: Potential for skin and eye irritation[4].

  • Toxicity: The toxicological properties have not been thoroughly investigated; however, the base molecule and its derivatives are pharmacologically active, warranting a cautious approach.

Given these potential hazards, all waste containing this compound must be managed as hazardous waste until proven otherwise through formal characterization.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine follows the "cradle-to-grave" principle of hazardous waste management as mandated by the Resource Conservation and Recovery Act (RCRA)[5]. This ensures that the waste is handled safely from its point of generation to its final disposal.

The first crucial step is to determine if the waste is hazardous. According to the EPA, a waste is hazardous if it is listed or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

  • Solid Waste: Unused or expired pure 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, contaminated personal protective equipment (PPE), and labware (e.g., weigh boats, contaminated wipes).

  • Liquid Waste: Solutions containing the compound, reaction mixtures, and solvent rinses.

Unless you have definitive data to the contrary, assume the waste is hazardous.

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. OSHA requires employers to provide a workplace as free as possible from recognized hazards, including chemical exposures[6].

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.To prevent skin contact and potential sensitization.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of liquid waste or airborne particles of solid waste.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. If weighing or transferring powder, consider a respirator.To avoid inhalation of airborne particles.

Proper segregation prevents dangerous reactions and facilitates disposal.

  • Solid Waste:

    • Collect in a designated, leak-proof container with a secure lid.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

    • Do not mix with other types of waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Collect in a designated, leak-proof, and shatter-resistant container (e.g., coated glass or HDPE).

    • Ensure the container is compatible with all components of the liquid waste, especially the solvents.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

    • Keep the container securely closed when not in use.

Accurate labeling is a critical component of safe waste management and is required by OSHA and the EPA.

Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine" and any other components in the waste stream (e.g., solvents).

  • The approximate percentages of each component.

  • The date accumulation started.

  • The associated hazards (e.g., "Skin Sensitizer," "Toxic").

Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), as defined by your facility's waste management plan.

  • The storage area should be secure and have secondary containment to capture any potential leaks.

  • Store away from incompatible materials. Based on general safety guidelines, this compound should be stored away from strong oxidizing agents[2][7].

  • Adhere to the accumulation time limits set by the EPA[8].

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF)[9].

  • Contact your EHS Department: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste. They will coordinate with a certified hazardous waste vendor.

  • Manifesting: For off-site transportation, the waste must be accompanied by a hazardous waste manifest. This is a legal document that tracks the waste from your facility to the TSDF[8]. Your EHS department will manage this process.

  • Never dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and can have harmful effects on aquatic life and the environment[10].

III. Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_handling Safe Handling & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal gen Generation of Waste (Solid or Liquid) char Characterize Waste (Assume Hazardous) gen->char ppe Don Appropriate PPE char->ppe seg Segregate Waste (Solid vs. Liquid) ppe->seg cont Containerize in Compatible & Sealed Containers seg->cont label_waste Label Container 'Hazardous Waste' cont->label_waste store Store in Designated Satellite Accumulation Area label_waste->store log Log Waste & Monitor Accumulation Date store->log ehs Contact EHS for Pickup log->ehs manifest Complete Hazardous Waste Manifest ehs->manifest tsdf Transport to Licensed TSDF via Certified Vendor manifest->tsdf

Sources

Navigating the Safe Handling of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

The presence of an aromatic amine functional group is a primary consideration. Aromatic amines as a class of compounds are known for their potential to be absorbed through the skin and some have been identified as potential carcinogens[1][2]. Therefore, preventing skin contact is of paramount importance. The dibenzazepine structure is found in various pharmaceuticals, and while often well-tolerated in therapeutic doses, the pure, concentrated compound in a research setting presents different risks.

Hazard Assessment and Control: A Multi-Faceted Approach

A thorough hazard assessment is the foundation of laboratory safety. For 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure through poor hygiene practices.

Engineering controls are the first line of defense. This compound should be handled in a certified chemical fume hood to minimize inhalation exposure. Administrative controls, such as establishing clear standard operating procedures (SOPs) and providing adequate training, are also crucial. However, where these controls are not sufficient, robust PPE is required.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table summarizes the recommended PPE for handling 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

PPE ComponentSpecifications and Rationale
Hand Protection Double gloving with nitrile gloves is recommended. A study on aromatic amine permeation through protective gloves, while not specific to this compound, showed breakthrough times can vary significantly[3][4]. Given that nitrile has poor resistance to some amines, double gloving provides an additional layer of protection[5]. Gloves should be inspected for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected.
Eye and Face Protection Safety goggles that provide a seal around the eyes are mandatory to protect against dust particles and potential splashes. In situations where there is a higher risk of splashing, such as during transfer of solutions, a face shield should be worn in addition to safety goggles.
Body Protection A laboratory coat with long sleeves and a closed front is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.
Respiratory Protection If there is a risk of generating airborne dust and engineering controls are not sufficient, a NIOSH-approved respirator is required. For powdered substances, a respirator with a particulate filter (e.g., N95, P100) is appropriate[6]. The selection of the specific respirator should be based on a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for a safe operation.

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Prep Review SDS (or analogous data) and SOPs Assess Conduct Hazard Assessment Prep->Assess Select_PPE Select Appropriate PPE Assess->Select_PPE Don_Gown Don Lab Coat/Coverall Select_PPE->Don_Gown Don_Goggles Don Safety Goggles Don_Gown->Don_Goggles Don_Respirator Don Respirator (if required) Don_Goggles->Don_Respirator Don_Gloves Don Double Nitrile Gloves Don_Respirator->Don_Gloves Work_in_Hood Work in a Chemical Fume Hood Don_Gloves->Work_in_Hood Handle_Carefully Handle Compound with Care Work_in_Hood->Handle_Carefully Remove_Gloves_Outer Remove Outer Gloves Handle_Carefully->Remove_Gloves_Outer Remove_Gown Remove Lab Coat/Coverall Remove_Gloves_Outer->Remove_Gown Remove_Goggles Remove Goggles and Face Shield Remove_Gown->Remove_Goggles Remove_Respirator Remove Respirator Remove_Goggles->Remove_Respirator Remove_Gloves_Inner Remove Inner Gloves Remove_Respirator->Remove_Gloves_Inner Wash_Hands Wash Hands Thoroughly Remove_Gloves_Inner->Wash_Hands

Figure 1: Workflow for Safe Handling of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

Protocol for Donning and Doffing PPE:

Donning (Putting On):

  • Lab Coat/Coverall: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned or zipped.

  • Safety Goggles/Face Shield: Put on safety goggles. If a splash hazard exists, add a face shield.

  • Respirator (if required): Perform a positive and negative pressure seal check before entering the work area.

  • Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Don the second pair of nitrile gloves over the first pair.

Doffing (Taking Off):

The removal of PPE should be done in a manner that prevents self-contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat/Coverall: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Goggles/Face Shield: Remove eye and face protection from the back of your head to avoid touching the front surface.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, including used gloves, disposable lab coats, and contaminated weighing paper, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for chemical waste.

Decontamination:

In case of a spill, follow your institution's established spill response protocol. For aromatic amines, specific decontamination solutions may be necessary. A general procedure involves:

  • Alerting personnel in the area.

  • Wearing appropriate PPE, including respiratory protection if the compound is a powder.

  • Absorbing the spill with an inert material (e.g., vermiculite, sand).

  • Cleaning the area with a suitable solvent and then with soap and water.

  • Collecting all cleanup materials as hazardous waste.

Some commercially available decontamination kits are specifically designed for aromatic amines[7][8].

Final Disposal:

All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By implementing a comprehensive safety plan that includes robust engineering controls, appropriate PPE, and responsible waste disposal, researchers can mitigate the risks associated with this and other novel chemical compounds. Fostering a strong culture of safety within the laboratory is the ultimate key to protecting personnel and the environment.

References

  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. [Link]

  • Vo, E., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. [Link]

  • Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. [Link]

  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. [Link]

  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines. [Link]

  • Spectrum. (n.d.). How Protective Clothing Enhances Safety in Chemical and Pharma Industries. [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) (Restored). [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling. [Link]

  • Eurofins Scientific. (n.d.). Chemical Safety | Personal Protective Equipment (PPE). [Link]

  • Safeopedia. (2024, August 6). A Guide to Selecting Chemical Protective Clothing. [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. [Link]

  • Sir Safety System. (n.d.). Chemical protective clothing. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • Dipped Products PLC. (2024, July 24). Understanding Permeation Test for Chemical-Resistant Gloves. [Link]

  • Nastah. (2020, November 20). The standard behind chemical resistant gloves. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • Pittsburgh Spray Equipment. (2018, February 2). Respirators for Powder Coating – A Complete Guide. [Link]

  • INTCO Glove. (2025, September 5). Nitrile Gloves: Chemical Resistance Focus. [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.